Isobutyl gallate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6(2)5-16-11(15)7-3-8(12)10(14)9(13)4-7/h3-4,6,12-14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLHVCFKZSLALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191886 | |
| Record name | Isobutyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3856-05-1 | |
| Record name | Isobutyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3856-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003856051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3856-05-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isobutyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOBUTYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR016RR89P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is isobutyl gallate's chemical structure
An In-Depth Technical Guide to the Chemical Structure and Properties of Isobutyl Gallate
Abstract
This compound, the isobutyl ester of gallic acid, is a synthetic antioxidant of significant interest to the food, cosmetic, and pharmaceutical industries. Its chemical architecture, centered on a 3,4,5-trihydroxybenzoyl moiety, endows it with potent free-radical scavenging capabilities, while the isobutyl group enhances its lipophilicity, broadening its applicability in lipid-based systems. This technical guide provides a comprehensive examination of the chemical structure of this compound, from its fundamental composition to its detailed spectroscopic signature. We will explore the standard protocols for its synthesis and purification, delve into the mechanistic basis of its antioxidant activity, and discuss its emerging relevance in drug development and biomedical research. This document is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this versatile molecule.
Introduction to this compound
This compound (2-Methylpropyl 3,4,5-trihydroxybenzoate) is a member of the gallates, a class of compounds derived from gallic acid. It is synthesized through the Fischer esterification of gallic acid with isobutanol. The primary utility of this compound lies in its function as an antioxidant, where it prevents the oxidative degradation of fats and oils, thereby extending the shelf life of numerous products. Beyond its role as a preservative, this compound has demonstrated a range of biological activities, including anti-inflammatory, antithrombin, and cytotoxic effects, making it a molecule of increasing interest for therapeutic applications[1]. Understanding its precise chemical structure is paramount to elucidating its mechanism of action and exploring its potential in drug design and development.
Elucidation of the Chemical Structure
The functionality and physical properties of this compound are a direct consequence of its molecular architecture. This section deconstructs its structure from its elemental composition to its three-dimensional arrangement.
Molecular Composition and Connectivity
This compound is composed of two primary functional units: the polar gallate head and the nonpolar isobutyl tail.
-
Gallate Moiety: This consists of a benzene ring substituted with three hydroxyl (-OH) groups at positions 3, 4, and 5, and a carboxyl group at position 1. This polyhydroxylated aromatic system is the source of its potent antioxidant activity.
-
Isobutyl Group: A branched four-carbon alkyl chain (-CH₂CH(CH₃)₂).
-
Ester Linkage: The gallate and isobutyl moieties are connected via an ester bond (-COO-), formed between the carboxylic acid of gallic acid and the hydroxyl group of isobutanol.
The complete molecular formula is C₁₁H₁₄O₅, with a molecular weight of approximately 226.23 g/mol [2].
Visualizing the Structure
A two-dimensional representation of the this compound molecule provides clarity on the spatial arrangement and connectivity of its atoms.
Caption: 2D chemical structure of this compound.
Key Physicochemical Properties
The combination of the polar gallate head and the nonpolar isobutyl tail results in a molecule with specific physical properties that dictate its solubility and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₅ | [2] |
| Molecular Weight | 226.23 g/mol | [2] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 130-134 °C | |
| Boiling Point | ~444.3 °C | |
| Synonyms | 2-Methylpropyl 3,4,5-trihydroxybenzoate, Gallic acid isobutyl ester | |
| SMILES | CC(C)COC(=O)c1cc(c(c(c1)O)O)O | [2] |
| InChIKey | UCLHVCFKZSLALE-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
Structural confirmation of a synthesized or isolated compound relies on a suite of spectroscopic techniques. For this compound, IR, NMR, and MS provide a unique fingerprint, validating its identity and purity.
-
Infrared (IR) Spectroscopy: This technique identifies the functional groups present. For this compound, the spectrum is characterized by:
-
A broad absorption band around 3100-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups.
-
A sharp, strong peak around 1700-1725 cm⁻¹ due to the C=O stretching of the ester group.
-
Several peaks in the 1450-1600 cm⁻¹ region from the C=C stretching of the aromatic ring.
-
A distinct peak around 1200-1300 cm⁻¹ for the C-O stretching of the ester linkage.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
~9.0-9.5 ppm: A singlet corresponding to the phenolic protons (3H).
-
~7.0 ppm: A singlet from the two equivalent aromatic protons (2H).
-
~4.0 ppm: A doublet corresponding to the -O-CH₂- protons of the isobutyl group (2H).
-
~2.0 ppm: A multiplet (septet) from the -CH- proton of the isobutyl group (1H).
-
~1.0 ppm: A doublet from the two equivalent -CH₃ groups of the isobutyl moiety (6H).
-
-
¹³C NMR:
-
~167 ppm: Ester carbonyl carbon.
-
~145 ppm & ~138 ppm: Aromatic carbons attached to hydroxyl groups.
-
~120 ppm: Aromatic carbon attached to the ester group.
-
~109 ppm: Aromatic carbons attached to protons.
-
~71 ppm: -O-CH₂- carbon of the isobutyl group.
-
~28 ppm: -CH- carbon of the isobutyl group.
-
~19 ppm: -CH₃ carbons of the isobutyl group.
-
-
-
Mass Spectrometry (MS): MS confirms the molecular weight and provides structural clues through fragmentation.
-
The molecular ion peak (M⁺) would be observed at m/z = 226.
-
Common fragmentation patterns include the loss of the isobutyl group ([M-57]⁺) and other cleavages around the ester linkage.
-
Synthesis and Purification Protocol
The most common and efficient method for preparing this compound is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between gallic acid and isobutanol.
Synthesis Workflow
Caption: Standard workflow for the synthesis and purification of this compound.
Step-by-Step Experimental Protocol
This protocol describes a laboratory-scale synthesis of this compound.
-
Reagents and Setup:
-
Combine gallic acid (1 equivalent), isobutanol (10-15 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Causality: Using a large excess of isobutanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. The strong acid catalyst is essential to protonate the carbonyl oxygen of gallic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by isobutanol.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 108 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of volatile reactants and solvent.
-
-
Workup and Extraction:
-
After cooling to room temperature, slowly add a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water. Shake vigorously and allow the layers to separate.
-
Collect the organic layer and wash it sequentially with water and brine.
-
Causality: Neutralization is a critical step to stop the reaction and remove the corrosive acid. The extraction isolates the moderately nonpolar product into the organic solvent (ethyl acetate), leaving behind unreacted gallic acid, salts, and other polar impurities in the aqueous layer.
-
-
Purification:
-
Dry the collected organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Causality: Column chromatography separates the desired product from nonpolar impurities and any remaining starting material based on differential polarity. Recrystallization purifies the compound based on differences in solubility at varying temperatures.
-
-
Verification:
-
Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).
-
Mechanism of Action as an Antioxidant
The efficacy of this compound as an antioxidant stems from its ability to neutralize highly reactive free radicals, which are primary drivers of oxidative stress and degradation.
The principal mechanism is Hydrogen Atom Transfer (HAT) . The phenolic hydroxyl groups on the gallate ring have relatively weak O-H bonds. This compound can donate a hydrogen atom to a free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction[3][4].
Reaction: Gallate-OH + R• → Gallate-O• + RH
Upon donating a hydrogen atom, this compound becomes a phenoxyl radical itself. However, this gallate radical is significantly less reactive than the initial free radical. Its stability is greatly enhanced by resonance delocalization , where the unpaired electron can be distributed across the aromatic ring and the carbonyl group. This stability prevents the gallate radical from propagating the oxidative chain, thus acting as a "radical sink."
Additionally, the vicinal hydroxyl groups can engage in metal chelation , binding to pro-oxidant metal ions like Fe²⁺ and Cu²⁺. This action prevents these metals from participating in Fenton-type reactions that generate highly damaging hydroxyl radicals[3].
Relevance in Drug Development and Research
The structural features of this compound underpin its growing portfolio of biological activities relevant to drug development.
-
Anticancer Properties: Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells[1]. The branched isobutyl chain appears to enhance this cytotoxic effect compared to its linear-chain counterpart, butyl gallate, suggesting a crucial structure-activity relationship[1]. This pro-oxidant activity in cancer cells, leading to apoptosis, contrasts with its antioxidant role in healthy systems and is an active area of research.
-
Anti-inflammatory and Antithrombin Activity: this compound has been reported to possess anti-inflammatory and antithrombin properties, indicating its potential for development in cardiovascular and inflammatory disease contexts.
-
Drug Delivery: The enhanced lipophilicity provided by the isobutyl ester group makes it a candidate for incorporation into lipid-based drug delivery systems, such as solid lipid nanoparticles, to improve the bioavailability of other therapeutic agents.
Conclusion
This compound is a molecule whose simple elegance belies its chemical and biological complexity. Its structure, defined by a polar, reactive gallate head and a lipophilic isobutyl tail, is the foundation for its dual identity as a potent industrial antioxidant and a promising bioactive compound. A thorough understanding of its chemical structure, confirmed through robust spectroscopic analysis and understood through its synthesis and mechanistic pathways, is essential for professionals seeking to harness its properties for applications ranging from material preservation to the development of novel therapeutics.
References
- This compound - gsrs. (n.d.).
- Yen, G. C., Duh, P. D., & Tsai, H. L. (2018). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Atlantis Press.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Propyl Gallate?
- BASF AG. (1986). Preparation of alkyl gallates. U.S. Patent No. 4,613,683.
- Sousa, C., et al. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. Journal of Chemical Education, 88(11), 1591-1594.
- Vo, T. H., & Nguyen, T. T. (2021). Propyl Gallate. Molbank, 2021(2), M1229.
Sources
Isobutyl gallate physical and chemical properties
An In-depth Technical Guide to Isobutyl Gallate: Physicochemical Properties, Antioxidant Mechanisms, and Analytical Methodologies
Authored by a Senior Application Scientist
Foreword: Understanding this compound in a Research Context
This compound, the isobutyl ester of 3,4,5-trihydroxybenzoic acid, is a member of the gallate family of antioxidants. While its close relative, propyl gallate, has a long history of use as a food additive (E310), this compound is gaining increasing interest in research circles for its distinct physicochemical properties that influence its solubility, membrane permeability, and efficacy in various systems.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the core scientific principles of this compound. We will move beyond simple data recitation to explore the causality behind its properties and the rationale for the analytical techniques used to characterize it. Our focus is on building a foundational understanding that empowers scientists to effectively utilize and evaluate this compound in their work.
Section 1: Core Physicochemical Characteristics
The molecular structure of this compound dictates its physical and chemical behavior. It is synthesized through the esterification of the carboxylic acid group of gallic acid with isobutanol.[1] This process appends a branched four-carbon alkyl chain, which critically modulates the compound's polarity and steric profile compared to its linear-chain counterpart, butyl gallate, or shorter-chain esters like propyl gallate.
The three phenolic hydroxyl groups (-OH) on the benzene ring are the cornerstone of its chemical reactivity, particularly its antioxidant function. The ester linkage, while providing lipophilicity, also represents a potential site for hydrolysis under certain conditions.
Summary of Physical Properties
The following table summarizes the key physical and chemical identifiers for this compound. This data is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | 2-Methylpropyl 3,4,5-trihydroxybenzoate | [3] |
| Synonyms | Gallic acid iso-butyl ester, Isobutyl 3,4,5-trihydroxybenzoate | |
| CAS Number | 3856-05-1 | [4] |
| Molecular Formula | C₁₁H₁₄O₅ | |
| Molecular Weight | 226.23 g/mol | |
| Appearance | White to creamy-white crystalline powder (inferred from gallates) | [5][6] |
| Melting Point | ~130 °C | |
| Boiling Point | ~444.3 °C | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and ether (inferred from structural analogues).[7][8][9] The isobutyl group enhances lipophilicity compared to shorter-chain gallates.[1] |
Structural and Spectral Data
Structural elucidation and confirmation are paramount in research. The primary techniques for this compound are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the isobutyl group adjacent to the ester oxygen, the methine proton, and the terminal methyl groups. The two aromatic protons are equivalent and appear as a singlet. The hydroxyl protons often appear as a broad singlet.
-
¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of the carbonyl carbon of the ester, the aromatic carbons (including those bonded to hydroxyl groups), and the four distinct carbons of the isobutyl group.
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorbances include a broad peak for the phenolic O-H stretching, a strong peak for the C=O (ester) stretching, and peaks corresponding to C=C stretching within the aromatic ring.[10][11]
Section 2: Chemical Properties and Reactivity
The Antioxidant Mechanism: A Free Radical Scavenging Cascade
The primary and most significant chemical property of this compound is its function as an antioxidant. This activity is conferred by the vicinal (1,2,3-arrangement) hydroxyl groups on the galloyl moiety. These groups can readily donate a hydrogen atom to unstable free radicals, thereby neutralizing them and terminating the oxidative chain reactions that lead to the degradation of lipids, proteins, and DNA.[2][12]
The process can be visualized as follows:
-
Initiation : A free radical (R•) attacks a substrate molecule (e.g., a lipid), initiating a chain reaction.
-
Propagation : The substrate becomes a radical and attacks another molecule.
-
Termination : this compound (Gal-OH) intervenes by donating a hydrogen atom to the free radical, neutralizing it (RH). The this compound itself becomes a radical (Gal-O•).
-
Stabilization : The resulting gallate radical is significantly stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the remaining hydroxyl groups. This stability is key; it prevents the gallate radical from becoming a pro-oxidant and initiating new radical chains.
Caption: Free radical scavenging mechanism of this compound.
Stability and Degradation Profile
Understanding a compound's stability is critical for experimental design and formulation.
-
Thermal Stability : Galloyl esters are generally stable at ambient temperatures but can degrade at elevated temperatures, such as those used in food frying.[6][13] This degradation can impact antioxidant efficacy.
-
Hydrolytic Stability : The ester linkage is susceptible to hydrolysis, particularly in strongly acidic or alkaline conditions, which would yield gallic acid and isobutanol.[13] The rate of hydrolysis is pH-dependent.
-
Incompatibilities : Like other phenolic compounds, this compound is incompatible with strong oxidizing agents and metals, especially iron, with which it can form colored complexes.[6] All work should be conducted in non-metallic or inert containers.
Section 3: Experimental Protocols for Analysis and Characterization
This section provides validated, step-by-step methodologies for the analysis of this compound. The rationale behind key steps is explained to provide a deeper understanding of the protocols.
Workflow for Comprehensive Analysis
A logical workflow ensures that all necessary data for identification, quantification, and functional assessment is collected systematically.
Caption: A comprehensive workflow for this compound analysis.
Protocol: Purity and Quantification via HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying this compound in a mixture.[14][15]
-
Objective : To determine the purity of an this compound sample or quantify its concentration.
-
Principle : The sample is passed through a column packed with a stationary phase. Components separate based on their differential affinity for the stationary phase and a mobile phase. A UV detector measures the absorbance of the analyte as it elutes.
-
Methodology :
-
Mobile Phase Preparation : Prepare an isocratic mobile phase of Methanol:Water (e.g., 60:40 v/v) with 0.1% formic acid. The acid is added to suppress the ionization of the phenolic hydroxyl groups, ensuring a sharp, symmetrical peak shape.
-
Standard Preparation : Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation : Dissolve the unknown sample in the mobile phase to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). The C18 phase provides excellent retention for moderately nonpolar compounds like this compound.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C. Temperature control is vital for reproducible retention times.
-
UV Detection : Monitor at a wavelength of ~275 nm, which corresponds to a strong absorbance maximum for the galloyl chromophore.
-
-
Analysis : Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the unknown sample. The concentration of the unknown is determined by interpolating its peak area on the calibration curve. Purity is assessed by the percentage of the total peak area attributable to the this compound peak.
-
Protocol: Antioxidant Capacity via DPPH Radical Scavenging Assay
This is one of the most common and reliable methods for assessing antioxidant activity in vitro.[12][16]
-
Objective : To measure the ability of this compound to scavenge the stable DPPH free radical.
-
Principle : The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color, showing a strong absorbance at ~517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is colorless. The degree of discoloration is proportional to the antioxidant capacity.
-
Methodology :
-
Reagent Preparation :
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution must be freshly prepared and kept in the dark, as DPPH is light-sensitive.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and create serial dilutions.
-
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.
-
Prepare a "control" well containing 100 µL of methanol instead of the antioxidant solution.
-
To all wells, add 100 µL of the 0.1 mM DPPH solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation period allows the reaction to reach completion.
-
-
Measurement :
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation :
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
-
-
Section 4: Conclusion for the Professional
This compound is a potent antioxidant whose utility is rooted in the fundamental chemistry of its galloyl moiety. Its branched alkyl chain differentiates it from other gallates, offering a unique solubility and permeability profile that can be advantageous in specific formulations, from cosmetics to non-aqueous experimental systems. For the drug development professional, its ability to modulate oxidative stress warrants further investigation. For the analytical scientist, its characterization is straightforward using standard chromatographic and spectroscopic techniques. A thorough understanding of its physicochemical properties, antioxidant mechanism, and stability profile—as detailed in this guide—is the foundation for its successful and innovative application in any research and development setting.
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- In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. (2023). Atlantis Press.
- Propyl gallate. (n.d.). Wikipedia.
- Antioxidant properties of ethyl gallate (A), propyl gallate (B), octyl gallate (C), and lauryl gallate (D)... (n.d.). ResearchGate.
- Propyl Gallate. (2020). MDPI.
- Propyl Gallate. (n.d.). Pharmpress.
- This compound. (n.d.). GSRS.
- Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid. (2022). PMC - NIH.
- Solubility of Gallic Acid in Methanol, Ethanol, Water, and Ethyl Acetate. (n.d.). ResearchGate.
- (PDF) Spectroscopic analysis of NMR, IR, Raman and UV-Visible... (n.d.). ResearchGate.
- Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. (2004). PubMed.
- Method of synthesizing alkyl gallates. (2001). Google Patents.
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- Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC - NIH.
- Quantitative determination of butylated hydroxyanisole and n-propyl gallate in cosmetics... (n.d.). ResearchGate.
- Final Report on the Amended Safety Assessment of Propyl Gallate. (n.d.). ResearchGate.
- NMIRacle: Multi-modal Generative Molecular Elucidation from IR and NMR Spectra. (2024). arXiv.
- On the chemical fate of propyl gallate as stabilizer in Lyocell spinning dopes. (n.d.). ResearchGate.
- UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. (2010). PubMed.
- Safety Data Sheet: n-Propyl gallate. (n.d.). Carl ROTH.
- Capillary Electrophoresis-Amperometric Determination of Antioxidant Propyl Gallate and Butylated Hydroxyanisole in Foods. (n.d.). ResearchGate.
- Combined Effect of Propyl Gallate and Tert-Butyl Hydroquinone on Biodiesel and Biolubricant Based on Waste Cooking Oil. (2022). MDPI.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Calgary.
- Method of determining content of methanol, isobutanol, isoamylol of alcohol. (n.d.). Google Patents.
- Spectroscopy Methods of structure determination. (n.d.).
- Development of methods for the analysis of antioxidants in a range of foods. (n.d.). Food Standards Agency.
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Isobutyl Gallate: A Multifaceted Approach to Oxidative Stress Mitigation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Isobutyl gallate, the isobutyl ester of 3,4,5-trihydroxybenzoic acid, is a synthetic antioxidant employed across the pharmaceutical, cosmetic, and food industries to prevent oxidative degradation.[1] Its efficacy stems from a poly-mechanistic approach to neutralizing reactive oxygen species (ROS) and their precursors. The core of its function lies in the pyrogallol moiety, which facilitates potent free-radical scavenging through hydrogen atom donation. This primary mechanism is complemented by the ability to chelate pro-oxidant metal ions, thereby preventing the initiation of deleterious radical chain reactions. Furthermore, evidence surrounding related gallate structures suggests a potential role in modulating endogenous antioxidant defenses through cellular signaling pathways such as the Nrf2/ARE system. This guide provides a detailed exploration of these mechanisms, supported by established experimental protocols and an analysis of the structure-activity relationship that defines this compound's function as a formidable antioxidant.
The Chemical Foundation of Antioxidant Activity
This compound (C₁₁H₁₄O₅) is synthesized via the esterification of gallic acid with isobutanol.[2] This structural modification is critical, as it increases the molecule's lipophilicity compared to its parent compound, gallic acid. This enhanced solubility in non-polar environments like fats, oils, and cellular membranes is crucial for its application in preventing lipid peroxidation.[3]
The cornerstone of its antioxidant capacity is the 3,4,5-trihydroxy-substituted benzene ring, a structure known as a pyrogallol group.[3] The arrangement of these three hydroxyl (-OH) groups is fundamental to its potent radical-scavenging ability.[4]
Caption: Chemical Identity of this compound.
Core Mechanisms of Antioxidant Action
This compound neutralizes oxidative threats through two primary, complementary mechanisms: direct free radical scavenging and preventive metal ion chelation.
Primary Mechanism: Free Radical Scavenging via Hydrogen Atom Transfer (HAT)
The principal mode of action for this compound is terminating oxidative chain reactions by donating hydrogen atoms from its phenolic hydroxyl groups to unstable free radicals.[4] This process, known as the Hydrogen Atom Transfer (HAT) mechanism, transforms the reactive radical into a more stable, non-radical species.[5]
The gallate structure is exceptionally efficient at this process for two reasons:
-
Low Bond Dissociation Enthalpy (BDE): The O-H bonds in the pyrogallol group are weakened by the resonance effect of the aromatic ring, making the hydrogen atoms readily available for donation.
-
Stable Radical Formation: Upon donating a hydrogen atom, the this compound molecule becomes a phenoxyl radical. This new radical is significantly stabilized by the delocalization of the unpaired electron across the entire aromatic ring and the remaining hydroxyl groups.[4] This stability prevents it from propagating the oxidative chain reaction, effectively acting as a "radical sink."
Caption: Hydrogen Atom Transfer (HAT) Mechanism.
This scavenging activity is effective against a wide range of radicals, including peroxyl radicals (ROO•), which are key mediators of lipid peroxidation, as well as stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) used in analytical assays.[6][7]
Secondary Mechanism: Preventive Metal Ion Chelation
Transition metals such as iron (Fe²⁺) and copper (Cu⁺) can catalyze the formation of highly destructive hydroxyl radicals (•OH) from hydrogen peroxide via the Fenton reaction. This represents a significant pathway for initiating oxidative damage. Gallates, including this compound, possess a secondary "preventive" antioxidant mechanism by chelating these metal ions.[8][9]
The adjacent hydroxyl groups on the gallate ring form stable complexes with metal ions, sequestering them and rendering them redox-inactive.[8] By preventing the initial formation of radicals, this mechanism complements the primary scavenging activity.
Caption: Metal Ion Chelation Mechanism.
Modulation of Cellular Antioxidant Defenses
Beyond direct chemical intervention, the bioactivity of gallates extends to the modulation of endogenous cellular defense systems. The primary pathway implicated in this response is the Keap1-Nrf2 signaling axis.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the expression of a suite of antioxidant and detoxification enzymes.[10][11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12]
Upon exposure to oxidative or electrophilic stress—or to activators like certain polyphenols—Keap1 undergoes a conformational change, releasing Nrf2.[13] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[10] This binding initiates the transcription of numerous protective proteins, including:
-
Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (an antioxidant).
-
NAD(P)H Quinone Dehydrogenase 1 (NQO-1): A detoxifying enzyme that reduces quinones.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the cell's most abundant endogenous antioxidant.[12]
While direct studies on this compound are limited, numerous related polyphenols, such as epigallocatechin-3-gallate (EGCG), are well-documented activators of the Nrf2 pathway.[13] Given the shared galloyl moiety, it is highly plausible that this compound contributes to cellular protection through a similar mechanism.
Caption: The Keap1-Nrf2 Antioxidant Response Pathway.
Quantitative Data & Comparative Analysis
The antioxidant efficacy of gallates is frequently quantified using standardized in vitro assays. The results are often expressed as the IC₅₀ value (the concentration required to scavenge 50% of the radicals), where a lower value indicates higher potency. Propyl gallate, a close structural analog of this compound, consistently demonstrates superior or comparable activity to other widely used synthetic antioxidants like BHA and BHT.
| Antioxidant Assay | Propyl Gallate (PG) | Butylated Hydroxyanisole (BHA) | Butylated Hydroxytoluene (BHT) | Reference |
| DPPH Radical Scavenging (IC₅₀) | Higher Activity (IC₅₀: 4.2 µmol/L) | Lower Activity (IC₅₀: 816 µmol/L) | Lower Activity (IC₅₀: 53 µmol/L) | [7] |
| ABTS Radical Scavenging (IC₅₀) | Higher Activity (IC₅₀: 4.2 µmol/L) | Lower Activity (IC₅₀: 44 µmol/L) | Lower Activity (IC₅₀: 45 µmol/L) | [7] |
| Ferric Reducing Antioxidant Power (FRAP) | Higher Activity (FRAP value: 0.506) | Lower Activity (FRAP value: 0.409) | Lower Activity (FRAP value: 0.067) | [7] |
| Note: Data for Propyl Gallate is presented as a proxy for this compound due to structural similarity and extensive documentation. The fundamental antioxidant action resides in the shared gallate head group. |
Experimental Protocols for Antioxidant Assessment
The validation of antioxidant claims relies on robust and reproducible experimental methodologies. The following protocols are foundational for assessing the activity of compounds like this compound.
Protocol: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable violet-colored DPPH radical to the yellow-colored non-radical form, DPPH-H.[14][15] The color change is monitored spectrophotometrically.[16]
-
Causality: The rate and extent of color loss are directly proportional to the radical scavenging capacity of the test compound. This provides a quantitative measure of the HAT mechanism.
-
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly made and kept in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL). A positive control (e.g., Ascorbic Acid or Trolox) should be prepared similarly.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution, control, or methanol (for the blank).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.[17]
-
Calculation:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot % Inhibition versus concentration and determine the IC₅₀ value from the resulting curve.
-
-
Protocol: ABTS Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) through the oxidation of ABTS with potassium persulfate.[18] In the presence of a hydrogen-donating antioxidant, the radical cation is reduced back to the colorless neutral form.[19]
-
Causality: This method is applicable to both hydrophilic and lipophilic antioxidants and measures the total antioxidant capacity by quantifying the reduction of the pre-formed radical.
-
Methodology:
-
Radical Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to form the ABTS•+ stock solution.[20]
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound and a standard (e.g., Trolox) in the appropriate solvent.
-
Reaction: Add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Allow the reaction to proceed for 6-10 minutes at room temperature.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within living cells, providing a more biologically relevant assessment of antioxidant activity.[21] Human hepatocarcinoma (HepG2) cells are pre-loaded with a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
Causality: A decrease in the rate of fluorescence generation in the presence of the test compound indicates its ability to permeate the cell membrane and neutralize intracellular ROS generated by an initiator like AAPH.[20]
-
Methodology:
-
Cell Culture: Seed HepG2 cells in a 96-well black-walled plate and grow to confluence.
-
Loading: Wash the cells with Phosphate Buffered Saline (PBS). Incubate the cells with 25 µM DCFH-DA in treatment medium for 1 hour.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and add various concentrations of this compound (and a positive control like Quercetin) to the wells.
-
Oxidant Addition: After a 1-hour incubation with the antioxidant, add a free radical initiator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measurement: Immediately place the plate in a fluorescence reader (485 nm excitation, 538 nm emission) and measure the fluorescence every 5 minutes for 1 hour.
-
Calculation:
-
Calculate the area under the curve (AUC) for fluorescence versus time.
-
CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]
-
Determine the EC₅₀ value, which is the concentration required to provide 50% of the maximum CAA units.
-
-
Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.
Conclusion
The antioxidant mechanism of this compound is a robust, multi-pronged strategy that combines highly efficient, direct free radical scavenging with preventive metal ion chelation. Its activity is fundamentally derived from the pyrogallol group, while the isobutyl ester moiety enhances its utility in lipid-rich systems. The potential for this compound to upregulate endogenous antioxidant defenses via the Nrf2 pathway further solidifies its profile as a comprehensive protective agent against oxidative stress. For researchers and developers, understanding these distinct yet synergistic mechanisms is paramount for its effective application in stabilizing pharmaceuticals, cosmetics, and functional foods.
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Free radical scavenging activity of isobutyl gallate
An In-Depth Technical Guide to the Free Radical Scavenging Activity of Isobutyl Gallate
Authored by: A Senior Application Scientist
Abstract
This compound, the isobutyl ester of gallic acid, is a phenolic compound of significant interest within the pharmaceutical and food science industries for its antioxidant properties. As a member of the gallate family, its efficacy is primarily attributed to the 3,4,5-trihydroxy-substituted benzene ring, which functions as a potent free radical scavenger. This technical guide provides a comprehensive exploration of the free radical scavenging activity of this compound, grounded in mechanistic principles and validated by established experimental protocols. We will delve into the core chemical reactions, provide detailed, field-proven methodologies for quantifying its antioxidant capacity, and present data in a comparative context. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the antioxidant potential of this compound.
Introduction: The Chemical and Biological Context of this compound
Reactive Oxygen Species (ROS) and other free radicals are products of normal metabolic processes and external stressors.[1] When their production overwhelms the body's antioxidant defense systems, a state of oxidative stress ensues, leading to cellular damage implicated in a host of pathological conditions. Antioxidants mitigate this damage by neutralizing free radicals. Synthetic antioxidants like butylated hydroxytoluene (BHT) and propyl gallate (PG) have been widely used, but interest in derivatives with varied physicochemical properties, such as this compound, continues to grow.[2][3]
This compound (C₁₁H₁₄O₅) is an ester synthesized from gallic acid and isobutanol.[4][5] Its structure combines the potent hydrogen-donating galloyl moiety with an isobutyl group, which increases its lipophilicity compared to gallic acid. This structural modification can influence its distribution and effectiveness in multiphasic systems like emulsions or biological membranes, a concept often discussed in the context of the "polar paradox".[6][7]
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₄O₅ | |
| Molecular Weight | 226.23 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 130-134 °C | |
| Synonyms | Gallic Acid Isobutyl Ester, 2-Methylpropyl 3,4,5-trihydroxybenzoate |
Core Mechanism of Free Radical Scavenging
The primary antioxidant mechanism for gallates, including this compound, is Hydrogen Atom Transfer (HAT).[8][9] The three hydroxyl (-OH) groups on the phenyl ring are the active sites. The presence of multiple hydroxyl groups enhances the molecule's ability to donate hydrogen atoms to unstable free radicals, thereby neutralizing them.
When this compound encounters a free radical (R•), it donates a hydrogen atom from one of its phenolic hydroxyl groups. This action terminates the radical chain reaction.[9] The resulting gallate radical is significantly more stable due to resonance delocalization of the unpaired electron across the aromatic ring and participation from the adjacent hydroxyl groups. This stability prevents it from propagating further radical reactions.[9]
Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.
In Vitro Evaluation of Scavenging Activity: Protocols and Insights
To quantify the free radical scavenging activity of this compound, a panel of assays is employed. Each assay utilizes a different radical source, providing a more comprehensive antioxidant profile. Describing these protocols with an emphasis on causality ensures reproducibility and understanding.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is one of the most common and straightforward methods for assessing antioxidant capacity.[10] It employs a stable free radical, DPPH•, which has a deep purple color and a strong absorbance maximum around 517 nm.[2] When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the scavenging activity of the compound.
Caption: Standard workflow for the DPPH radical scavenging assay.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 2.0 mg of DPPH in 50 mL of ethanol or methanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or covered in foil.[2]
-
Test Sample Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol. From this, create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).[10]
-
Positive Control: Prepare a similar dilution series for a known antioxidant like Gallic Acid, Ascorbic Acid, or Trolox.
-
Blank: Pure ethanol.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.[10]
-
Add 100 µL of each sample dilution, positive control dilution, or blank to the respective wells.
-
Mix gently by pipetting.
-
Incubate the plate in the dark at room temperature (approx. 25°C) for 30 minutes.[2][11] The incubation step is critical to allow the reaction to reach a stable endpoint.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
-
Plot the % Inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) via linear regression. A lower IC₅₀ value indicates higher antioxidant activity.[10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[12] ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting radical has a characteristic blue-green color with absorption maxima at 645, 734, and 815 nm.[13] In the presence of a hydrogen-donating antioxidant, the colored ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.
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An In-depth Technical Guide to the Biological Activities of Isobutyl Gallate
Abstract: Isobutyl gallate, an ester of gallic acid, is a phenolic compound with a growing body of research highlighting its significant biological activities. This technical guide provides an in-depth analysis of the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of this compound. We delve into the molecular mechanisms underpinning these activities, with a particular focus on its role as a free-radical scavenger, its influence on key inflammatory and apoptotic signaling pathways, and its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a synthesis of the current scientific understanding of this compound's bioactivity.
Introduction: The Chemical and Biological Landscape of Alkyl Gallates
Gallic acid and its alkyl esters, including this compound, are a class of phenolic compounds recognized for their diverse biological effects. The esterification of the carboxylic acid group of gallic acid with an alcohol, in this case, isobutanol, modifies its physicochemical properties, such as lipophilicity, which in turn influences its biological activity and potential applications. This compound shares the core 3,4,5-trihydroxybenzoyl structure of gallic acid, which is crucial for its antioxidant and free-radical scavenging capabilities. The isobutyl group enhances its ability to interact with lipid membranes, potentially increasing its efficacy in certain biological systems compared to the more polar gallic acid. This guide will explore the multifaceted biological activities of this compound, providing both a theoretical framework and practical experimental methodologies.
Antioxidant Activity: A Primary Mechanism of Action
The hallmark of gallic acid and its esters is their potent antioxidant activity. This is primarily attributed to the three hydroxyl groups on the phenyl ring, which can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions.
Free Radical Scavenging
This compound's primary antioxidant mechanism is its ability to scavenge a variety of reactive oxygen species (ROS), including the superoxide anion and hydroxyl radicals. This activity is crucial in mitigating oxidative stress, a pathological state implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.
The antioxidant capacity of alkyl gallates is influenced by the length and structure of the alkyl chain. While shorter alkyl chains (C1-C4) have been reported to exhibit superior antioxidant activity in some systems, the increased lipophilicity of longer chains can enhance their efficacy in lipid-rich environments such as cell membranes and oil-in-water emulsions[1][2].
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free-radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.
Objective: To determine the concentration of this compound required to scavenge 50% of DPPH radicals (IC50).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should have a deep purple color.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of this compound solution to the wells.
-
For the control, add 100 µL of methanol instead of the sample solution.
-
For a blank, use 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases. This compound, like other gallates, has demonstrated significant anti-inflammatory effects, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Studies on related gallates have shown that they can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB[3][4][5]. This leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol describes how to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To determine the effect of this compound on NO production in an in vitro model of inflammation.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. A decrease in nitrite concentration in the presence of this compound indicates anti-inflammatory activity.
Antimicrobial and Antibiofilm Activity
Alkyl gallates have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The length of the alkyl chain is a critical determinant of this activity, with longer chains generally showing greater potency.
Spectrum of Activity
This compound has been shown to be effective against yeasts such as Candida albicans, Candida tropicalis, and Candida guilliermondii, as well as Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus[6]. The antimicrobial efficacy of alkyl gallates often increases with the length of the alkyl chain, which is thought to be due to enhanced interaction with and disruption of the microbial cell membrane[1].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism in the appropriate broth, typically adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the different concentrations of this compound. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Properties
The potential of this compound as an anticancer agent is an area of active research. Its cytotoxic effects appear to be selective for tumor cells over normal cells.
Cytotoxicity and Apoptosis Induction
This compound has been shown to inhibit the growth of various cancer cell lines. For instance, it has an IC50 value of 227.83 µg/mL against MCF-7 breast cancer cells[7]. The anticancer mechanism of alkyl gallates is thought to involve the induction of apoptosis (programmed cell death). This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, a family of proteases that execute the apoptotic program. Gallates have been shown to induce the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis[8][9].
Caption: Overview of apoptosis induction pathways potentially targeted by this compound.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the cytotoxic effect of this compound on a cancer cell line and calculate its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24 to 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Experimental Protocol: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by this compound in a cancer cell line.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Summary of Quantitative Data
The following table summarizes the available quantitative data on the biological activities of this compound and related alkyl gallates.
| Biological Activity | Compound | Assay | Cell Line/Organism | IC50 / MIC | Reference |
| Anticancer | This compound | MTS Assay | MCF-7 | 227.83 µg/mL | [7] |
| Antimicrobial | This compound derivative | Broth Microdilution | Candida albicans | Effective | [6] |
| Antimicrobial | This compound derivative | Broth Microdilution | Staphylococcus aureus | Effective | [6] |
Conclusion and Future Directions
This compound is a promising bioactive compound with a range of beneficial biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. Its enhanced lipophilicity compared to gallic acid may offer advantages in certain biological applications. The mechanisms underlying these activities are beginning to be understood, with the modulation of key signaling pathways such as NF-κB and the induction of apoptosis being central to its effects.
Future research should focus on obtaining more specific quantitative data for this compound across a wider range of assays and cell lines. In vivo studies are also crucial to validate the promising in vitro findings and to assess the pharmacokinetic and safety profile of this compound. A deeper understanding of its molecular targets will be essential for the potential development of this compound as a therapeutic agent for diseases rooted in oxidative stress, inflammation, and uncontrolled cell proliferation.
References
- Antimicrobial Activity of Ethanol Extract from Leaves of Casearia sylvestris. (2025).
- Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus. (n.d.). PMC - NIH. [Link]
- Alkyl Gallates as Potential Antibiofilm Agents: A Review. (2023). PMC - NIH. [Link]
- Comparing the antioxidant activity of gallic acid and its alkyl esters in emulsion gel and non-gelled emulsion. (2023). PubMed. [Link]
- In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. (n.d.).
- Propyl gallate inhibits TPA-induced inflammation via the nuclear factor-κB pathway in human THP-1 monocytes. (n.d.). NIH. [Link]
- Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil m
- DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
- Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages. (n.d.). Gut and Liver. [Link]
- Anti-inflammatory activity of lipophilic epigallocatechin gallate (EGCG) derivatives in LPS-stimulated murine macrophages. (2012). PubMed. [Link]
- Comparison of Antioxidant Evaluation Assays for Investigating Antioxidative Activity of Gallic Acid and Its Alkyl Esters in Different Food Matrices. (n.d.).
- Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. [Link]
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- Gallates inhibit cytokine-induced nuclear translocation of NF-kappaB and expression of leukocyte adhesion molecules in vascular endothelial cells. (n.d.). PubMed. [Link]
- Macrophage Inflamm
- Anti-inflammatory Effect of Methyl Gallate on Experimental Arthritis: Inhibition of Neutrophil Recruitment, Production of Inflammatory Mediators, and Activation of Macrophages. (n.d.).
- Propyl gallate inhibits TPA-induced inflammation via the nuclear factor-κB pathway in human THP-1 monocytes. (n.d.). NIH. [Link]
- Anti-inflammatory activity of n-propyl gallate through down-regulation of NF-κB and JNK p
- (-)
- Lauryl Gallate Induces Apoptotic Cell Death through Caspase-dependent Pathway in U87 Human Glioblastoma Cells In Vitro. (n.d.). PubMed. [Link]
- Broad-Spectrum Antibacterial Activity of Antioxidant Octyl Gallate and Its Impact on Gut Microbiome. (2024). PMC - NIH. [Link]
- The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glut
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- 1. Comparing the antioxidant activity of gallic acid and its alkyl esters in emulsion gel and non-gelled emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gallates inhibit cytokine-induced nuclear translocation of NF-kappaB and expression of leukocyte adhesion molecules in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propyl gallate inhibits TPA-induced inflammation via the nuclear factor-κB pathway in human THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of n-propyl gallate through down-regulation of NF-κB and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Antioxidant Evaluation Assays for Investigating Antioxidative Activity of Gallic Acid and Its Alkyl Esters in Different Food Matrices [cads.arda.or.th]
- 7. atlantis-press.com [atlantis-press.com]
- 8. (-)-Epigallocatechin-3-gallate induces apoptosis in human endometrial adenocarcinoma cells via ROS generation and p38 MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lauryl Gallate Induces Apoptotic Cell Death through Caspase-dependent Pathway in U87 Human Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isobutyl Gallate: CAS Number and Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, precise molecular identification is paramount. Isobutyl gallate, a compound of interest for its antioxidant properties, necessitates a thorough understanding of its fundamental chemical identifiers. This guide serves as a comprehensive technical resource on the Chemical Abstracts Service (CAS) number and the various synonyms associated with this compound, providing the foundational knowledge required for accurate sourcing, experimentation, and regulatory compliance.
The Significance of the CAS Registry Number
The CAS Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature, databases, and regulatory submissions. For this compound, this critical identifier is:
This number acts as a universal standard, eliminating the confusion that can arise from the multitude of synonyms and naming conventions used in different contexts.
A Comprehensive Overview of this compound Synonyms
The varied nomenclature for this compound reflects its chemical structure and historical usage. Understanding these synonyms is crucial for conducting exhaustive literature searches and for clear communication within the scientific community.
Systematic and IUPAC Names
The most precise names for this compound are derived from systematic nomenclature rules, primarily from the International Union of Pure and Applied Chemistry (IUPAC). These names describe the molecule's structure in detail:
Common and Trivial Names
In laboratory and commercial settings, more common names are frequently used for brevity:
Other Identifiers
Beyond systematic and common names, this compound is also referenced by other identifiers in specific databases and collections:
-
NSC-147482[4]
The following table provides a consolidated summary of the primary identifiers for this compound:
| Identifier Type | Identifier |
| CAS Number | 3856-05-1 |
| IUPAC Name | 2-methylpropyl 3,4,5-trihydroxybenzoate |
| Systematic Name | Benzoic acid, 3,4,5-trihydroxy-, 2-methylpropyl ester |
| Common Name | Gallic acid iso-butyl ester |
| Other Identifier | NSC-147482 |
Chemical Structure and Properties
The synonyms of this compound are all rooted in its distinct chemical structure. It is the isobutyl ester of gallic acid. This structure is the basis for its chemical properties and biological activities.
Caption: Chemical structure of this compound.
Distinguishing this compound from Related Compounds
Precision in research also demands the ability to differentiate this compound from structurally similar compounds. The CAS number is the most reliable tool for this purpose. For instance, propyl gallate, a closely related antioxidant, has a distinct CAS number of 121-79-9.[5][6][7][8] While both are esters of gallic acid, the difference in their alkyl chains (isobutyl vs. n-propyl) leads to variations in their physicochemical properties and biological activities.
The following diagram illustrates the relationship and distinction between these gallate esters:
Caption: Relationship of gallate esters to gallic acid.
Experimental Protocols: Verification of this compound Identity
To ensure the identity and purity of a supplied sample of this compound, a combination of analytical techniques is recommended.
Step-by-Step Methodology for Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the sample and confirm its retention time against a certified reference standard.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Stationary Phase: C18 reverse-phase column.
-
Detection: UV spectrophotometer at 273 nm.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration.
-
Prepare a sample solution at a similar concentration.
-
Inject both solutions into the HPLC system.
-
Compare the retention time of the major peak in the sample chromatogram to that of the standard.
-
Calculate the purity based on the area of the main peak relative to the total peak area.
-
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Ionization Source: Electrospray ionization (ESI).
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (m/z = 226.23).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure and confirm the identity of the compound.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the gallate ring and the aliphatic protons of the isobutyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.
-
The following workflow diagram outlines the process for verifying the identity of an this compound sample:
Caption: Workflow for the analytical verification of this compound.
Conclusion
A meticulous approach to the identification of chemical compounds is a cornerstone of robust scientific research. For this compound, the CAS number 3856-05-1 provides an unequivocal identifier. A comprehensive awareness of its synonyms, including systematic, common, and other names, is essential for navigating the scientific literature and ensuring clear communication. The analytical protocols outlined in this guide provide a framework for the empirical verification of this compound, reinforcing the principles of accuracy and reproducibility in research and drug development.
References
- LookChem. (n.d.). This compound, CasNo.3856-05-1.
- Veeprho. (n.d.). Propyl Gallate | CAS 121-79-9.
- Global Substance Registration System. (n.d.). This compound.
- PubChem. (n.d.). Butyl Gallate.
Sources
- 1. This compound, CasNo.3856-05-1 BOC Sciences United States [bocscichem.lookchem.com]
- 2. This compound | 3856-05-1 [chemicalbook.com]
- 3. This compound | 3856-05-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Propyl Gallate | CAS 121-79-9 | LGC Standards [lgcstandards.com]
- 7. veeprho.com [veeprho.com]
- 8. Propyl Gallate | 121-79-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Isobutyl gallate molecular weight and formula
An In-Depth Technical Guide to Isobutyl Gallate for Research and Development Professionals
Introduction
This compound, the ester formed from gallic acid and isobutanol, is a synthetic compound of significant interest across the pharmaceutical, cosmetic, and food industries. While primarily recognized for its function as an antioxidant, its utility extends into the realm of drug development and biomedical research as a potential bioactive agent. This guide offers a comprehensive technical overview of this compound, synthesizing fundamental chemical data with practical methodologies and field-proven insights. Designed for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical properties, synthesis, mechanisms of action, and analytical techniques pertinent to the effective application and study of this compound.
Core Physicochemical Properties
This compound, systematically named 2-Methylpropyl 3,4,5-trihydroxybenzoate, is a crystalline solid at room temperature.[1] Its molecular structure, characterized by a tri-hydroxylated benzene ring derived from gallic acid and an isobutyl ester group, dictates its chemical behavior and functionality.
The fundamental identifiers and properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 3856-05-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₅ | [2][4][5] |
| Molecular Weight | 226.23 g/mol | [1][2][4] |
| IUPAC Name | 2-methylpropyl 3,4,5-trihydroxybenzoate | [6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 130-134 °C | [1] |
| Boiling Point | ~444.3 °C | |
| Synonyms | Gallic acid isobutyl ester | [6][7] |
The Chemistry of this compound
Synthesis: Fischer-Speier Esterification
The primary industrial and laboratory synthesis of this compound is achieved through the Fischer-Speier esterification of gallic acid with isobutanol.[8] This acid-catalyzed reaction is a cornerstone of organic chemistry, providing a direct and efficient pathway to ester formation. The causality behind this choice of reaction is its reliability and the relatively high yields achievable under controlled conditions. The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of gallic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the hydroxyl group of isobutanol.[9]
Experimental Protocol: Laboratory Synthesis of this compound
This protocol describes a generalized procedure for the synthesis of this compound.
Materials:
-
Gallic acid (1 mole equivalent)
-
Isobutanol (excess, e.g., 5-10 mole equivalents, also serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (catalytic amount, e.g., 0.05 mole equivalent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus or equivalent setup for azeotropic removal of water
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: Charge the flask with gallic acid and an excess of isobutanol.
-
Catalysis: Slowly add the acid catalyst to the stirring mixture.
-
Reflux: Heat the mixture to reflux. The water generated during the esterification will be removed azeotropically with isobutanol and collected in the Dean-Stark trap. Monitor the reaction until no more water is collected, indicating reaction completion (typically several hours).
-
Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing with a 5% sodium bicarbonate solution in a separatory funnel until effervescence ceases.
-
Workup: Wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Solvent Removal: Remove the excess isobutanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield a pure crystalline product.[10]
Caption: Workflow for the synthesis of this compound.
Mechanism of Action: Antioxidant Activity
The efficacy of this compound as an antioxidant stems directly from the 3,4,5-trihydroxy substitution on its phenyl ring.[11] This structural motif is an excellent hydrogen donor, enabling the compound to function as a potent free-radical scavenger.[12]
The primary antioxidant mechanism involves the termination of radical chain reactions, particularly in lipid peroxidation.[11] An unstable free radical (R•) abstracts a hydrogen atom from one of the phenolic hydroxyl groups of this compound (ArOH), neutralizing the radical and halting its damaging cascade. This process generates a stable, resonance-delocalized phenoxyl radical (ArO•) from the this compound molecule, which is significantly less reactive and unable to propagate the chain reaction.[11]
A secondary mechanism involves the chelation of pro-oxidant metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺).[11] By binding these metals, this compound prevents them from participating in Fenton-type reactions, which are a major source of highly destructive hydroxyl radicals.
Caption: Free-radical scavenging mechanism of this compound.
Applications in Research and Drug Development
Beyond its conventional use as a preservative, this compound exhibits biological activities that make it a subject of interest in biomedical research.
-
Antioxidant in Formulations: In pharmaceutical and cosmetic science, this compound serves to protect active pharmaceutical ingredients (APIs), excipients, and lipid-based delivery systems from oxidative degradation, thereby enhancing product stability and shelf-life.[13][14]
-
Bioactivity and Therapeutic Potential: Studies have demonstrated that alkyl gallates possess cytotoxic properties against various cancer cell lines. Research on breast cancer (MCF-7) cells indicated that this compound, which has a branched alkyl chain, shows greater cytotoxicity compared to its linear-chain counterpart, butyl gallate.[8] This suggests that the steric properties of the alkyl group play a crucial role in its biological activity, making it a promising scaffold for developing novel therapeutic agents.[8]
Analytical Methodologies
The quantitative determination of this compound in various matrices is critical for quality control, formulation analysis, and research. High-Performance Liquid Chromatography (HPLC) is the most robust and widely adopted technique for this purpose.[15]
Experimental Protocol: HPLC Analysis of this compound in an Oil-Based Formulation
This protocol provides a self-validating system for the quantification of this compound.
Materials & Equipment:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hexane
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation (Liquid-Liquid Extraction): a. Accurately weigh a known amount of the oil-based formulation (e.g., 1 g) into a centrifuge tube. b. Add 10 mL of hexane to dissolve the oil. c. Add 10 mL of acetonitrile to extract the more polar this compound. d. Vortex vigorously for 2 minutes and centrifuge to separate the layers. e. Carefully collect the lower acetonitrile layer, which contains the analyte. f. Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Quantification: a. Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). b. Inject the prepared sample. c. Determine the concentration of this compound in the sample by interpolating its peak area against the standard curve.
Caption: Workflow for the quantitative analysis of this compound.
Safety and Handling for Laboratory Use
While this compound is approved for use in food and cosmetics at low concentrations, concentrated forms used in the laboratory require careful handling.[18] It may cause skin irritation or allergic reactions upon contact.[13] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are essential. Store the compound in a cool, dark, and well-ventilated area, away from strong oxidizing agents.[1]
Conclusion
This compound is a multifaceted compound with well-established utility as an antioxidant and emerging potential as a bioactive molecule. A thorough understanding of its fundamental properties, from its molecular weight and formula to its synthesis and antioxidant mechanisms, is crucial for its effective application. The methodologies for synthesis and analysis presented in this guide provide a robust framework for professionals in research and drug development to harness the capabilities of this compound with precision and scientific integrity.
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Preliminary cytotoxicity studies of isobutyl gallate
The preliminary cytotoxicity studies outlined in this guide provide a robust framework for characterizing the anticancer potential of this compound. By systematically evaluating its effects on cell viability, the mode of cell death, ROS production, and mitochondrial function, researchers can gain valuable insights into its mechanism of action. Future studies should aim to validate these in vitro findings in more complex models, such as 3D cell cultures and in vivo animal models. Furthermore, investigating the differential effects of this compound on cancerous versus non-cancerous cells is crucial for assessing its therapeutic index and potential for clinical translation. [4][18]
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The In Vitro Antioxidant Capacity of Isobutyl Gallate: Mechanisms, Methodologies, and Comparative Analysis
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Foreword: The Imperative for Antioxidant Characterization
In the fields of pharmaceutical development, food science, and cosmetics, the battle against oxidative degradation is perpetual. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous pathologies and product spoilage.[1] Antioxidants are our primary defense, and among the synthetic options, gallic acid esters have long been recognized for their potent efficacy.[2][3] This guide provides a deep dive into the in vitro antioxidant capacity of a specific gallate ester: isobutyl gallate. We will move beyond simple definitions to explore the mechanistic underpinnings of its function and detail the rigorous, self-validating protocols required for its accurate assessment. This document is designed for the research scientist and drug development professional, offering not just methods, but the expert rationale behind them.
The Molecular Basis of this compound's Antioxidant Action
This compound is the isobutyl ester of gallic acid (3,4,5-trihydroxybenzoic acid). Its antioxidant prowess is intrinsically linked to the three hydroxyl (-OH) groups on its phenolic ring. The primary mechanism of action is neutralizing free radicals by donating a hydrogen atom, a process known as Hydrogen Atom Transfer (HAT).[4][5]
Upon donating a hydrogen atom to a reactive free radical (R•), this compound itself becomes a radical. However, this newly formed phenoxyl radical is significantly less reactive because the unpaired electron is delocalized across the aromatic ring through resonance, achieving stability and effectively terminating the oxidative chain reaction.[4]
A secondary mechanism, particularly relevant in complex biological or food systems, is the chelation of pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺).[4][5] By binding these metals, this compound prevents them from participating in Fenton reactions, which generate highly damaging hydroxyl radicals. The branched isobutyl chain, compared to a straight chain like in propyl gallate, increases the molecule's lipophilicity, which can enhance its solubility and efficacy within lipid-based systems like cell membranes or fatty foods.[6]
Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.
Core Methodologies for In Vitro Assessment
To quantify antioxidant capacity, a multi-assay approach is crucial, as different methods reflect different aspects of antioxidant action. We will focus on three robust and widely adopted assays: DPPH, ABTS, and FRAP.[7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Expertise & Causality: The DPPH assay is a cornerstone of antioxidant capacity testing due to its simplicity and the stability of the DPPH radical.[8] It directly measures the ability of an antioxidant to donate a hydrogen atom and quench a stable radical. The assay relies on a colorimetric change: the deep purple DPPH radical solution becomes colorless or pale yellow upon reduction by the antioxidant. This absorbance change at ~517 nm is directly proportional to the amount of radical scavenged.[8][9]
Caption: Standard workflow for the DPPH radical scavenging assay.
Trustworthiness (Self-Validating Protocol):
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol. Store in an amber bottle to protect from light. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[8]
-
Test Sample: Prepare a stock solution of this compound in ethanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).
-
Positive Control: Prepare a similar dilution series for a known antioxidant like Ascorbic Acid, Propyl Gallate, or Trolox.
-
Blank: Pure ethanol.
-
-
Assay Procedure:
-
In a set of test tubes or a 96-well plate, add 0.5 mL of each sample dilution.[9]
-
Prepare a control tube containing 0.5 mL of ethanol instead of the sample.
-
Add 0.5 mL of the 0.1 mM DPPH solution to all tubes.[9]
-
Vortex the mixtures vigorously and incubate at room temperature in complete darkness for 30 minutes.[9]
-
Measure the absorbance (A) of each solution at 517 nm against an ethanol blank.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100[9]
-
Plot the % Inhibition against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the graph. A lower IC₅₀ indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Expertise & Causality: The ABTS assay is advantageous because the ABTS radical cation (ABTS•⁺) is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[10] The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The pre-formed, blue-green ABTS•⁺ is then reduced by the antioxidant, causing a loss of color measured at ~734 nm.[11] This assay is less susceptible to interference from colored compounds than the DPPH assay because its absorbance is measured at a longer wavelength.[11]
Caption: Standard workflow for the ABTS radical cation decolorization assay.
Trustworthiness (Self-Validating Protocol):
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This generates the radical.[10]
-
ABTS•⁺ Working Solution: On the day of the assay, dilute the stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[10]
-
Test Sample & Controls: Prepare dilution series for this compound and a positive control (typically Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 1.0 mL of the ABTS•⁺ working solution to a cuvette.
-
Add 10 µL of the test sample dilution.
-
Mix thoroughly and incubate at room temperature for 6 minutes.[10]
-
Measure the absorbance at 734 nm.
-
A control is run using 10 µL of the solvent (ethanol) instead of the sample.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value. Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Expertise & Causality: Unlike the DPPH and ABTS assays, which measure radical scavenging, the FRAP assay measures the ability of an antioxidant to act as a reducing agent.[12] The principle is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to a vibrant blue ferrous complex (Fe²⁺-TPTZ) by the antioxidant in an acidic medium (pH 3.6).[13] The intensity of the blue color, measured at ~593 nm, is directly proportional to the reducing power of the sample.[14] This assay provides a direct measure of the total antioxidant power, reflecting the electron-donating capacity of the compound.
Caption: Standard workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Trustworthiness (Self-Validating Protocol):
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[15]
-
Standard: Prepare a dilution series of ferrous sulfate (FeSO₄·7H₂O) to create a standard curve.
-
-
Assay Procedure:
-
Add 1.0 mL of the FRAP reagent to a test tube.
-
Add 30 µL of the test sample, standard, or blank (solvent).
-
Mix and incubate at 37°C for 4-30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Plot the absorbance of the FeSO₄ standards against their concentrations to create a standard curve.
-
Use the standard curve to determine the Fe²⁺ equivalent concentration for the this compound sample.
-
Results are expressed as FRAP values (e.g., in µM of Fe²⁺ equivalents per mg of antioxidant).
-
Data Interpretation and Comparative Analysis
The true value of in vitro testing lies in comparative analysis. No single number tells the whole story. The performance of this compound should be benchmarked against both its parent compound (gallic acid), other gallate esters (propyl gallate), and widely used synthetic antioxidants like Butylated Hydroxytoluene (BHT).
| Antioxidant | DPPH IC₅₀ (µg/mL) | ABTS TEAC (mM Trolox/mM) | FRAP Value (mM Fe²⁺/mM) | Primary Mechanism | Lipophilicity |
| This compound | Low | High | High | HAT, Chelation | Moderate-High |
| Propyl Gallate | Low | High | High | HAT, Chelation | Moderate |
| Gallic Acid | Very Low | High | High | HAT, Chelation | Low |
| BHT | Moderate | Moderate | Moderate | HAT | High |
| Ascorbic Acid (Vit C) | Low | High | High | HAT | Low (Hydrophilic) |
| Note: This table presents expected relative performance based on literature principles. Actual values must be determined experimentally. |
As the data suggests, gallate esters, including this compound, are expected to show very high activity, often superior to BHT, across all three assays due to the three highly active hydroxyl groups.[5][16] The difference between propyl and this compound may be subtle in these assays but becomes critical in application, where the branched isobutyl chain can improve performance in lipid matrices.[17]
Safety and Regulatory Considerations
While highly effective, it is important to note that this compound, like other gallates, is subject to regulatory limits in food and cosmetic applications. It may cause allergic skin reactions or eye irritation upon direct contact. The established acceptable daily intake (ADI) for the sum of propyl, octyl, and dodecyl gallates is 0.2 mg/kg body weight, providing a benchmark for safety evaluations.[18] While generally recognized as safe (GRAS) by agencies like the FDA, some jurisdictions have limited or banned its use due to preliminary studies suggesting potential endocrine disruption.[19][20]
Conclusion
This compound demonstrates potent in vitro antioxidant capacity, primarily through efficient hydrogen atom donation and secondarily through metal chelation. Its efficacy can be rigorously quantified using a panel of assays, including DPPH, ABTS, and FRAP, each providing a unique perspective on its antioxidant function. The molecule's branched alkyl chain confers a degree of lipophilicity that may be advantageous for protecting lipid-based systems from oxidative degradation. For the research and development professional, a thorough understanding of these mechanisms and the robust protocols for their measurement is essential for the effective application and validation of this compound as a premier antioxidant agent.
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An In-depth Technical Guide to the Toxicology and Safety Evaluation of Isobutyl Gallate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl gallate, the isobutyl ester of gallic acid, is a synthetic antioxidant with potential applications in the food, cosmetic, and pharmaceutical industries. As with any compound intended for human exposure, a thorough understanding of its toxicological profile is paramount for ensuring consumer safety and navigating the regulatory landscape. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicology and safety evaluation of this compound. Drawing upon data from structurally related gallate esters, established toxicological principles, and regulatory guidelines, this document offers a framework for assessing the safety of this compound. It delves into its chemical properties, predicted metabolic fate, and the methodologies for evaluating its potential for acute, subchronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental effects. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the evaluation and potential application of this compound.
Introduction: The Gallate Esters and the Role of this compound
Gallic acid and its alkyl esters, collectively known as gallates, are widely recognized for their antioxidant properties, which stem from their ability to scavenge free radicals. This characteristic has led to their use as preservatives in various consumer products to prevent oxidation and spoilage. Propyl gallate is a well-studied member of this class and has a history of use as a food additive. This compound (Figure 1), with its branched-chain alkyl group, presents a unique profile within this family of compounds. Its physicochemical properties, such as solubility and lipophilicity, are influenced by the isobutyl moiety, which in turn can affect its absorption, metabolism, and overall toxicological profile.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
A thorough understanding of a substance's ADME profile is fundamental to its toxicological evaluation. While direct in-vivo toxicokinetic studies on this compound are limited, its metabolic fate can be predicted based on the well-documented metabolism of other gallate esters, such as propyl and butyl gallate.[1][2][3][4]
Predicted Metabolic Pathway
The primary metabolic pathway for gallate esters is hydrolysis of the ester bond, catalyzed by esterases present in the gastrointestinal tract and liver. This reaction yields gallic acid and the corresponding alcohol. For this compound, this would result in the formation of gallic acid and isobutyl alcohol.
Caption: Predicted metabolic pathway of this compound.
Causality Behind the Predicted Pathway
-
Esterase Activity: The ester linkage in this compound is susceptible to cleavage by non-specific carboxylesterases that are abundant in the body, particularly in the gut lumen, intestinal mucosa, and liver. This enzymatic action is a common metabolic route for many ester-containing xenobiotics.
-
Hydrolysis Products:
-
Gallic Acid: As the common metabolite of all gallate esters, the safety profile of gallic acid is highly relevant. Subchronic toxicity studies on gallic acid have been conducted, providing valuable data for risk assessment.[5][6]
-
Isobutyl Alcohol: This branched-chain alcohol is also a well-characterized substance. Its own toxicological profile, including data from subchronic oral toxicity studies, must be considered when evaluating the overall safety of this compound.[7][8]
-
Toxicological Endpoints and Experimental Protocols
A comprehensive safety evaluation of this compound necessitates the assessment of various toxicological endpoints. The following sections outline the key studies required and the principles behind their experimental design.
Acute Oral Toxicity
Objective: To determine the potential for toxicity after a single oral dose and to establish the median lethal dose (LD50).
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
-
Animal Model: Typically, female rats are used as they are generally slightly more sensitive.
-
Dosage: A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The test is complete when one of the stopping criteria is met, and the LD50 is calculated using maximum likelihood methods.
Causality of Experimental Choices: The Up-and-Down Procedure is favored as it reduces the number of animals required compared to traditional LD50 methods while still providing a statistically robust estimate of the LD50. The 14-day observation period allows for the detection of delayed toxic effects.
Data Interpretation: The LD50 value is used to classify the substance according to its acute toxicity potential. While no specific LD50 for this compound is readily available, data from related compounds can provide an initial estimate.
Subchronic and Chronic Toxicity
Objective: To evaluate the potential for adverse effects from repeated oral exposure over a prolonged period (90 days for subchronic, and typically 2 years for chronic studies).
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408) [9][10]
-
Animal Model: Rats are commonly used, with both sexes included.
-
Dosage Groups: At least three dose levels and a concurrent control group are used. Doses are typically administered daily via gavage or in the diet.
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmology (prior to dosing and at termination)
-
Hematology and clinical biochemistry (at termination)
-
Urinalysis (at termination)
-
-
Pathology:
-
Gross necropsy of all animals.
-
Organ weights of key organs.
-
Histopathological examination of a comprehensive set of tissues from control and high-dose groups, and any tissues with gross lesions from all groups.
-
Causality of Experimental Choices: The 90-day duration is considered sufficient to reveal most of the adverse effects that would be expected from longer-term exposure. The comprehensive monitoring of clinical, hematological, biochemical, and pathological parameters provides a detailed picture of the substance's potential target organs and the nature of its toxicity. A subchronic oral toxicity study on isobutyl alcohol has been conducted, showing effects at high doses.[7][8]
Data Interpretation: The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study, which is the highest dose at which no statistically or biologically significant adverse effects are observed. The NOAEL is a critical value used in the establishment of an Acceptable Daily Intake (ADI).
Genotoxicity
Objective: To assess the potential of a substance to induce genetic mutations or chromosomal damage.
A Battery of In Vitro and In Vivo Tests is typically required:
-
Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): [6][11]
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
-
Methodology:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).
-
The number of revertant colonies is counted and compared to the control.
-
-
Causality: The inclusion of multiple strains with different mutation types and the use of a metabolic activation system increase the sensitivity and relevance of the test for predicting mutagenicity in mammals.
-
-
In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): [12][13][14][15][16]
-
Principle: This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Methodology:
-
Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance.
-
Cells are arrested in metaphase, harvested, and chromosomes are examined microscopically for structural aberrations.
-
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474):
-
Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.
-
Methodology:
-
The test substance is administered to rodents.
-
Bone marrow or peripheral blood is collected, and young erythrocytes are analyzed for the presence of micronuclei.
-
-
Data Interpretation: A positive result in any of these assays indicates a potential genotoxic hazard. The overall weight of evidence from the battery of tests is considered in the final assessment. While no specific genotoxicity data for this compound were found, other gallates have been tested.
Carcinogenicity
Objective: To assess the potential of a substance to cause cancer after long-term exposure.
Experimental Protocol: Carcinogenicity Study in Rodents (OECD TG 451)
-
Animal Model: Typically rats and mice of both sexes.
-
Duration: The majority of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice).
-
Dosage: At least three dose levels and a control group, with the highest dose being the maximum tolerated dose (MTD).
-
Endpoint: Comprehensive histopathological examination of all tissues to identify any increase in the incidence of tumors in the treated groups compared to the controls.
Causality of Experimental Choices: The long-term exposure at doses up to the MTD is designed to maximize the sensitivity of the assay for detecting carcinogenic potential. The use of two rodent species is a standard regulatory requirement. Studies on propyl gallate have not provided evidence of carcinogenic action.[17]
Reproductive and Developmental Toxicity
Objective: To evaluate the potential for adverse effects on reproductive function and the development of offspring.[18][19][20][21][22][23][24][25]
Experimental Protocols:
-
Reproduction/Developmental Toxicity Screening Test (OECD TG 421): A shorter-term study to provide initial information.
-
Two-Generation Reproduction Toxicity Study (OECD TG 416): The definitive study for assessing reproductive toxicity.[20][21][23][24][25]
Key Parameters Evaluated in a Two-Generation Study:
-
Parental (F0 and F1) Animals: Mating performance, fertility, gestation length, and general health.
-
Offspring (F1 and F2): Viability, body weight, sex ratio, and developmental landmarks.
-
Pathology: Gross and microscopic examination of the reproductive organs of the parental animals and selected offspring.
Causality of Experimental Choices: The two-generation design allows for the assessment of effects on all stages of the reproductive cycle and can detect effects that may not be apparent until the second generation.
Safety Evaluation and Regulatory Status
The safety of a food additive or a component of a pharmaceutical formulation is ultimately determined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[26]
Acceptable Daily Intake (ADI)
The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. It is calculated by dividing the NOAEL from the most sensitive species in the most relevant study by an uncertainty factor (typically 100).
NOAEL / Uncertainty Factor = ADI
No specific ADI has been established for this compound by major regulatory bodies.
Regulatory Status
A search of the FDA's regulations (21 CFR) and GRAS (Generally Recognized as Safe) notices does not reveal a specific listing for this compound for direct addition to food.[17][18][27][28][29][30][31][32] Propyl gallate is listed as GRAS under 21 CFR 184.1660.[28] Any intended use of this compound in food would likely require a food additive petition or a GRAS notification to the FDA.
Data Gaps and Future Directions
This guide has highlighted the significant lack of specific toxicological data for this compound. While predictions can be made based on its structural similarity to other gallates, these are not a substitute for empirical data. To fully characterize the safety of this compound, the following studies are essential:
-
In vivo toxicokinetic studies to confirm the predicted metabolic pathway and determine the ADME profile.
-
A 90-day subchronic oral toxicity study in rodents to establish a NOAEL.
-
A comprehensive battery of genotoxicity tests.
-
Reproductive and developmental toxicity studies.
-
If warranted by the results of the above studies, a chronic toxicity/carcinogenicity study.
Conclusion
This compound is a compound with potential utility as an antioxidant. However, its toxicological profile is not well-defined. Based on the available information for structurally related gallate esters, it is anticipated that this compound would be hydrolyzed to gallic acid and isobutyl alcohol. The safety assessment of this compound must therefore consider the toxicity of the parent compound and its metabolites. The experimental protocols and toxicological principles outlined in this guide provide a roadmap for a thorough safety evaluation. For drug development professionals and researchers, it is crucial to recognize the existing data gaps and the necessity of conducting comprehensive toxicological studies to ensure the safe application of this compound in any consumer product.
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Introduction: The Scientific Imperative for Metabolic Profiling
An In-Depth Technical Guide to the In Vivo Metabolism of Isobutyl Gallate
This guide provides a comprehensive technical overview of the methodologies and core metabolic pathways governing the fate of this compound in vivo. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of xenobiotic metabolism with specific findings related to gallate esters to provide an authoritative resource for designing and interpreting preclinical studies.
This compound, the isobutyl ester of gallic acid, is a synthetic antioxidant employed to prevent lipid peroxidation in cosmetics, pharmaceuticals, and food products. As with any xenobiotic—a compound foreign to a living organism—a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for a rigorous assessment of its safety, bioavailability, and potential biological activity.[1][2] The metabolic fate of a compound dictates its systemic exposure, residence time, and the nature of the chemical entities to which the body is ultimately exposed.[3][4]
Recent research has reframed simple antioxidant preservatives like propyl gallate, a close structural analog of this compound, as pro-drugs.[5][6][7] This concept is central to understanding this compound, as evidence strongly suggests that upon ingestion, it is rapidly and extensively metabolized, with its systemic effects being largely attributable to its primary metabolite, gallic acid.[5][7][8] This guide will elucidate the metabolic journey of this compound, grounded in regulatory frameworks and advanced bioanalytical techniques.
The Metabolic Journey: ADME of this compound
The in vivo processing of a xenobiotic is a two-phase system designed to increase its polarity and facilitate excretion.[1] this compound is subject to extensive biotransformation, beginning almost immediately upon ingestion.
Absorption and the Dominant Role of Hydrolysis
While some portion of this compound may be absorbed intact, the primary metabolic event is the rapid hydrolysis of its ester bond.[5][8][9] This reaction, which yields gallic acid and isobutanol, is catalyzed by esterase enzymes present in the gastrointestinal tract and the liver.[8][10] Studies on analogous gallate esters, such as propyl and octyl gallate, confirm that this hydrolysis is a swift and efficient process.[8][11][12] For instance, when perfused through a rat liver, propyl gallate is almost completely extracted and hydrolyzed during a single passage.[8]
Furthermore, the gut microbiota plays a crucial role in this initial biotransformation.[9][13][14] Bacterial strains, including various Lactobacillus species, produce tannase and other esterases that effectively cleave the ester linkage, liberating gallic acid in the colon and cecum.[9][14][15] This microbial metabolism ensures that even the portion of this compound that bypasses initial absorption is converted to gallic acid before it can be systemically absorbed or excreted.[9]
Distribution
The distribution of this compound is intrinsically linked to its metabolic instability. The parent ester is likely to have a very short half-life and limited distribution to tissues due to its rapid hydrolysis in the gut, blood, and liver.[8] Consequently, the systemic circulation and tissues are primarily exposed to its main metabolite, gallic acid, and its subsequent metabolic products.[5][7]
Metabolism: The Fate of Gallic Acid
Once formed, gallic acid becomes the primary substrate for extensive Phase I and Phase II metabolic reactions.[12] A comprehensive study on the metabolism of propyl gallate in rats, which serves as an excellent proxy for this compound, identified 37 distinct metabolites.[12] These findings illuminate the complex biotransformation pathways involved.
-
Phase I Reactions: These reactions introduce or expose functional groups. For gallic acid, this can include decarboxylation and hydroxylation.[12]
-
Phase II Reactions: These are conjugation reactions that significantly increase the water solubility of the molecule to facilitate excretion. The principal Phase II pathways for gallic acid are:[12]
-
Glucuronidation: Attachment of a glucuronic acid moiety.
-
Sulfation: Conjugation with a sulfate group.
-
Methylation: Addition of a methyl group, often catalyzed by catechol-O-methyltransferase (COMT).
-
The resulting metabolites are various combinations of these reactions, such as methylated, sulfated, and glucuronidated forms of gallic acid.[12]
Excretion
The polar, water-soluble metabolites of gallic acid are efficiently eliminated from the body. The primary routes of excretion are via urine and, to a lesser extent, bile (feces).[16]
The overall metabolic pathway is visualized in the diagram below.
Caption: Primary metabolic pathway of this compound in vivo.
Designing an In Vivo Metabolism Study: A Self-Validating Protocol
To experimentally determine the metabolic profile of this compound, a robust in vivo study design is essential. The methodology should align with international regulatory standards, such as the OECD Test Guideline 417 for Toxicokinetics, to ensure data integrity and relevance for safety assessments.[17][18]
The causality behind this experimental choice is to create a self-validating system. By accounting for mass balance (using radiolabeling), collecting samples over a complete time course, and using highly specific analytical methods, the results provide a comprehensive and verifiable picture of the compound's fate.
Rationale and Regulatory Framework
The primary goal is to quantify the ADME of the test substance.[17] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD) provide guidance to ensure that such studies are standardized and produce reliable data for risk assessment.[16][17][19][20] An in vivo evaluation in humans should be conducted as early as feasible in drug development.[16]
Experimental Workflow
The following workflow outlines a standard approach for an in vivo metabolism study in a rodent model.
Caption: Standard experimental workflow for an in vivo toxicokinetics study.
Detailed Step-by-Step Methodology
1. Animal Selection and Acclimation:
- Species: Sprague-Dawley or Wistar rats are commonly used rodent models.[21][22]
- Group Size: Use a sufficient number of animals (e.g., 4-5 per sex per group) to ensure statistical power.[23]
- Acclimation: Animals should be acclimated to laboratory conditions for at least one week prior to the study.
2. Test Substance Preparation and Administration:
- Radiolabeling: For a definitive mass balance study, synthesize ¹⁴C-labeled this compound. The label should be placed on a metabolically stable part of the molecule.[23]
- Vehicle: Select an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose) for administration.
- Dosing: Administer the test substance via oral gavage, which mimics the most common route of human exposure.[21] Include at least two dose levels: a low dose and a high dose approaching the maximum tolerated dose.[23]
3. Sample Collection:
- Housing: Place animals in individual metabolism cages that allow for the separate collection of urine and feces.
- Blood: Collect serial blood samples (e.g., via tail vein or jugular vein cannulation) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Process blood to obtain plasma.
- Urine and Feces: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h) until radioactivity levels are negligible (typically >95% of the dose is recovered).
4. Bioanalytical Methods:
- Causality: The choice of analytical technique is driven by the need for sensitivity (to detect low-concentration metabolites) and specificity (to distinguish between structurally similar compounds).
- Quantification: Use High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) for the sensitive and specific quantification of this compound and its known metabolites (e.g., gallic acid) in plasma and urine.[24][25]
- Metabolite Identification: Employ high-resolution mass spectrometry, such as Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS), to identify unknown metabolites in pooled plasma and urine samples.[12][24]
- Radioactivity Measurement: Use liquid scintillation counting to determine the total radioactivity in all collected samples (plasma, urine, feces, cage wash) for mass balance calculations.
Data Presentation: Expected Metabolic Profile
Based on analogous compounds, the metabolic profile of this compound would be dominated by derivatives of gallic acid.[12]
Table 1: Summary of Expected Metabolic Reactions and Key Metabolites
| Metabolic Phase | Reaction Type | Substrate | Primary Resulting Metabolites | Causality/Significance |
| Initial | Ester Hydrolysis | This compound | Gallic Acid, Isobutanol | Rate-limiting step; converts the pro-drug into its active/primary metabolic form.[5][8] |
| Phase I | Hydroxylation, Decarboxylation | Gallic Acid | Hydroxylated gallic acid derivatives, Pyrogallol | Minor pathways that further modify the core phenolic structure.[12] |
| Phase II | Glucuronidation | Gallic Acid, Phase I Metabolites | Gallic acid glucuronides | Increases water solubility for renal excretion.[12] |
| Phase II | Sulfation | Gallic Acid, Phase I Metabolites | Gallic acid sulfates | Increases water solubility for renal excretion.[12] |
| Phase II | Methylation | Gallic Acid | 4-O-methylgallic acid (isovanillic acid), 3-O-methylgallic acid | Modulates biological activity and prepares for further conjugation.[12] |
| Combined | Multiple Conjugations | Gallic Acid | Methylated and sulfated/glucuronidated gallic acid | Represents the final, highly polar products destined for rapid elimination.[12] |
Conclusion and Future Directions
The in vivo metabolism of this compound is characterized by rapid and extensive hydrolysis to gallic acid, which then undergoes comprehensive Phase I and Phase II biotransformation. This positions this compound as a pro-drug, where the biological effects observed systemically are predominantly those of gallic acid and its subsequent metabolites.[5][7] The experimental protocols outlined in this guide, grounded in OECD and FDA principles, provide a robust framework for definitively characterizing this metabolic pathway.[17][19]
Future research must focus on differentiating the transient, localized effects of the parent ester in the gastrointestinal tract from the systemic effects of its metabolites.[5] This nuanced understanding is critical for accurately correlating exposure with toxicological or pharmacological outcomes and for refining the safety assessment of this widely used compound.
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Methodological & Application
Application Notes & Protocols: Isobutyl Gallate Concentration for Antioxidant Assays
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Criticality of Concentration in Antioxidant Bioassays
In the realm of antioxidant research, the intrinsic value of a compound is often quantified through a battery of in vitro assays. Isobutyl gallate, an ester of gallic acid, is a well-established antioxidant frequently employed as a positive control or reference standard. However, the integrity and reproducibility of experimental outcomes are fundamentally tethered to a parameter that is often empirically determined yet seldom rationalized in detail: concentration . The selection of an appropriate concentration range is not a trivial procedural step; it is the cornerstone of a robust, meaningful assay. An inadequately chosen range can lead to data that is either statistically insignificant or falls into the deceptive plateau of assay saturation, rendering IC₅₀ calculations inaccurate.
This guide is structured to move beyond a simple recitation of steps. It serves as a detailed application note, providing not only the protocols for key antioxidant assays—DPPH, ABTS, and FRAP—but also the scientific rationale underpinning the selection of this compound concentrations. By understanding the why behind the how, researchers can design more rigorous experiments, ensure self-validation, and generate data worthy of trust.
Section 1: Mechanistic Foundations of Common Antioxidant Assays
An informed experimental design begins with a clear understanding of the reaction chemistry involved. The three assays discussed herein operate on distinct chemical principles, which directly influences their sensitivity and the optimal concentration range for an antioxidant like this compound.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
This assay is predicated on a hydrogen atom transfer (HAT) or single electron transfer (SET) mechanism.[1] The DPPH molecule is a stable free radical due to the delocalization of its spare electron across the molecule.[1] This delocalization gives it a deep violet color, with a characteristic absorbance maximum around 517 nm.[2][3][4] When an antioxidant, such as this compound, donates a hydrogen atom or an electron, the DPPH radical is reduced to its non-radical form, DPPH-H.[1][5][6] This reduction neutralizes the radical and leads to a stoichiometric loss of the violet color, which is measured as a decrease in absorbance.[6]
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay first involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[7][8] The pre-formed radical has a distinct absorbance spectrum, with a commonly used maximum at 734 nm.[3][7][8] Antioxidants in the sample then reduce the ABTS•+ back to its colorless neutral form.[7] The degree of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's concentration and potency. This assay is versatile as it is applicable to both hydrophilic and lipophilic antioxidants.[9]
The FRAP (Ferric Reducing Antioxidant Power) Assay
Unlike the radical-scavenging assays, FRAP directly measures the electron-donating capacity of an antioxidant.[10] The assay is conducted under acidic conditions (pH 3.6), where a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the antioxidant.[10][11] The intensity of the blue color, measured at an absorbance maximum of 593 nm, is directly proportional to the total reducing power of the sample.[11][12]
Figure 1: Simplified reaction principles of the DPPH, ABTS, and FRAP assays.
Section 2: Core Protocols and Concentration Strategy
Accurate and reproducible results hinge on meticulous preparation of reagents and the strategic selection of the antioxidant concentration range.
Essential Prerequisite: Preparation of this compound Stock Solution
The initial step for all assays is the preparation of a concentrated stock solution from which working dilutions will be made. This compound is soluble in organic solvents like ethanol and methanol.
Protocol 2.1.1: Preparation of 1 mM this compound Stock Solution
-
Reagents & Equipment:
-
This compound (M.W. = 238.24 g/mol )
-
Methanol or Ethanol (Spectrophotometric grade)
-
Analytical balance
-
100 mL volumetric flask
-
Sonicator
-
-
Procedure:
-
Accurately weigh 23.82 mg of this compound powder.
-
Carefully transfer the powder into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol or ethanol to the flask.
-
Sonicate the mixture for 5-10 minutes or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Bring the volume to the 100 mL mark with the same solvent.
-
Invert the flask several times to ensure homogeneity.
-
Store the stock solution in an amber bottle at 4°C for up to one week.
-
DPPH Assay: Protocol and Concentration Rationale
Protocol 2.2.1: DPPH Radical Scavenging Assay (96-Well Plate Format)
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol. Adjust the concentration to achieve an absorbance of ~1.0 ± 0.1 at 517 nm.[13][14] Store in the dark.
-
This compound Working Solutions: Prepare a series of dilutions from the 1 mM stock solution using methanol to achieve final assay concentrations.
-
-
Assay Procedure:
-
Pipette 100 µL of methanol into the "blank" wells.
-
Pipette 100 µL of each this compound working solution into the "sample" wells in triplicate.
-
Pipette 100 µL of methanol into the "control" wells.
-
Add 100 µL of the DPPH working solution to all "sample" and "control" wells. Do not add to "blank" wells.
-
Incubate the plate for 30 minutes in the dark at room temperature.[4]
-
Measure the absorbance of all wells at 517 nm.
-
-
Calculation:
-
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
Concentration Rationale for DPPH:
-
Recommended Range: 1 – 50 µM
-
Justification: This range is typically sufficient to generate a full dose-response curve, from minimal to near-maximal scavenging. Concentrations below 1 µM may yield inhibition that is statistically indistinguishable from the baseline noise. Conversely, concentrations exceeding 50 µM often lead to the saturation of the assay (i.e., >90% inhibition), causing the dose-response curve to plateau. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) must be calculated from the linear portion of this curve for accuracy.
ABTS Assay: Protocol and Concentration Rationale
Protocol 2.3.1: ABTS Radical Cation Scavenging Assay (96-Well Plate Format)
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[8][15]
-
ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8][15]
-
This compound Working Solutions: Prepare serial dilutions from the 1 mM stock solution.
-
-
Assay Procedure:
-
Pipette 20 µL of each this compound working solution into sample wells in triplicate.
-
Pipette 20 µL of solvent into control wells.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Incubate for 6 minutes at room temperature.[15]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
Concentration Rationale for ABTS:
-
Recommended Range: 5 – 100 µM
-
Justification: The ABTS assay is often more sensitive and has faster reaction kinetics than the DPPH assay. A slightly wider and higher concentration range may be necessary to fully characterize the antioxidant capacity of this compound and establish a clear dose-response relationship for an accurate IC₅₀ determination.
FRAP Assay: Protocol and Concentration Rationale
Protocol 2.4.1: Ferric Reducing Antioxidant Power Assay (96-Well Plate Format)
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[16][17] Warm the reagent to 37°C before use.
-
This compound Working Solutions: Prepare serial dilutions from the 1 mM stock solution.
-
Standard: Prepare a standard curve using a known concentration of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
-
Assay Procedure:
-
Pipette 20 µL of each this compound working solution, standard, or solvent (for the blank) into wells in triplicate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate for 30 minutes at 37°C.[17]
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Subtract the blank absorbance from all sample and standard readings. Plot the standard curve (Absorbance vs. Fe²⁺ concentration). Determine the Fe²⁺ equivalents for each this compound concentration from the standard curve.
-
Concentration Rationale for FRAP:
-
Recommended Range: 10 – 200 µM
-
Justification: The FRAP assay measures the total reducing power, which often requires a higher concentration of the antioxidant to elicit a robust and linear colorimetric response compared to radical scavenging assays. The 10-200 µM range allows for the construction of a clear linear relationship between concentration and ferric reducing ability, which can then be compared to the Trolox or Fe²⁺ standard.
Section 3: Data Summary and Workflow Visualization
Summary of Recommended Parameters
| Assay | Recommended Concentration Range (µM) | Typical Solvent | Key Wavelength | Incubation Time | Principle |
| DPPH | 1 - 50 | Methanol / Ethanol | 517 nm | 30 min | Radical Scavenging |
| ABTS | 5 - 100 | Methanol / Ethanol | 734 nm | 6 min | Radical Scavenging |
| FRAP | 10 - 200 | Methanol / Ethanol | 593 nm | 30 min | Metal Reduction |
Experimental Workflow Diagram
Figure 2: General experimental workflow for antioxidant capacity determination.
Section 4: Ensuring Trustworthiness: A Self-Validating System
To ensure the scientific integrity of your findings, every protocol must be a self-validating system. This is achieved through the diligent use of controls and replicates.
-
Positive Control: Always run a well-characterized antioxidant standard (e.g., Trolox, Ascorbic Acid, or Gallic Acid) in parallel with this compound. This validates the assay's performance and allows for the comparison of relative antioxidant potency.
-
Negative Control (Reagent Blank): This sample contains the assay radical/reagent and the solvent but no antioxidant. It represents 0% activity and serves as the primary reference for calculating inhibition.
-
Solvent Blank: This contains only the solvent and is used to zero the spectrophotometer, correcting for any background absorbance from the solvent or the microplate.
-
Triplicates: All samples, controls, and standards should be run in a minimum of triplicate. This allows for the calculation of the mean and standard deviation, providing a measure of the precision and reproducibility of your results.
-
Linear Range: The final IC₅₀ value or antioxidant capacity must be derived from the linear range of the dose-response curve. If your data points are all clustered at the low or high end of the curve, the concentration range must be adjusted and the experiment repeated.
By adhering to these principles, researchers can be confident that their results accurately reflect the antioxidant capacity of this compound under the specified assay conditions.
References
- Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76. [Link]
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
- Hunter, L. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
- Amerigo Scientific. (n.d.).
- Munteanu, I. G., & Apetrei, C. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(10), 1634. [Link]
- Özgen, S., Kılıç, M., & Torun, M. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]
- Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131. [Link]
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]
- Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. [Link]
- ResearchGate. (2024).
- López-Alarcón, C., & Lissi, E. (2023).
- National Center for Biotechnology Information. (n.d.).
- Phonsatta, N., Luang-In, V., De Eknamkul, W., & Udomsin, O. (2017). Comparison of Antioxidant Evaluation Assays for Investigating Antioxidative Activity of Gallic Acid and Its Alkyl Esters in Different Food Matrices. Journal of Agricultural and Food Chemistry, 65(30), 6141-6148. [Link]
- ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
- Kim, J., Lee, J., & Lee, J. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Food Science and Biotechnology, 30(5), 729-736. [Link]
- Zen-Bio. (2020). ABTS Antioxidant Assay Kit. [Link]
- YouTube. (2020). Antioxidant assay by DPPH Method \ Free radical scavening activity. [Link]
- G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
- Hossain, M. A., AL-Toubi, S. A. M., Weli, A. M., Al-Riyami, Q. A., & Al-Sabahi, J. N. (2013). Identification and characterization of chemical compounds in different crude extracts from leaves of Omani neem. Journal of Taibah University for Science, 7(4), 181-188. [Link]
- Wesołowska, A., & Dżugan, M. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(17), 5168. [Link]
- Khan, A., Aljarba, N., Al-Otaibi, R. M., & Faisal, M. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
- Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using Fe3+-Fe2+ reduction. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981. [Link]
- Shah, P., & Modi, H. (2015). Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants.
- Mir, I. A., Tiku, P. K., & Tomar, S. K. (2015). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products.
- Irawan, C., Sulistiawaty, L., & Wijaya, H. (2020). Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In. Pharmacognosy Journal, 12(6). [Link]
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- 17. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Detection of Isobutyl Gallate Using Thin Layer Chromatography
Abstract
This technical guide provides a detailed methodology for the identification and semi-quantitative analysis of isobutyl gallate using Thin Layer Chromatography (TLC). This compound, an ester of gallic acid, is a crucial antioxidant in the pharmaceutical, cosmetic, and food industries. Monitoring its presence and purity is essential for quality control. This document outlines the fundamental principles of TLC, followed by a step-by-step protocol for sample preparation, chromatographic development, and visualization. The causality behind experimental choices, such as the selection of stationary and mobile phases, is explained to provide researchers with a robust and adaptable framework for their specific applications.
Introduction: The Significance of this compound Analysis
This compound (isobutyl 3,4,5-trihydroxybenzoate) is a synthetic phenolic antioxidant prized for its ability to prevent the oxidative degradation of fats and oils.[1][2] Its application spans from stabilizing pharmaceutical formulations to extending the shelf life of cosmetics and food products. The efficacy and safety of these products are directly linked to the correct concentration and purity of this compound. Therefore, a reliable, simple, and cost-effective analytical method is paramount for routine quality control in research and industrial settings.[3][4]
Thin Layer Chromatography (TLC) emerges as an ideal technique for this purpose. Its simplicity, speed, high sensitivity, and low cost make it a powerful tool for the qualitative identification and purity assessment of this compound.[4][5][6] This application note serves as a practical guide for researchers, scientists, and drug development professionals to effectively implement TLC for this compound detection.
Principle of Separation: Normal-Phase TLC
The protocol described herein utilizes normal-phase TLC, a chromatographic technique where a polar stationary phase is paired with a less polar mobile phase.[7]
-
Stationary Phase: A TLC plate coated with a thin layer of silica gel (SiO₂) serves as the polar stationary phase. Silica gel's surface is rich in hydroxyl (-OH) groups, making it highly polar.
-
Mobile Phase: A non-polar or moderately polar solvent mixture acts as the mobile phase, which ascends the plate via capillary action.
-
Separation Mechanism: When a sample containing this compound is spotted on the plate, a competition ensues. The polar this compound molecules will adsorb to the polar silica gel. As the mobile phase moves up the plate, it desorbs the analyte and carries it along. The extent to which the analyte moves depends on its relative affinity for the stationary versus the mobile phase. More polar compounds will have a stronger interaction with the silica gel and thus travel a shorter distance, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds will be more soluble in the mobile phase and travel further up the plate, exhibiting a higher Rf.
The Rf value is a key parameter for compound identification and is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Experimental Workflow for this compound Detection
The following diagram illustrates the key stages of the TLC process for analyzing this compound.
Figure 1. A schematic overview of the Thin Layer Chromatography workflow for the detection of this compound.
Detailed Protocol for this compound Detection
This protocol is designed to be a self-validating system, ensuring reproducibility and reliability.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates. The "F₂₅₄" indicates the presence of a fluorescent indicator that facilitates visualization under 254 nm UV light.[8]
-
This compound Standard: Analytical grade, purity >98.0%.
-
Solvents: HPLC or analytical grade solvents are recommended.
-
Toluene
-
Ethyl acetate
-
Formic acid
-
Methanol (for sample preparation)
-
-
Visualization Reagents:
-
Ferric (III) chloride (FeCl₃) solution (1% in 50% aqueous methanol).[9]
-
Iodine (solid crystals).
-
-
Apparatus:
-
Glass TLC developing chamber with a lid.
-
Capillary tubes for spotting.
-
UV lamp (254 nm).
-
Fume hood.
-
Drying oven or heat gun.
-
Ruler.
-
Preparation of Solutions
-
Standard Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Sample Solution: Prepare the sample by dissolving it in methanol to achieve an expected this compound concentration of approximately 1 mg/mL. If the sample is a complex matrix (e.g., a cream or oil), an extraction step may be necessary.
-
Mobile Phase: In a fume hood, prepare the mobile phase by mixing Toluene:Ethyl Acetate:Formic Acid in a ratio of 5:4:1 (v/v/v) .[10][11] Prepare a sufficient volume to fill the developing chamber to a depth of 0.5 cm.
Chromatographic Procedure
-
Plate Preparation:
-
Handle the TLC plate only by the edges to avoid contaminating the silica surface.
-
Using a soft pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate. Mark the positions for spotting the standard and sample solutions.[5]
-
-
Chamber Saturation:
-
Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, which is crucial for achieving good separation and reproducible Rf values.[7]
-
Close the chamber with the lid and allow it to saturate for at least 15-20 minutes before inserting the plate.
-
-
Spotting:
-
Using a capillary tube, apply a small spot (1-2 µL) of the this compound standard solution onto the marked origin line.
-
Similarly, apply a spot of the sample solution.
-
Ensure the spots are small and concentrated to prevent band broadening. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase the concentration.
-
-
Development:
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.
-
Lean the plate against the chamber wall and replace the lid.
-
Allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Drying:
-
Dry the plate in a fume hood. A gentle stream of warm air from a heat gun can be used to accelerate the evaporation of the mobile phase solvents.
-
Visualization and Analysis
Multiple visualization methods should be employed for comprehensive analysis.
-
UV Visualization (Non-destructive):
-
Place the dried plate under a UV lamp and observe it at 254 nm.
-
This compound, being an aromatic compound, will absorb the UV light and appear as a dark spot against the green fluorescent background of the plate.[8]
-
Gently circle the spot with a pencil.
-
-
Iodine Vapor (Semi-destructive):
-
Place the plate in a sealed chamber containing a few crystals of iodine.
-
Organic compounds, particularly those with aromatic rings, will absorb the iodine vapor and appear as brown spots.[9] This method is generally effective for a wide range of organic compounds.
-
-
Ferric Chloride Spray (Destructive):
-
In a fume hood, spray the plate with the 1% ferric chloride solution.
-
Phenolic compounds, such as this compound, react with ferric chloride to produce a distinct color, typically blue, violet, or green.[9][10] This is a highly specific test for phenols.
-
The appearance of a colored spot confirms the presence of the phenolic hydroxyl groups in this compound.
-
-
Rf Calculation and Interpretation:
-
Measure the distance from the origin line to the center of the this compound spot and the distance from the origin line to the solvent front.
-
Calculate the Rf value. The Rf of the spot in the sample lane should match the Rf of the this compound standard.
-
The presence of additional spots in the sample lane indicates impurities.
-
Data Presentation and Expected Results
The choice of mobile phase is critical for achieving optimal separation. The recommended system of Toluene:Ethyl Acetate:Formic Acid (5:4:1) provides a good balance of polarity to effectively separate this compound from potential impurities and related gallic acid esters.
| Parameter | Description | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Highly polar surface ideal for separating phenolic compounds. The fluorescent indicator allows for non-destructive UV detection.[8] |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (5:4:1 v/v/v) | A moderately polar system. Toluene is non-polar, ethyl acetate provides polarity, and formic acid suppresses the ionization of the phenolic hydroxyls and carboxylic acid (if present), leading to sharper spots.[10][11] |
| Expected Rf | ~ 0.5 - 0.6 | This mid-range Rf value ensures good resolution and reliable identification. Gallic acid, being more polar, would have a lower Rf, while less polar impurities would have higher Rf values. |
| UV (254 nm) | Dark spot on a fluorescent background | The conjugated aromatic ring system in this compound absorbs UV light.[8] |
| FeCl₃ Spray | Blue-violet spot | Confirmatory test for the phenolic nature of the compound.[9] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Spots are streaked | Sample is overloaded or too polar for the mobile phase. | Apply a smaller volume of a more dilute sample. Add a more polar solvent (e.g., more ethyl acetate) to the mobile phase. |
| Rf value is too low (<0.2) | Mobile phase is not polar enough. | Increase the proportion of ethyl acetate in the mobile phase. |
| Rf value is too high (>0.8) | Mobile phase is too polar. | Increase the proportion of toluene in the mobile phase. |
| No spots are visible | Insufficient sample concentration or inappropriate visualization method. | Spot a more concentrated sample. Use multiple visualization techniques (UV, Iodine, FeCl₃). |
Conclusion
Thin Layer Chromatography is a highly effective and accessible method for the rapid detection and purity assessment of this compound. The protocol detailed in this application note, from the selection of appropriate stationary and mobile phases to the multi-faceted visualization approach, provides a robust framework for obtaining reliable and reproducible results. By understanding the underlying chemical principles, researchers can confidently adapt this method for various sample matrices and analytical challenges in the pharmaceutical, cosmetic, and food industries.
References
- TLC fractionation and visualization of selected phenolic compounds applied as drugs.Vertex AI Search.
- TLC Visualization Methods.
- How to analysis the phenolic compounds by TLC, the method and...ECHEMI.
- Detection of phenolic acids. (A) TLC chromatogram, detection with...ResearchGate.
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Application Notes & Protocols: Isobutyl Gallate as a Primary Antioxidant in Lipid-Based Formulations
Introduction: The Imperative of Stability in Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS), including emulsions, liposomes, and self-emulsifying drug delivery systems (SEDDS), are paramount for enhancing the solubility and bioavailability of poorly water-soluble drug candidates.[1][2][3] This versatile class of excipients has enabled the successful formulation of numerous therapeutics.[4] However, the very nature of lipidic excipients, particularly those containing unsaturated fatty acid chains, renders them susceptible to oxidative degradation—a process known as lipid peroxidation.[2]
Lipid peroxidation is a deleterious chain reaction that can compromise the chemical and physical stability of the formulation, leading to loss of drug potency, generation of cytotoxic byproducts, and undesirable changes in organoleptic properties.[2][5] The inclusion of antioxidants is a critical strategy to mitigate this instability. While synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Propyl Gallate (PG) are widely used, the selection of an optimal antioxidant depends on the specific characteristics of the formulation.[1][6][7]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application and evaluation of isobutyl gallate (isobutyl 3,4,5-trihydroxybenzoate) as a primary antioxidant for stabilizing lipid-based formulations. We will explore the mechanistic rationale, provide detailed evaluation protocols, and present field-proven insights to ensure product integrity and extend shelf-life.
Part 1: Scientific Rationale and Mechanistic Action
The Challenge: The Vicious Cycle of Lipid Peroxidation
Lipid peroxidation proceeds via a free-radical chain reaction, fundamentally altering the structure of lipid molecules. This process comprises three key stages:
-
Initiation: The formation of an initial lipid radical (L•) from a lipid molecule (LH), often triggered by initiators like heat, light, or trace metal ions.
-
Propagation: The lipid radical (L•) reacts with oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from another lipid molecule (LH), creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•), thereby propagating the chain reaction.
-
Termination: The reaction ceases when radicals combine to form non-radical species.
The accumulation of lipid hydroperoxides (primary oxidation products) is insidious, as they are unstable and decompose into a host of reactive secondary products, including aldehydes (like malondialdehyde), ketones, and alcohols, which are often responsible for rancidity and toxicity.[8][9]
Caption: The free-radical chain reaction of lipid autoxidation.
This compound: A Potent Radical Scavenger
This compound belongs to the gallate ester family, which are derivatives of gallic acid. Its antioxidant prowess stems from the three hydroxyl (-OH) groups on its phenolic ring.[10] These groups can readily donate a hydrogen atom to a lipid peroxyl radical (LOO•), effectively neutralizing it and breaking the propagation cycle.[11][12][13]
Upon donating a hydrogen atom, the this compound forms a stable, resonance-delocalized radical that is far less reactive than the lipid peroxyl radical and is unable to abstract hydrogen from other lipid molecules, thus terminating the chain reaction.
Caption: this compound interrupts the lipid peroxidation cycle.
The length of the alkyl chain on gallate esters influences their partitioning behavior, a concept known as the "polar paradox."[14] More hydrophilic antioxidants (like gallic acid) tend to be more effective in bulk oils, where they orient at the oil-air interface. Conversely, more lipophilic antioxidants are often more effective in oil-in-water emulsions, concentrating at the oil-water interface where oxidation is prevalent. The isobutyl group provides moderate lipophilicity, suggesting potentially broad applicability across different lipid formulation types.
Part 2: Application Protocols and Efficacy Evaluation
Successful implementation requires careful consideration of solubility and robust methods for quantifying antioxidant efficacy.
Protocol: Solubility and Incorporation into Lipid Vehicles
Objective: To determine the solubility of this compound in selected lipid excipients and incorporate it into a model formulation.
Materials:
-
This compound (CAS No. 3856-00-6)
-
Lipid Excipients (e.g., Capryol™ 90, Labrafac™ Lipophile WL 1349, Miglyol® 812, Soybean Oil)
-
Analytical Balance
-
Vortex Mixer
-
Shaking incubator or water bath (e.g., at 25°C and 40°C)
-
Visual inspection system (for clarity)
-
HPLC-UV (for quantitative analysis, optional)
Procedure:
-
Equilibrium Solubility Determination:
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of the lipid excipient in a glass vial.
-
Seal the vial and vortex vigorously for 2 minutes.
-
Place the vial in a shaking incubator at a controlled temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid material.
-
Centrifuge the vials (e.g., 5000 rpm for 15 min) to pellet the excess solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV method. Alternatively, for screening, a gravimetric method can be used.
-
-
Incorporation into a Formulation:
-
Based on the solubility data, determine the target concentration (typically 0.01% to 0.1% w/w).
-
For a model SEDDS formulation, weigh the lipid, surfactant, and co-surfactant into a glass beaker.
-
Gently heat the mixture to 40-50°C under constant stirring (e.g., magnetic stirrer).
-
Weigh the required amount of this compound and add it to the lipid mixture.
-
Continue stirring until the this compound is completely dissolved and the solution is clear and homogenous.
-
Allow the formulation to cool to room temperature.
-
Data Presentation: Solubility of Gallate Esters
The following table provides an example of how to present solubility data. Actual values must be determined experimentally.
| Lipid Excipient | Antioxidant | Solubility at 25°C (mg/g) |
| Miglyol® 812 (MCT) | Propyl Gallate | ~15 |
| Miglyol® 812 (MCT) | This compound | To be determined |
| Soybean Oil (LCT) | Propyl Gallate | ~5 |
| Soybean Oil (LCT) | This compound | To be determined |
| Capryol™ 90 | Propyl Gallate | >100 |
| Capryol™ 90 | This compound | To be determined |
Protocol: Accelerated Oxidative Stability (Rancimat Method)
Objective: To assess the ability of this compound to delay lipid oxidation under accelerated conditions. The Rancimat method measures the induction period (or Oxidative Stability Index, OSI), which is the time until a rapid increase in oxidation occurs.[8][15][16]
Materials:
-
Rancimat Instrument (e.g., Metrohm 892 Professional Rancimat)
-
Reaction vessels and measuring vessels
-
Lipid formulation (Control: without antioxidant)
-
Lipid formulation (Test: with this compound)
-
Deionized water
Procedure:
-
Instrument Setup: Set the instrument to the desired temperature (e.g., 110-120°C) and airflow rate (e.g., 20 L/h).[16]
-
Sample Preparation: Accurately weigh 3.0 g (or as specified by the instrument manufacturer) of the lipid formulation directly into a clean reaction vessel.[17]
-
Measurement Setup: Fill a measuring vessel with 60 mL of deionized water and place it on the instrument. Connect the electrode.[17]
-
Initiate Test: Connect the tubing from the reaction vessel to the measuring vessel. Place the reaction vessel into the pre-heated block and start the measurement immediately.[16][17]
-
Data Analysis: The instrument software will monitor the conductivity of the deionized water. As volatile secondary oxidation products (mainly formic acid) are formed, they are carried by the air stream into the water, increasing its conductivity.[8][16] The time taken to reach the inflection point of the conductivity curve is the induction time.
-
Comparison: Compare the induction time of the test sample (with this compound) to the control sample. A longer induction time indicates greater oxidative stability.
Caption: Experimental workflow for the Rancimat method.
Protocol: Radical Scavenging Activity (DPPH Assay)
Objective: To determine the intrinsic free-radical scavenging capacity of this compound. This spectrophotometric assay uses the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[18][19]
Materials:
-
DPPH (CAS No. 1898-66-4)
-
This compound
-
Methanol or Ethanol
-
UV-Vis Spectrophotometer or 96-well plate reader
-
Positive control (e.g., Trolox, Ascorbic Acid)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution has a deep purple color and should be stored in the dark.[18]
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Create a series of dilutions from the this compound stock solution to obtain a range of concentrations (e.g., 1 to 100 µg/mL).
-
-
Assay Execution (96-well plate format):
-
To each well, add 100 µL of the different concentrations of the this compound solution.
-
Add 100 µL of the DPPH solution to each well and mix gently.[18]
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol (to correct for sample color).
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[18] Where A_control is the absorbance of the control and A_sample is the absorbance of the sample (corrected for the blank).
-
Plot the % Inhibition against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[18]
-
Data Presentation: Comparative Antioxidant Efficacy
This table shows hypothetical data comparing formulations. The goal is to demonstrate this compound's effectiveness.
| Formulation | Rancimat Induction Time @ 110°C (hours) | DPPH IC50 (µg/mL) | TBARS (nmol MDA/g) after storage |
| Lipid Base (Control) | 3.5 | N/A | 15.2 |
| + 0.02% BHT | 10.2 | 28.5 | 4.1 |
| + 0.02% Propyl Gallate | 14.8 | 5.1 | 2.5 |
| + 0.02% this compound | 16.5 | 4.8 | 2.2 |
Part 3: Advanced Considerations
-
Synergism: The efficacy of this compound can be enhanced when used with synergistic antioxidants. For instance, combining it with a chelating agent like EDTA (which sequesters metal ions that initiate oxidation) or an oxygen scavenger like ascorbyl palmitate can provide superior protection.[1][2][6]
-
Impact on Physical Stability: When incorporating any new excipient, it is crucial to re-evaluate the physical stability of the LBDDS. This includes monitoring for drug precipitation, changes in emulsion droplet size, or phase separation over the product's shelf-life.[2][22]
-
Regulatory Landscape: Gallate esters, particularly propyl gallate, are approved food and pharmaceutical additives in many regions.[10] However, developers must consult the latest regulatory guidelines, such as the FDA's Food Additive Status List, for specific limitations and approved usage levels in their target market.[23]
Conclusion
This compound is a highly effective primary antioxidant for mitigating lipid peroxidation in lipid-based drug delivery systems. Its mechanism as a potent radical scavenger, coupled with a favorable lipophilicity profile, allows it to effectively interrupt the oxidative degradation cascade that compromises product quality and stability. By employing systematic evaluation protocols such as the Rancimat method to measure oxidative stability and the DPPH assay to confirm radical-scavenging activity, formulation scientists can confidently incorporate this compound to develop robust, stable, and effective lipid-based drug products. This comprehensive approach ensures the integrity of both the active pharmaceutical ingredient and the delivery system from development through to the end of its shelf-life.
References
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- Rancimat Method for the Oxidation Stability of Fats and Oils. (2019, August 21). News-Medical.Net.
- Determining Stability-Based Value of Natural Oils with the Rancim
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- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.
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- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202–1205.
- Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2021). DPPH Radical Scavenging Assay. Processes, 9(12), 2248.
- Cvijić, S., & Čekić, N. (2021). A comparative study of lipid-based drug delivery systems with different microstructure for combined dermal administration of antioxidant vitamins. Journal of Drug Delivery Science and Technology, 63, 102476.
- Marković, Z., & Milenković, D. (2016). Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. RSC Advances, 6(89), 86178–86187.
- Strategies to formulate lipid-based drug delivery systems. (n.d.).
- Eloy, J. O., Petrilli, R., Topan, J. F., & Marchetti, J. M. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. Pharmaceutics, 15(7), 1950.
- Marković, Z., & Milenković, D. (2016). Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. PubMed.
- Marković, Z., & Milenković, D. (2016). Antioxidant activity of propyl gallate in aqueous and lipid media: A theoretical study.
- In Vitro Antioxidant Activity of Liposomal Formulations of Sea Buckthorn and Grape Pomace. (n.d.). MDPI.
- Mackness, B., Hine, D., Liu, Y., & Mastorikou, M. (2003). Standardization of a Method to Evaluate the Antioxidant Capacity of High-Density Lipoproteins. Clinical Chemistry, 49(8), 1362–1369.
- Li, X., Wu, Y., Liu, Y., Fu, M., & Liu, S. (2023). Guideline for screening antioxidant against lipid-peroxidation by spectrophotometer. Food Science & Nutrition, 11(10), 6214–6225.
- Villeneuve, P., & Lecomte, J. (2024). Navigating the complexity of lipid oxidation and antioxidation: A review of evaluation methods and emerging approaches. Progress in Lipid Research, 97, 101317.
- Shahidi, F., & Zhong, Y. (2010). The supramolecular chemistry of lipid oxidation and antioxidation in bulk oils. Food Chemistry, 120(1), 1–14.
- Esteves, M. P., Moreira, V. R., & Correia, C. F. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity.
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- Propyl gallate – Knowledge and References. (n.d.). Taylor & Francis.
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Application Notes and Protocols for Assessing the Antimicrobial Activity of Isobutyl Gallate
Abstract
This document provides a comprehensive set of protocols for evaluating the antimicrobial properties of isobutyl gallate, an ester of gallic acid. As interest in gallates as potential therapeutic agents grows, standardized and well-rationalized assessment methods are critical for obtaining reproducible and meaningful data. This guide is intended for researchers, scientists, and drug development professionals. It details methodologies for determining key antimicrobial metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-dependent killing kinetics, and antibiofilm activity. Beyond procedural steps, this note elucidates the scientific rationale behind specific experimental choices, particularly as they pertain to the physicochemical properties of this compound, ensuring a robust and self-validating experimental design.
Introduction: The Scientific Rationale for Assessing this compound
This compound (C₁₁H₁₄O₅) belongs to the alkyl gallate family, compounds known for their antioxidant properties.[1] Emerging research, however, highlights their significant antimicrobial potential, particularly against Gram-positive bacteria.[2] The antimicrobial efficacy of alkyl gallates is intrinsically linked to their chemical structure: a hydrophilic trihydroxy-phenyl (pyrogallol) head and a hydrophobic alkyl ester tail. This amphipathic nature is central to their proposed mechanism of action.
The primary antimicrobial mechanism of alkyl gallates is believed to be the disruption of bacterial cell membrane integrity.[3][4] The hydrophobic isobutyl chain likely partitions into the lipid bilayer of the bacterial membrane, while the polar pyrogallol head interacts with the hydrophilic phospholipid heads. This insertion disrupts membrane fluidity and potential, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[4][5] This membrane-centric action underscores the importance of protocols that can distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects.
Given this compound's hydrophobic nature, careful consideration must be given to its solubility and bioavailability within aqueous assay media. It is sparingly soluble in water but soluble in organic solvents like ethanol and Dimethyl Sulfoxide (DMSO).[6] This property dictates the necessity of a solvent control in all experiments to ensure that the observed antimicrobial effects are due to the compound itself and not the vehicle used for its delivery.
This guide provides the detailed protocols necessary to quantify this compound's antimicrobial efficacy, from initial screening of inhibitory concentrations to a more detailed characterization of its bactericidal and antibiofilm activities.
Materials and Reagents
-
Compound: this compound (powder, ≥98% purity)
-
Solvent: Dimethyl Sulfoxide (DMSO), cell culture grade
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
-
Reagents for Biofilm Assay:
-
Equipment and Consumables:
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile test tubes and flasks
-
Micropipettes and sterile tips
-
Spectrophotometer (plate reader compatible)
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Biological safety cabinet
-
Foundational Protocol: Determination of MIC and MBC
The first step in assessing any antimicrobial agent is to determine the minimum concentration that inhibits visible growth (MIC) and the minimum concentration that kills 99.9% of the initial inoculum (MBC).[9][10] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this assessment.[6][11]
Scientific Rationale
The broth microdilution method provides a quantitative measure of the antimicrobial's potency.[12] For a hydrophobic compound like this compound, this method requires careful preparation of the stock solution to ensure it remains solubilized when diluted in the aqueous broth. Using DMSO as a solvent is necessary, but its final concentration in the assay must be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or growth-inhibitory effects. A solvent control is therefore non-negotiable for validating the results. An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[13]
Experimental Workflow: MIC & MBC Determination
Caption: Workflow for Time-Kill Kinetic Assay.
Step-by-Step Protocol
-
Preparation: Prepare flasks or tubes containing CAMHB with this compound at concentrations of 0 (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Time Zero Sample: Immediately after inoculation (T=0), remove an aliquot from each flask, perform serial dilutions in sterile PBS, and plate onto TSA to determine the initial CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 35°C with agitation. At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove aliquots from each flask and repeat the serial dilution and plating process. [14]5. Colony Counting: After 18-24 hours of incubation, count the colonies on the TSA plates and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the mean log₁₀ CFU/mL against time for each concentration.
Specialized Protocol: Assessment of Antibiofilm Activity
Many bacterial infections involve biofilms—structured communities of cells embedded in a self-produced matrix—which are notoriously resistant to conventional antibiotics. Assessing a compound's ability to prevent biofilm formation or eradicate existing biofilms is a critical step.
Scientific Rationale
The crystal violet (CV) assay is a straightforward method to quantify total biofilm biomass. Since alkyl gallates are known to interfere with cell adhesion and quorum sensing—key processes in biofilm formation—this assay is highly relevant. [3]The protocol assesses two distinct activities: inhibition of biofilm formation (compound is present during growth) and disruption of pre-formed biofilms (compound is applied to mature biofilms).
Step-by-Step Protocol
-
Inoculum Preparation: Grow an overnight culture of the test bacterium in TSB. Dilute this culture 1:100 in fresh TSB (supplemented with 1% glucose, if desired, to promote biofilm formation).
-
For Biofilm Inhibition: a. Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. b. Add 100 µL of this compound (prepared at 2x the final desired concentration in TSB) to the wells. Include growth and solvent controls. c. Incubate the plate statically for 24-48 hours at 35°C. [5]3. For Disruption of Pre-formed Biofilm: a. Add 200 µL of the diluted bacterial culture to the wells and incubate for 24-48 hours to allow biofilm formation. b. Gently remove the planktonic (free-floating) cells by aspiration and wash the wells once with 200 µL of sterile PBS. c. Add 200 µL of this compound at the desired concentrations to the wells containing the mature biofilms. d. Incubate for a further 24 hours.
-
Staining Protocol: a. Discard the medium from all wells and gently wash the plates twice with 200 µL of sterile PBS to remove non-adherent cells. b. Fix the biofilms by air-drying or by heating at 60°C for 1 hour. [8] c. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the plate thoroughly with water until the control wells are colorless.
-
Quantification: a. Air-dry the plate completely. b. Add 200 µL of 33% acetic acid to each well to solubilize the bound dye. [8] c. After 15 minutes, transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 590 nm using a plate reader.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound's antimicrobial properties. By adhering to standardized methods and understanding the scientific rationale behind each step—particularly concerning the compound's hydrophobicity and membrane-disrupting mechanism—researchers can generate high-quality, reproducible data. This information is vital for advancing our understanding of alkyl gallates and exploring their potential as novel antimicrobial agents in the fight against bacterial infections.
References
- Bio-protocol. Crystal violet assay. URL: https://bio-protocol.org/e2288
- Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. URL: https://microbeinvestigations.
- Al-Bayati, F. A. (2008). Synergistic antibacterial activity between Thymus vulgaris and Pimpinella anisum essential oils and methanol extracts. Journal of Ethnopharmacology, 116(3), 403-406. [Note: While this is not a direct URL, it represents the type of literature supporting the mechanism. A more direct source is provided in other references.]
- Abcam. Crystal violet staining protocol. URL: https://www.abcam.com/protocols/crystal-violet-staining-protocol
- Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. URL: https://microchemlab.
- Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. URL: https://www.creative-diagnostics.
- iGEM. Crystal Violet Biofilm Assay. URL: https://parts.igem.org/Help:Protocols/Biofilm_Assay
- iGEM. General Biofilm Assay Protocol. URL: https://2014.igem.org/Team:UC_Davis/Protocols/Biofilm_Assay
- O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), e2437. URL: https://www.jove.
- Microbe Online. Broth Dilution Method for MIC Determination. URL: https://microbeonline.
- Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. URL: https://clsi.org/areas-of-focus/microbiology/antimicrobial-susceptibility-testing/
- BenchChem. Application Notes and Protocols for Broth Microdilution Method. URL: https://www.benchchem.com/application-notes/broth-microdilution-method-b12394844
- Azeredo, J., et al. (2017). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (120), e55122. URL: https://www.jove.
- CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. URL: https://clsi.org/standards/products/microbiology/documents/m100/
- BenchChem. Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC). URL: https://www.benchchem.
- protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. URL: https://www.protocols.
- CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing (General Page). URL: https://clsi.org/m100/
- CLSI. Performance Standards for Antimicrobial Susceptibility Testing, 34th Ed. URL: https://clsi.org/media/3784/m100ed34_sample.pdf
- Slideshare. Broth microdilution reference methodology. URL: https://www.slideshare.net/slideshow/broth-microdilution-reference-methodology/267674395
- U.S. Food & Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. URL: https://www.fda.gov/drugs/development-resources/antibacterial-susceptibility-test-interpretive-criteria
- Owusu, F. W. A., et al. (2018). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine, 2018, 5102181. URL: https://www.hindawi.com/journals/ecam/2018/5102181/
- Scribd. Time Kill Assay. URL: https://www.scribd.
- Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. URL: https://actascientific.com/ASMI/pdf/ASMI-04-0770.pdf
- Nelson Labs. Time-Kill Evaluations. URL: https://www.nelsonlabs.
- Emery Pharma. Time-Kill Kinetics Assay. URL: https://emerypharma.com/biology/time-kill-kinetics-assay/
- Kubo, I., Muroi, H., & Himejima, M. (1993). Antimicrobial activity of alkyl gallates. Journal of agricultural and food chemistry, 41(12), 2447-2450.
- Atlantis Press. In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. URL: https://www.atlantis-press.com/proceedings/icics-17/25886705
- Miladinović, B., et al. (2023). Alkyl Gallates as Potential Antibiofilm Agents: A Review. Molecules, 28(4), 1735. URL: https://www.mdpi.com/1420-3049/28/4/1735
- Tamang, M., et al. (2022). Broad-Spectrum Antibacterial Activity of Antioxidant Octyl Gallate and Its Impact on Gut Microbiome. International Journal of Molecular Sciences, 23(15), 8497. URL: https://www.mdpi.com/1422-0067/23/15/8497
- Patsnap Synapse. What is the mechanism of Propyl Gallate? URL: https://www.patsnap.
- Wikipedia. Propyl gallate. URL: https://en.wikipedia.
- Wu, J. H., et al. (2021). Proteomics Reveals Octyl Gallate as an Environmentally Friendly Wood Preservative Leading to Reactive Oxygen Species-Driven Metabolic Inflexibility and Growth Inhibition in White-Rot Fungi. International Journal of Molecular Sciences, 22(4), 1695. URL: https://www.mdpi.com/1422-0067/22/4/1695
- CABI Digital Library. Antimicrobial effects of gallic acid, octyl gallate and propyl gallate on Carnobacterium divergens and Leuconostoc carnosum originating from meat. URL: https://www.cabidigitallibrary.org/doi/full/10.5525/jfs2018.13.1.28
- GSRS. This compound. URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR016RR89P
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Isobutyl Gallate: A Versatile Tool for Probing Enzyme Function and Inhibition
Introduction: Beyond Antioxidant Properties
Isobutyl gallate, the isobutyl ester of gallic acid, is a molecule of significant interest in biochemical and pharmacological research. While traditionally recognized for its antioxidant and preservative properties in the food and cosmetics industries, its utility extends far into the realm of enzyme kinetics and drug discovery. The scientific community has increasingly leveraged this compound as a potent inhibitor of various enzymes, making it an invaluable tool for elucidating enzymatic mechanisms, validating drug targets, and screening for novel therapeutic agents.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's applications in studying enzyme inhibition. We will delve into the mechanistic underpinnings of its inhibitory action, present detailed, field-proven protocols for its use in key enzyme assays, and offer insights into the interpretation of the resulting data. This document is designed to be a practical resource, empowering researchers to confidently integrate this compound into their experimental workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an inhibitor is paramount for designing robust and reproducible enzyme assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₅ | |
| Molecular Weight | 226.23 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 130-134 °C | |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | (Data for propyl gallate, similar solubility expected) |
| Storage | Store at room temperature (10-25°C) in a cool, dark place. |
Note on Solubility: Due to its ester linkage and isobutyl group, this compound exhibits limited solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol and then dilute it into the aqueous assay buffer. It is crucial to determine the final solvent concentration in the assay and include a solvent control to account for any potential effects on enzyme activity.
Mechanism of Action: A Multi-Faceted Inhibitor
The inhibitory activity of this compound stems from its core gallic acid structure, characterized by a trihydroxylated phenyl ring. This structure allows it to interact with enzymes through various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. The isobutyl ester group can further enhance binding affinity and influence the mode of inhibition by interacting with hydrophobic pockets within the enzyme's active site or allosteric sites.
The mechanism of inhibition by this compound can vary depending on the target enzyme. Common mechanisms include:
-
Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in effects on both the Vmax and Km of the reaction.
The following diagram illustrates the different modes of reversible enzyme inhibition.
Figure 1: Modes of reversible enzyme inhibition.
Application Note 1: Inhibition of Tyrosinase
Background: Tyrosinase (EC 1.14.18.1) is a key enzyme in melanin biosynthesis and is also responsible for enzymatic browning in fruits and vegetables.[1] Its inhibition is a major focus in the development of skin-whitening agents and food preservatives. Alkyl gallates have been shown to be effective tyrosinase inhibitors.[2]
Scientific Rationale for Experimental Choices:
-
Enzyme Source: Mushroom tyrosinase is commonly used as it is commercially available, relatively stable, and shares structural similarities with human tyrosinase.
-
Substrate: L-DOPA is a preferred substrate for monitoring diphenolase activity as its oxidation to dopachrome can be easily followed spectrophotometrically at 475 nm.[1]
-
Buffer: A sodium phosphate buffer at a pH around 6.8-7.0 is optimal for mushroom tyrosinase activity and stability.
-
Inhibitor Preparation: A stock solution of this compound in DMSO is necessary due to its low aqueous solubility. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells to minimize solvent effects.
Protocol: Tyrosinase Inhibition Assay
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 2 mM L-DOPA solution in the phosphate buffer.
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution with the phosphate buffer to obtain a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
-
Assay Setup (in a 96-well plate):
-
Test wells: 140 µL of phosphate buffer + 20 µL of this compound working solution + 20 µL of tyrosinase solution.
-
Control wells (no inhibitor): 140 µL of phosphate buffer + 20 µL of phosphate buffer (or DMSO solution for solvent control) + 20 µL of tyrosinase solution.
-
Blank wells (no enzyme): 160 µL of phosphate buffer + 20 µL of this compound working solution.
-
-
Incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of 2 mM L-DOPA solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (L-DOPA) and this compound. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of the lines will indicate the type of inhibition.
Figure 2: Experimental workflow for the tyrosinase inhibition assay.
Application Note 2: Inhibition of Xanthine Oxidase
Background: Xanthine oxidase (XO) (EC 1.17.3.2) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.[3] Therefore, XO is a significant target for the development of drugs to treat these conditions. Alkyl gallates have been identified as competitive inhibitors of xanthine oxidase.[3]
Scientific Rationale for Experimental Choices:
-
Enzyme Source: Bovine milk xanthine oxidase is a commonly used and commercially available source.
-
Substrate: Xanthine is the natural substrate for the final step of uric acid production catalyzed by XO. The formation of uric acid can be monitored by the increase in absorbance at 295 nm.
-
Buffer: A phosphate buffer with a pH of 7.5 provides optimal conditions for XO activity.
-
Controls: Allopurinol, a known XO inhibitor, should be used as a positive control to validate the assay.
Protocol: Xanthine Oxidase Inhibition Assay
Materials:
-
Xanthine Oxidase from bovine milk (e.g., Sigma-Aldrich, X4376)
-
Xanthine
-
This compound
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a 0.15 mM xanthine solution in the phosphate buffer.
-
Prepare a 0.1 U/mL solution of xanthine oxidase in the phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in the phosphate buffer.
-
Prepare a stock solution of allopurinol in DMSO and dilute to a suitable working concentration.
-
-
Assay Setup (in a 96-well UV-transparent plate):
-
Test wells: 50 µL of phosphate buffer + 50 µL of this compound working solution + 50 µL of xanthine oxidase solution.
-
Control wells (no inhibitor): 50 µL of phosphate buffer + 50 µL of phosphate buffer (or DMSO solution) + 50 µL of xanthine oxidase solution.
-
Positive control wells: 50 µL of phosphate buffer + 50 µL of allopurinol working solution + 50 µL of xanthine oxidase solution.
-
Blank wells (no enzyme): 100 µL of phosphate buffer + 50 µL of this compound working solution.
-
-
Incubation: Pre-incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 100 µL of 0.15 mM xanthine solution to all wells.
-
Measurement: Immediately measure the increase in absorbance at 295 nm for 5-10 minutes at 1-minute intervals.
Data Analysis:
The data analysis for the xanthine oxidase inhibition assay follows the same principles as the tyrosinase assay. Calculate the reaction rates, percentage of inhibition, IC50 value, and determine the mode of inhibition using a Lineweaver-Burk plot.
Application Note 3: Inhibition of Lipoxygenase
Background: Lipoxygenases (LOXs) (EC 1.13.11.12) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids to produce hydroperoxides. These products are involved in inflammatory responses, making LOX a target for anti-inflammatory drug development. Alkyl gallates have been shown to inhibit lipoxygenase.[4]
Scientific Rationale for Experimental Choices:
-
Enzyme Source: Soybean lipoxygenase is a readily available and commonly used model for studying LOX inhibition.
-
Substrate: Linoleic acid is a common substrate for soybean lipoxygenase. The formation of the conjugated diene product can be monitored by the increase in absorbance at 234 nm.
-
Buffer: A borate buffer at pH 9.0 is optimal for soybean lipoxygenase activity.
Protocol: Lipoxygenase Inhibition Assay
Materials:
-
Soybean Lipoxygenase (e.g., Sigma-Aldrich, L7395)
-
Linoleic acid
-
This compound
-
Borate Buffer (0.2 M, pH 9.0)
-
Ethanol
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.2 M borate buffer (pH 9.0).
-
Prepare a 10 mM linoleic acid substrate solution. First, dissolve a small amount of linoleic acid in ethanol, then dilute with the borate buffer.
-
Prepare a 10,000 U/mL solution of soybean lipoxygenase in the borate buffer.
-
Prepare a 1 mM stock solution of this compound in ethanol. Create serial dilutions in the borate buffer.
-
-
Assay Setup (in a 96-well UV-transparent plate):
-
Test wells: 150 µL of borate buffer + 20 µL of this compound working solution + 10 µL of lipoxygenase solution.
-
Control wells (no inhibitor): 150 µL of borate buffer + 20 µL of borate buffer (or ethanol solution) + 10 µL of lipoxygenase solution.
-
Blank wells (no enzyme): 160 µL of borate buffer + 20 µL of this compound working solution.
-
-
Incubation: Pre-incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: Add 20 µL of 10 mM linoleic acid solution to all wells.
-
Measurement: Immediately measure the absorbance at 234 nm every 30 seconds for 5 minutes.
Data Analysis:
Follow the same data analysis procedures as outlined for the tyrosinase and xanthine oxidase assays to determine the inhibitory potential and mechanism of this compound on lipoxygenase.
Trustworthiness and Self-Validation of Protocols
To ensure the trustworthiness and reproducibility of your results, it is imperative to incorporate the following self-validating systems into your experimental design:
-
Positive and Negative Controls: Always include a known inhibitor (positive control) to confirm that the assay is sensitive to inhibition and a vehicle control (negative control) to account for any effects of the solvent used to dissolve the inhibitor.
-
Enzyme and Substrate Blanks: Run controls without the enzyme to correct for any non-enzymatic substrate degradation and controls without the substrate to measure any background signal from the enzyme or inhibitor.
-
Linearity of Reaction: Ensure that the reaction rate is linear over the measurement period. If the rate decreases over time, it may indicate substrate depletion or enzyme instability. In such cases, use the initial linear portion of the curve for rate calculations.
-
Enzyme Concentration: The concentration of the enzyme should be chosen so that the reaction rate is proportional to the enzyme concentration and the reaction proceeds at a measurable rate.
-
Statistical Analysis: Perform all experiments in triplicate and report the results as mean ± standard deviation. Statistical significance should be determined using appropriate tests (e.g., t-test or ANOVA).
Conclusion: A Powerful Probe in Enzyme Research
This compound is a versatile and potent enzyme inhibitor with broad applications in basic research and drug discovery. Its ability to inhibit key enzymes such as tyrosinase, xanthine oxidase, and lipoxygenase makes it an invaluable tool for studying enzyme mechanisms, validating drug targets, and screening for new therapeutic leads. The detailed protocols and experimental considerations provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their enzyme inhibition studies. By adhering to sound experimental design and data analysis principles, researchers can generate high-quality, reliable data that will advance our understanding of enzyme function and contribute to the development of novel therapeutics.
References
- Kubo, I., Kinst-Hori, I., & Yokokawa, Y. (1994). Tyrosinase inhibitors from Bolivian medicinal plants.
- Chen, Q. X., Kubo, I. (2002). Kinetics of mushroom tyrosinase inhibition by esculetin. Journal of Agricultural and Food Chemistry, 50(14), 4108-4112.
- Nagao, A., Seki, M., & Kobayashi, H. (1999). Inhibition of xanthine oxidase by alkyl gallates. Bioscience, Biotechnology, and Biochemistry, 63(10), 1787-1790.
- Ha, T. J., Nihei, K. I., & Kubo, I. (2004). Lipoxygenase inhibitory activity of octyl gallate. Journal of Agricultural and Food Chemistry, 52(10), 3177-3181.
- PubChem. (n.d.). Butyl Gallate.
- Wang, Y., et al. (2018). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. Molecules, 23(7), 1785.
- Chan, E. W. C., et al. (2011). Xanthine oxidase inhibitory activity of the leaves of Perilla frutescens. Food Chemistry, 126(4), 1580-1585.
- Sreelakshmi, K., & Muthuswamy, M. (2016). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Emirates Journal of Food and Agriculture, 28(8), 545-552.
- Hatano, T., et al. (1990). Effects of tannins and related polyphenols on xanthine oxidase. Chemical and Pharmaceutical Bulletin, 38(5), 1224-1229.
Sources
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- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase inhibitory activity of alkyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxygenase inhibitory activity of octyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Multi-Assay Approach for the Comprehensive Cytotoxic Profiling of Isobutyl Gallate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental framework for evaluating the cytotoxic potential of isobutyl gallate, an antioxidant commonly used in the food and cosmetic industries. Recognizing that cytotoxicity is a complex process, we eschew a single-assay approach in favor of a multi-tiered strategy. This guide details protocols for assessing cell viability, membrane integrity, apoptosis, oxidative stress, and mitochondrial function. By integrating data from these mechanistically distinct assays, researchers can construct a comprehensive and robust profile of this compound's effects on cultured cells.
Introduction: The Dual Nature of Gallates and the Imperative for Rigorous Cytotoxicity Profiling
This compound is an ester of gallic acid, a phenolic compound found in numerous plants.[1][2] Like other alkyl gallates, it is widely employed as an antioxidant to prevent the oxidative degradation of lipids in foods, cosmetics, and pharmaceuticals.[3] However, the very properties that make gallates effective antioxidants—their ability to interact with reactive oxygen species and cellular redox systems—also confer the potential for off-target effects and cytotoxicity.[3][4] Indeed, studies have shown that various alkyl gallates can induce apoptosis and inhibit the growth of tumor cells, often through mechanisms involving mitochondrial dysfunction.[1][5][6]
Therefore, a thorough understanding of the cytotoxic profile of this compound is essential for both safety assessment in its traditional applications and for exploring its potential as a therapeutic agent. This guide provides a comprehensive experimental design, moving beyond simple viability metrics to probe the underlying mechanisms of cellular demise.
Experimental Design Philosophy: A Self-Validating, Multi-Assay System
To achieve a holistic understanding of a compound's cytotoxicity, we must interrogate the cell at multiple levels. A single assay provides only one piece of the puzzle. For instance, a decrease in metabolic activity could signify either cell death or a cytostatic effect. To distinguish between these possibilities, we must employ a battery of tests that, when interpreted together, provide a self-validating picture of the cellular response.
Our experimental workflow is structured in two tiers:
-
Tier 1: Primary Viability and Cytotoxicity Assessment. These assays provide a broad overview of the compound's effect on cell health and membrane integrity.
-
Tier 2: Mechanistic Deep Dive. These assays investigate the specific pathways through which this compound may be exerting its cytotoxic effects, focusing on apoptosis, oxidative stress, and mitochondrial health.
Core Considerations Before You Begin
-
Cell Line Selection: The choice of cell line is paramount and should be guided by the research question. For general toxicity, a common, well-characterized line like HEK293 (human embryonic kidney) may be suitable. For cancer-related research, cell lines such as MCF-7 (breast adenocarcinoma) or HepG2 (hepatocellular carcinoma) are frequently used.[1] It's crucial to consider that different cell types exhibit varying sensitivities to cytotoxic agents.[5]
-
Aseptic Technique: All cell culture work must be performed in a sterile environment (e.g., a Class II biological safety cabinet) to prevent microbial contamination.
-
Controls are Non-Negotiable:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control accounts for any effects of the solvent itself.
-
Untreated Control: Cells cultured in medium alone, representing baseline cell health.
-
Positive Control: A known cytotoxic agent (e.g., staurosporine for apoptosis assays, H₂O₂ for oxidative stress assays) to ensure the assay is performing as expected.
-
Experimental Workflow Overview
Caption: Tiered experimental workflow for this compound cytotoxicity assessment.
Tier 1: Primary Viability and Cytotoxicity Assessment
These initial assays are designed to determine the concentration-dependent effects of this compound on overall cell population health.
MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound (and controls). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[10]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[11]
Data Analysis: Cell viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[12][13] The LDH assay measures the activity of this released enzyme, which is proportional to the number of lysed cells.[14][15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is often efficient to run the MTT and LDH assays in parallel on the same plate or on duplicate plates.
-
Controls: In addition to vehicle and untreated controls, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.[13]
-
Sample Collection: After the treatment period, centrifuge the plate (if using suspension cells) or carefully collect 10-50 µL of the culture supernatant from each well without disturbing the cell monolayer.[14] Transfer to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (containing substrate and cofactor) to each well according to the manufacturer's instructions (e.g., Abcam ab65393, Promega LDH-Glo™).[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490-500 nm for colorimetric assays).[12][15]
Data Analysis: Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100.
Tier 2: Mechanistic Deep Dive
Once the IC₅₀ of this compound has been established, the next step is to investigate how it induces cell death. The following assays should be performed using concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).
Caspase-3/7 Activity Assay for Apoptosis Detection
Principle: Caspases are a family of proteases that are critical executioners of apoptosis.[16] Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[17] These assays utilize a substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule (either a chromophore or a fluorophore).[18] Cleavage of the substrate by active caspases releases the reporter, generating a measurable signal.
Protocol (Luminescent "Add-Mix-Measure" Format, e.g., Promega Caspase-Glo® 3/7):
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with this compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The fold increase in caspase activity is calculated by dividing the luminescence of the treated sample by the luminescence of the vehicle control.
ROS Detection Assay for Oxidative Stress
Principle: Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[19][20] This can be measured using cell-permeable probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19][21] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate. Treat with this compound for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event. A positive control, such as tert-Butyl hydroperoxide (TBHP), should be included.[19][22]
-
Probe Loading: Remove the treatment medium and wash the cells gently with pre-warmed PBS.
-
Staining: Add 100 µL of a 10 µM DCFH-DA working solution (diluted in serum-free medium) to each well.[21]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[19][23]
-
Fluorescence Reading: Remove the DCFH-DA solution, wash the cells again with PBS, and add 100 µL of PBS to each well.[19] Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[19]
Data Analysis: The results are expressed as the fold change in fluorescence intensity relative to the vehicle control.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Principle: A decrease in the mitochondrial membrane potential (ΔΨm) is a key event in the early stages of apoptosis.[24] The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[25] In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[25] Therefore, a shift from red to green fluorescence is indicative of mitochondrial depolarization and apoptosis.[24][26]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a black-walled, clear-bottom 96-well plate as previously described. Include a positive control such as FCCP, a mitochondrial uncoupling agent.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the kit manufacturer's instructions (e.g., Abcam ab113850). Remove the treatment medium and add the JC-1 solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Aspirate the staining solution and wash the cells with the assay buffer provided in the kit.
-
Fluorescence Reading: Read the fluorescence using a microplate reader.
-
Red aggregates: Excitation ~535 nm / Emission ~590 nm.[24]
-
Green monomers: Excitation ~485 nm / Emission ~535 nm.
-
Data Analysis: The ratio of red to green fluorescence is calculated for each well. A decrease in this ratio in treated cells compared to the vehicle control indicates mitochondrial depolarization.
Data Interpretation and Pathway Synthesis
The power of this multi-assay approach lies in the synthesis of the data. By correlating the results, a mechanistic narrative of this compound's cytotoxicity can be constructed.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
Example Scenarios for Interpretation:
-
Scenario A: Apoptosis-Dominant Cytotoxicity.
-
Results: A dose-dependent decrease in MTT, a significant increase in Caspase-3/7 activity, a decrease in the red/green JC-1 ratio, and a delayed or minimal increase in LDH release.
-
-
Scenario B: Necrotic Cytotoxicity.
-
Results: A sharp, dose-dependent decrease in MTT that correlates strongly with a rapid and significant increase in LDH release. Caspase-3/7 activity is minimal.
-
-
Scenario C: Oxidative Stress-Mediated Apoptosis.
-
Results: A significant increase in ROS production at early time points, followed by a decrease in the JC-1 ratio, activation of Caspase-3/7, and a decrease in MTT.
-
Summary Data Tables
Table 1: Recommended Parameters for Cytotoxicity Assays
| Parameter | Recommendation | Rationale |
| Cell Lines | MCF-7, HepG2, HCT116, HEK293 | Represent different tissue origins (breast, liver, colon, kidney) and are well-characterized. |
| Seeding Density | 5,000 - 15,000 cells/well | Should be optimized to ensure cells are in the exponential growth phase during treatment. |
| This compound Conc. | 1 µM - 1000 µM (Logarithmic dilutions) | A wide range is necessary for initial IC₅₀ determination. |
| Vehicle | DMSO (≤ 0.5% final concentration) | This compound is soluble in DMSO; concentration should be kept low to avoid solvent toxicity. |
| Incubation Time | 24, 48, 72 hours | Allows for the assessment of both acute and chronic cytotoxic effects. |
Table 2: Overview of Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Inferred Mechanism |
| MTT | Enzymatic reduction of tetrazolium salt | Metabolic activity / Mitochondrial function | General cell viability |
| LDH | Release of cytosolic enzyme | Plasma membrane integrity | Necrosis / Late Apoptosis |
| Caspase-3/7 | Cleavage of a luminogenic substrate | Effector caspase activity | Apoptosis Execution |
| ROS (DCFH-DA) | Oxidation of a fluorescent probe | Reactive Oxygen Species levels | Oxidative Stress |
| JC-1 | Potential-dependent dye aggregation | Mitochondrial membrane potential (ΔΨm) | Mitochondrial Dysfunction |
Conclusion
The experimental design detailed in this guide provides a robust and comprehensive framework for characterizing the cytotoxic effects of this compound. By moving beyond a single endpoint and integrating data from multiple, mechanistically distinct assays, researchers can build a high-confidence profile of the compound's cellular impact. This multi-tiered approach not only enhances the scientific rigor of the investigation but also provides crucial insights into the potential mechanisms of action, which is invaluable for both toxicological risk assessment and the exploration of new therapeutic applications.
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Application Notes and Protocols: Isobutyl Gallate as a Reference Standard in Chromatography
Introduction: The Critical Role of Isobutyl Gallate in Analytical Science
This compound, the isobutyl ester of gallic acid, serves as a vital reference standard in chromatographic analysis. Its well-defined chemical and physical properties, coupled with its relevance as an antioxidant in the food, pharmaceutical, and cosmetic industries, make it an important analyte for quality control and research.[1][2][3] The precise quantification of this compound is paramount for ensuring product stability, efficacy, and compliance with regulatory standards.
This comprehensive guide provides detailed application notes and validated protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). The methodologies described herein are designed to be robust, reproducible, and grounded in established scientific principles, ensuring the highest level of data integrity for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to method development and troubleshooting.
| Property | Value | Source |
| Chemical Name | Isobutyl 3,4,5-trihydroxybenzoate | [4] |
| Synonyms | Gallic Acid Isobutyl Ester | [5][6] |
| CAS Number | 3856-05-1 | [4][5][6] |
| Molecular Formula | C11H14O5 | [4][5][6][7] |
| Molecular Weight | 226.23 g/mol | [4][5][6][7] |
| Appearance | White to off-white crystalline powder | [5][6][8] |
| Melting Point | 130.0 to 134.0 °C | [5][6] |
| Purity (HPLC) | >98.0% | [5][6] |
| Storage | Room temperature, in a cool, dark place (<15°C recommended) | [5][6] |
Part 1: High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is the cornerstone for the quantitative analysis of this compound in various matrices due to its high resolution and sensitivity. The following protocol is a validated starting point for robust analysis.
Principle of the Method
This method employs reversed-phase HPLC with UV detection. The non-polar stationary phase (C18) retains the moderately polar this compound, while a polar mobile phase elutes it. The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.[9]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation.[9]
-
Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.
-
Additives: Formic acid or phosphoric acid for mobile phase pH adjustment.
-
Filters: 0.22 µm or 0.45 µm syringe filters for sample preparation.[9]
Preparation of Solutions
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: The acidic modifier improves peak shape and suppresses the ionization of the phenolic hydroxyl groups of this compound, leading to more consistent retention times.
Mobile Phase B: Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds like this compound.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Causality: Methanol is a suitable solvent due to the good solubility of galloyl esters.
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B) to create a calibration curve.
-
A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Self-Validation: The linearity of the calibration curve (R² ≥ 0.999) will validate the accuracy of the dilutions and the detector response.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm[10] |
| Injection Volume | 10 µL |
-
Expert Insight: A gradient elution is recommended to ensure efficient elution of this compound while also cleaning the column of any more retained matrix components. A column temperature of 35°C ensures reproducible retention times by minimizing viscosity fluctuations.
Sample Preparation
The sample preparation will depend on the matrix. A general procedure for a solid sample is provided:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract with methanol using sonication or shaking.
-
Centrifuge the extract to pellet solid material.[9]
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[9]
-
If necessary, dilute the filtered extract with the initial mobile phase to bring the this compound concentration within the calibration range.
System Suitability and Analysis
Before sample analysis, inject a mid-concentration standard multiple times (n=5) to verify system suitability. Key parameters include:
-
Tailing Factor (Tf): Should be ≤ 2.0.[11]
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.[11]
Once system suitability is established, inject the prepared samples. The concentration of this compound is determined by comparing its peak area to the calibration curve.
Caption: HPLC analysis workflow for this compound.
Part 2: Gas Chromatography (GC) Protocol
GC is a suitable alternative for the analysis of this compound, particularly for volatile matrices or when derivatization is employed to enhance volatility and thermal stability.
Principle of the Method
This method involves the separation of this compound in the gas phase based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Derivatization of the hydroxyl groups is often necessary to prevent peak tailing and improve thermal stability.
Instrumentation and Materials
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID or MS detector.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[12]
-
Reference Standard: this compound, purity ≥98%.
-
Solvents: GC grade dichloromethane, pyridine, and a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Gases: High purity helium or hydrogen as the carrier gas, and for FID, hydrogen and compressed air.
Preparation of Solutions and Derivatization
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask and dissolve in dichloromethane.
Derivatization Protocol:
-
Pipette 1 mL of the standard or sample extract into a clean, dry vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Causality: The silylation reaction with BSTFA converts the polar hydroxyl groups into non-polar trimethylsilyl ethers, which are more volatile and thermally stable, resulting in sharper chromatographic peaks.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector (FID) | Temperature: 300 °C |
| Injection Volume | 1 µL |
-
Expert Insight: The temperature program is designed to provide good separation of the derivatized this compound from potential matrix interferences. A high final temperature ensures that any less volatile components are eluted from the column.
Caption: GC analysis workflow including derivatization.
Part 3: Thin-Layer Chromatography (TLC) Protocol
TLC is a rapid, cost-effective, and versatile technique for the qualitative identification and semi-quantitative estimation of this compound.[1][13][14] It is particularly useful for screening multiple samples simultaneously.
Principle of the Method
TLC separates components of a mixture based on their differential partitioning between a stationary phase coated on a plate and a liquid mobile phase that moves up the plate by capillary action.[15][16] The retention factor (Rf) value is used for identification.
Instrumentation and Materials
-
TLC Plates: Silica gel 60 F254 plates.
-
Developing Chamber: A glass tank with a tight-fitting lid.
-
Applicator: Capillary tubes or an automated TLC spotter.
-
Visualization: UV lamp (254 nm).
-
Reference Standard: this compound, purity ≥98%.
-
Solvents: Analytical grade toluene, ethyl acetate, and formic acid.
Preparation and Procedure
Standard Solution (1 mg/mL):
-
Dissolve 10 mg of this compound in 10 mL of methanol.
Mobile Phase:
-
Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1, v/v/v)
-
Rationale: This solvent system provides good separation for phenolic compounds like this compound on a silica gel plate. The formic acid helps to suppress ionization and reduce tailing.
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and close the lid.[15] Allow to equilibrate for at least 30 minutes.
-
Using a pencil, gently draw a baseline about 1.5 cm from the bottom of the TLC plate.
-
Apply 2-5 µL of the standard solution and sample solutions as small spots on the baseline.
-
Place the plate in the developing chamber and allow the mobile phase to ascend until it is about 1 cm from the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm. This compound will appear as a dark spot against a fluorescent background.
-
Calculate the Rf value for the standard and sample spots:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Trustworthiness: The identity of this compound in a sample is confirmed if its Rf value matches that of the reference standard.
Caption: TLC workflow for this compound identification.
Handling, Storage, and Stability of this compound Reference Standard
The integrity of a reference standard is paramount for accurate analytical results.
-
Storage: this compound should be stored at room temperature, preferably in a cool (<15°C), dark, and dry place.[5][6] It should be kept in a well-closed, non-metallic container to protect it from light and moisture.[17]
-
Stability: this compound is stable under recommended storage conditions.[8] However, like other galloyl esters, it is susceptible to thermal and hydrolytic degradation.[18] The ester bond can hydrolyze, particularly at higher pH values.[18] It is also incompatible with strong oxidizing agents and metals, which can cause the formation of colored complexes.[8][17]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound powder.[8] Avoid inhalation of dust.
References
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- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 3856-05-1.
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Formulation of Isobutyl Gallate for Topical Application Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Isobutyl Gallate in Dermatology
This compound, an ester of gallic acid, is a promising compound for topical applications due to its potent antioxidant and anti-inflammatory properties.[1][2][3] Gallic acid and its derivatives have demonstrated significant potential in mitigating skin conditions associated with oxidative stress and inflammation, such as photoaging and certain inflammatory dermatoses.[4][5][6][7] The isobutyl ester modification enhances the lipophilicity of the parent gallic acid molecule, which may improve its penetration into the skin's lipid-rich stratum corneum, a critical factor for the efficacy of topical treatments.[8]
These application notes provide a comprehensive guide for the formulation and preclinical evaluation of this compound for topical delivery. The protocols outlined herein are designed to be adaptable for various research and development settings, focusing on the creation of stable and effective dermatological preparations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to successful formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₅ | [9] |
| Molecular Weight | 226.23 g/mol | [9] |
| Appearance | Fine white to creamy-white crystalline powder | [10] |
| Solubility | Insoluble in water; freely soluble in ethanol and ether. | [10] |
| Melting Point | ~150 °C (for propyl gallate) | [10] |
Pre-formulation Studies: The Foundation for a Stable Product
Before embarking on full-scale formulation, a series of pre-formulation studies are essential to ensure the stability and compatibility of this compound with potential excipients.
Solubility Assessment
The solubility of this compound in various pharmaceutically acceptable solvents and oils will dictate the choice of vehicle and the maximum achievable drug concentration.
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the saturation solubility of this compound in selected excipients.
-
Materials:
-
Method:
-
Add an excess amount of this compound to a known volume of each excipient in a vial.
-
Tightly cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25°C and 32°C to mimic room and skin temperature).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved particles settle.
-
Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered aliquot with a suitable solvent (e.g., ethanol) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Express the results as mg/mL or % w/v.
-
Stability Studies
The chemical stability of this compound in the chosen formulation base is critical for ensuring the product's shelf-life and therapeutic efficacy.[13][14]
Protocol 2: Preliminary Formulation Stability
-
Objective: To assess the chemical stability of this compound in simple formulations under accelerated conditions.
-
Materials:
-
This compound
-
Selected formulation bases (e.g., a simple cream, gel, or ointment base)
-
Stability chambers (e.g., 40°C/75% RH)
-
HPLC-UV system
-
-
Method:
-
Prepare small batches of this compound formulations at the target concentration (e.g., 1% w/w).
-
Package the formulations in appropriate containers (e.g., amber glass jars or aluminum tubes).
-
Store the samples in a stability chamber at accelerated conditions (e.g., 40°C/75% RH) and at room temperature (25°C/60% RH) as a control.
-
At predetermined time points (e.g., 0, 1, 2, and 3 months), withdraw samples for analysis.
-
Extract the this compound from the formulation using a suitable solvent and quantify its concentration using a validated stability-indicating HPLC method.
-
Monitor for the appearance of any degradation products.
-
Assess physical changes such as color, odor, and phase separation.
-
Formulation Development: Crafting the Topical Delivery System
The choice of a topical formulation depends on the target skin condition, desired drug release profile, and patient preference.[15] Creams and gels are common choices for their aesthetic appeal and ease of application.
Example Formulation: this compound Cream (Oil-in-Water Emulsion)
This protocol describes the preparation of a 1% this compound cream.
Table 2: Example 1% this compound Cream Formulation
| Phase | Ingredient | Function | % w/w |
| Oil Phase | This compound | Active Pharmaceutical Ingredient | 1.0 |
| Cetyl Alcohol | Thickening agent, emollient | 5.0 | |
| Stearic Acid | Emulsifier, thickener | 4.0 | |
| Isopropyl Myristate | Emollient, penetration enhancer | 5.0 | |
| Sorbitan Monostearate | Emulsifier | 2.0 | |
| Aqueous Phase | Purified Water | Vehicle | 79.8 |
| Propylene Glycol | Humectant, solvent, penetration enhancer | 2.0 | |
| Polysorbate 80 | Emulsifier | 1.0 | |
| Methylparaben | Preservative | 0.18 | |
| Propylparaben | Preservative | 0.02 |
Protocol 3: Preparation of this compound Cream
-
Objective: To prepare a stable and homogenous 1% this compound oil-in-water cream.
-
Method:
-
Oil Phase Preparation: In a suitable vessel, combine cetyl alcohol, stearic acid, isopropyl myristate, and sorbitan monostearate. Heat to 70-75°C with gentle stirring until all components are melted and homogenous. Add the this compound and stir until completely dissolved.
-
Aqueous Phase Preparation: In a separate vessel, combine the purified water, propylene glycol, and polysorbate 80. Heat to 70-75°C. Add the methylparaben and propylparaben and stir until dissolved.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization until a uniform emulsion is formed.
-
Cooling: Continue stirring gently and allow the cream to cool to room temperature.
-
Final Product: Package the cream in appropriate containers.
-
Example Formulation: this compound Gel
This protocol outlines the preparation of a 1% this compound gel.
Table 3: Example 1% this compound Gel Formulation
| Ingredient | Function | % w/w |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Carbomer 940 | Gelling agent | 1.0 |
| Propylene Glycol | Humectant, solvent, penetration enhancer | 10.0 |
| Ethanol | Solvent, penetration enhancer | 20.0 |
| Triethanolamine | Neutralizing agent (pH adjuster) | q.s. to pH 6.0-6.5 |
| Purified Water | Vehicle | q.s. to 100 |
Protocol 4: Preparation of this compound Gel
-
Objective: To prepare a clear and stable 1% this compound gel.
-
Method:
-
Disperse the Carbomer 940 in the purified water with constant stirring to avoid clumping. Allow it to hydrate completely.
-
In a separate beaker, dissolve the this compound in the ethanol and propylene glycol mixture.
-
Slowly add the this compound solution to the carbomer dispersion with continuous mixing.
-
Neutralize the gel by adding triethanolamine dropwise while monitoring the pH until it reaches the desired range (6.0-6.5).
-
Continue stirring until a homogenous and transparent gel is formed.
-
Characterization of Topical Formulations
Once formulated, the preparations must be thoroughly characterized to ensure they meet the required quality attributes.
Table 4: Key Characterization Parameters for Topical Formulations
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | Assess color, homogeneity, and presence of aggregates. |
| pH | pH meter | Ensure compatibility with skin and stability of the API. |
| Viscosity | Brookfield Viscometer | Determine the flow properties and consistency of the formulation.[16] |
| Spreadability | Parallel Plate Method | Evaluate the ease of application on a surface.[17] |
| Drug Content Uniformity | HPLC-UV | Verify the uniform distribution of this compound within the formulation. |
| Microscopic Examination | Optical Microscopy | Assess the globule size and distribution in emulsions. |
In Vitro Performance Testing: Skin Permeation Studies
In vitro permeation testing (IVPT) is a crucial step to evaluate the ability of the formulation to deliver this compound across the skin barrier.[18] The Franz diffusion cell is the gold standard apparatus for these studies.[19]
Protocol 5: In Vitro Skin Permeation using Franz Diffusion Cells
-
Objective: To quantify the permeation of this compound from the developed formulations through an appropriate skin model.
-
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)[20]
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 to maintain sink conditions)
-
Magnetic stirrer and stir bars
-
Water bath maintained at 32 ± 1°C[19]
-
Syringes and collection vials
-
HPLC-UV system
-
-
Method:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the system for 30 minutes.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.
-
Analyze the samples for this compound concentration using a validated HPLC-UV method.
-
At the end of the study, dismount the skin, and determine the amount of this compound retained in the skin.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
-
Proposed Mechanism of Action: Antioxidant and Anti-inflammatory Pathways
This compound is expected to exert its therapeutic effects through its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways in the skin.
Antioxidant Activity
UV radiation and other environmental stressors generate ROS in the skin, leading to oxidative damage to cellular components and contributing to skin aging and pathogenesis of various skin diseases.[4][21] Gallates, including this compound, can directly neutralize these free radicals.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many dermatological conditions. Gallic acid and its derivatives have been shown to inhibit pro-inflammatory mediators.[2][22] This can occur through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB.
Visualizations
Experimental Workflow for Topical Formulation Development
Caption: Workflow for developing and evaluating topical this compound formulations.
Proposed Anti-inflammatory Signaling Pathway Inhibition
Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound.
References
- Leonardi, G. R., et al. (2017). Gallic Acid-Loaded Gel Formulation Combats Skin Oxidative Stress: Development, Characterization and Ex Vivo Biological Assays.
- RSC Publishing. (n.d.).
- PubMed. (2025). Gallic Acid-Loaded Transethosomal Gel for Enhanced Topical Delivery and Sustained Therapeutic Efficacy in Psoriasis Management: Formulation, Optimization, In Vitro and Ex Vivo Assessment. PubMed. [Link]
- Google Patents. (n.d.). DE60221869T2 - TOPICAL PREPARATION CONTAINING GALLOIC ACID DERIVATIVES.
- ResearchGate. (n.d.). Formulation and In Vivo, In Vitro, Ex-Vivo Evaluation of Gallic Acid Loaded Floating Mucoadhesive System.
- MDPI. (2022). Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major. MDPI. [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Quantitative determination of butylated hydroxyanisole and n-propyl gallate in cosmetics using three-dimensional fluorescence coupled with second-order calibration.
- Semantic Scholar. (1984).
- Cosmetic Ingredient Review. (2024). Safety Assessment of Propyl Gallate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
- Global Substance Registration System. (n.d.).
- CD Formulation. (n.d.). Topical Excipients as Pharmaceutical Excipients.
- UCL Discovery. (n.d.). Optimum delivery of topical actives and investigation of skin permeability assays. UCL Discovery. [Link]
- ResearchGate. (n.d.). Evaluation of In Vitro Intestinal and Cutaneous Permeability of Pentyl Gallate.
- National Center for Biotechnology Information. (2021). Development and Characterization of n-Propyl Gallate Encapsulated Solid Lipid Nanoparticles-Loaded Hydrogel for Intranasal Delivery. PubMed Central. [Link]
- PubMed. (n.d.).
- National Center for Biotechnology Information. (2022). Antioxidant, Whitening, Antiwrinkle, and Anti-Inflammatory Effect of Ajuga spectabilis Nakai Extract. PubMed Central. [Link]
- PubMed. (n.d.). Epigallocatechin-Gallate (EGCG): An Essential Molecule for Human Health and Well-Being. PubMed. [Link]
- MDPI. (n.d.). Beneficial Effects of Epigallocatechin Gallate in Preventing Skin Photoaging: A Review. MDPI. [Link]
- ResearchGate. (n.d.). Antioxidant and Anti-Inflamatory Activities of Phenolic Constituents from Primula elatior L. Aerial Part.
- ResearchGate. (n.d.). Influence of Base Type on the Physical Stability of Dermatological Preparations with Vitamins A and C.
- ResearchGate. (n.d.). Quantitation of Propyl Gallate in an Active Pharmaceutical Ingredient (API) Using High‐Low Chromatography.
- Google Patents. (n.d.). EP2788028A1 - Topical formulation for administering a compound.
- PubMed. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. PubMed. [Link]
- Impact Factor. (2014). Antioxidant and Anti-Inflamatory Activities of Phenolic Constituents from Primula elatior L. Aerial Part. Impact Factor. [Link]
- ResearchGate. (n.d.). Antioxidant, Antitumoral and Anti-Inflammatory Activities of Gallic Acid.
- Pharma Specialists. (2021). An Overview of Pharmaceutical Topical Formulation Development. Pharma Specialists. [Link]
- ResearchGate. (n.d.). Formulation Optimization of Topical Simvastatin Emulgel by Box Behnken Method.
- National Center for Biotechnology Information. (n.d.). Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities. PubMed Central. [Link]
- USP-NF. (2019). 〈1059〉 Excipient Performance. USP-NF. [Link]
- National Center for Biotechnology Information. (2024).
- Alfatest. (n.d.). Analytical strategies for new topical product development and In Vitro demonstration of Bioequivalence.
- PubMed. (n.d.). Green tea polyphenol (-)
- U.S. Food and Drug Administration. (n.d.). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. FDA. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.). The Effect of some Formulation Adjuncts on the Stability of Hydrocortisone.
- ResearchGate. (2024). Preclinical evaluation of topical emulgel containing fixed dose allo-herbal combination in imiquimod induced psoriasis.
- PubMed. (2025).
- ResearchGate. (n.d.). Stability of Benzoyl Peroxide in Aromatic Ester-Containing Topical Formulations.
- Taylor & Francis Online. (n.d.). Propyl gallate – Knowledge and References. Taylor & Francis Online. [Link]
- National Center for Biotechnology Information. (2025).
- ResearchGate. (n.d.). Physical chemistry evaluation of stability, spreadability, in vitro antioxidant, and photo-protective capacities of topical formulations containing Calendula officinalis L. leaf extract.
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- 5. Antioxidant, Whitening, Antiwrinkle, and Anti-Inflammatory Effect of Ajuga spectabilis Nakai Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigallocatechin-Gallate (EGCG): An Essential Molecule for Human Health and Well-Being - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Application Note: Isobutyl Gallate as a Positive Control for In Vitro Antioxidant Capacity Assays
Introduction: The Imperative for a Reliable Positive Control
The study of antioxidants is fundamental to understanding and mitigating the effects of oxidative stress, a key factor in numerous disease pathologies and material degradation processes. In vitro antioxidant capacity assays, such as the DPPH and ABTS methods, are indispensable tools for screening novel compounds, from natural product extracts to synthesized drug candidates. The validity and reproducibility of these assays hinge on the inclusion of a reliable positive control—a compound with well-characterized, potent antioxidant activity that provides a consistent benchmark for experimental validation.
Isobutyl gallate (isobutyl 3,4,5-trihydroxybenzoate), an ester of gallic acid and isobutanol, serves as an exemplary positive control for these applications.[1][2] Its stable chemical structure, high solubility in common organic solvents, and potent free-radical scavenging ability make it an ideal standard for ensuring assay performance and enabling the accurate comparison of data across different experiments and laboratories. This application note provides a detailed guide to the scientific principles behind this compound's antioxidant activity and presents robust, step-by-step protocols for its use as a positive control in the DPPH and ABTS assays.
Scientific Principles: The Antioxidant Mechanism of this compound
The potent antioxidant activity of this compound is intrinsically linked to its molecular structure. Like its parent compound, gallic acid, the key functional feature is the 3,4,5-trihydroxy-substituted benzene ring, also known as a pyrogallol moiety.[3][4]
Primary Mechanism: Hydrogen Atom Transfer (HAT) The primary mechanism of action for this compound is its ability to act as a hydrogen atom donor, effectively neutralizing highly reactive free radicals.[3] The three phenolic hydroxyl (-OH) groups on the aromatic ring have relatively weak O-H bonds. When this compound encounters a free radical (R•), it donates a hydrogen atom, thereby quenching the radical and terminating the oxidative chain reaction.[4]
Upon donating a hydrogen atom, the gallate molecule is transformed into a phenoxyl radical. This resulting radical is significantly less reactive than the initial free radical because the unpaired electron is delocalized across the aromatic ring through resonance, achieving a state of greater stability.[3] This prevents the gallate radical from propagating further oxidative reactions.
Secondary Mechanism: Metal Ion Chelation Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly damaging hydroxyl radicals via Fenton-type reactions. The adjacent hydroxyl groups on the gallate structure can act as a chelating site, binding to these metal ions and sequestering them, which prevents their participation in radical-generating chemistry.[3]
Caption: Mechanism of radical scavenging by this compound.
General Preparation and Handling of this compound
Proper preparation and handling are crucial for obtaining consistent results.
-
Solubility: this compound is sparingly soluble in water but exhibits high solubility in organic solvents such as methanol and ethanol, which are the standard solvents for DPPH and ABTS assays.[5]
-
Storage and Stability: this compound should be stored as a dry powder in a tightly sealed container, protected from light, and at room temperature.[2][5] Contact with metals should be avoided.[6] Under these conditions, it is stable.[5] Stock solutions should be prepared fresh for optimal performance, though they can often be stored at -20°C for short periods if necessary.
-
Preparation of Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 10 mL of absolute methanol or ethanol in a volumetric flask.
-
Mix thoroughly by vortexing or sonication until fully dissolved. This stock solution can be used to prepare subsequent serial dilutions for the assay.
-
Application Protocol 1: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[7] The reduction of the deep purple DPPH radical to the pale yellow DPPH-H molecule is measured by a decrease in absorbance at approximately 517 nm.[8][9]
Caption: Experimental workflow for the DPPH antioxidant assay.
4.1 Materials
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade or higher)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Multichannel pipette
4.2 Detailed Protocol (96-Well Plate Format)
-
Preparation of DPPH Working Solution (~0.1 mM):
-
Dissolve ~4 mg of DPPH in 100 mL of methanol.
-
Adjust the concentration by diluting with methanol until the absorbance at 517 nm is approximately 1.0 ± 0.1.[7]
-
Wrap the container in aluminum foil and use it fresh.
-
-
Preparation of this compound Dilutions:
-
Using the 1 mg/mL stock solution, prepare a series of dilutions in methanol. A typical concentration range for determining the IC50 of this compound is 1 to 50 µg/mL.
-
-
Assay Procedure:
-
Blank: Add 200 µL of methanol to three wells.
-
Control (A_control): Add 100 µL of methanol and 100 µL of the DPPH working solution to three wells.
-
Sample (A_sample): Add 100 µL of each this compound dilution to respective wells in triplicate. Then, add 100 µL of the DPPH working solution to each of these wells.[7]
-
Mix the plate gently by tapping.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9][10]
-
-
Measurement:
-
Measure the absorbance of all wells at 517 nm using the microplate reader.
-
Application Protocol 2: ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ chromophore is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution.[11] Antioxidants reduce the ABTS•+, returning it to its colorless neutral form, and the resulting decrease in absorbance is measured at 734 nm.[12]
Caption: Experimental workflow for the ABTS antioxidant assay.
5.1 Materials
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol
-
Phosphate-buffered saline (PBS) or ethanol for dilution
-
96-well microplate and reader (734 nm)
5.2 Detailed Protocol
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM ABTS solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.[13]
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
-
Preparation of this compound Dilutions:
-
Prepare serial dilutions from the 1 mg/mL stock solution as described for the DPPH assay.
-
-
Assay Procedure (96-Well Plate Format):
-
Control (A_control): Add 200 µL of the ABTS•+ working solution and 20 µL of methanol to three wells.
-
Sample (A_sample): Add 200 µL of the ABTS•+ working solution and 20 µL of each this compound dilution to respective wells in triplicate.
-
Mix gently and incubate at room temperature for 6 minutes in the dark.[13]
-
-
Measurement:
-
Measure the absorbance of all wells at 734 nm.
-
Data Analysis and Interpretation
6.1 Calculation of Percent Inhibition
For both assays, the percentage of radical scavenging activity (or inhibition) is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] × 100 [8]
Where:
-
A_control is the absorbance of the control (radical solution + solvent).
-
A_sample is the absorbance of the sample (radical solution + this compound).
6.2 Determination of IC50 Value
The IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals.
-
Plot the % Inhibition (Y-axis) against the corresponding concentrations of this compound (X-axis).
-
Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.
A lower IC50 value indicates a higher antioxidant capacity.[7]
6.3 Expected Performance: Comparative Data
The following table provides context for the expected antioxidant activity of this compound relative to other common standards. Values can vary based on specific assay conditions.
| Compound | Assay | Typical IC50 / EC50 (µM) |
| This compound | DPPH | 5 - 15 |
| Propyl Gallate | DPPH/ABTS | ~5 - 20[14][15] |
| Gallic Acid | DPPH | ~10 - 30[7] |
| Trolox (Vitamin E analog) | DPPH/ABTS | ~20 - 50[4] |
| Ascorbic Acid (Vitamin C) | DPPH | ~25 - 60[14] |
| BHT (Butylated hydroxytoluene) | DPPH | > 100[9][14] |
Note: These values are approximate and collated from various literature sources for comparative purposes. Actual experimental values must be determined under your specific laboratory conditions.
Scientific Considerations and Troubleshooting
-
Cytotoxicity Context: While highly effective in chemical assays, researchers should be aware that alkyl gallates, including this compound, can exhibit cytotoxicity in cellular models, often through mitochondrial dysfunction.[16][17] This effect has been noted to be stronger in some tumor cell lines compared to normal cells.[16][18] This is a critical consideration when planning to extend in vitro findings to cell-based or in vivo studies.
-
Solvent Effects: The type of solvent used can influence the reaction kinetics. It is crucial to use the same solvent for the blank, control, and all sample dilutions to ensure consistency.[15]
-
Timing: The incubation time is a critical parameter. Adhere strictly to the times specified in the protocol, as both the DPPH and ABTS reactions are time-dependent.[15]
Conclusion
This compound is a robust and reliable positive control for in vitro antioxidant capacity assays. Its well-defined chemical structure, potent hydrogen-donating mechanism, and commercial availability provide the consistency and trustworthiness required for high-quality research. By incorporating this compound as a standard in DPPH, ABTS, and other relevant assays, researchers can effectively validate their experimental setup, ensure reproducibility, and confidently compare the antioxidant potential of novel compounds.
References
- Frey, C., Pavani, M., Cordano, G., & et al. (2007). Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology, 146(4), 520-527.
- Yuslianti, E. R., & Ha, T. K. (2018). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Atlantis Press.
- Lab-Training. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Lab-Training.com.
- Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
- Özyürek, M., Güçlü, K., & Apak, R. (2022). DPPH Radical Scavenging Assay. MDPI.
- Luz, D. A., Calsavara, L. P., & Almeida, L. (2005). Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. Journal of Agricultural and Food Chemistry, 53(1), 200-208.
- Nakagawa, Y., & Tayama, S. (2000). Cytotoxicity of Propyl Gallate and Related Compounds in Rat Hepatocytes. Archives of Toxicology, 74(4), 205-211.
- Patsnap Synapse. (2024). What is the mechanism of Propyl Gallate? Patsnap.
- Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo.com.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. Gbiosciences.com.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Gbiosciences.com.
- Nakhaee, A., & et al. (2015). Geno- and cytotoxicity of propyl gallate food additive. Food and Chemical Toxicology, 81, 55-61.
- Pinto, D. C., & et al. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. Journal of Chemical Education, 88(10), 1425-1428.
- Park, S., & et al. (2017). Propyl gallate induces cell death and inhibits invasion of human trophoblasts by blocking the AKT and mitogen-activated protein kinase pathways. Food and Chemical Toxicology, 109(Pt 1), 497-504.
- Wang, L., & et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry, 240, 77-84.
- Wikipedia. (n.d.). Propyl gallate. Wikipedia.org.
- Chen, Y., & et al. (2021). Proteomics Reveals Octyl Gallate as an Environmentally Friendly Wood Preservative Leading to Reactive Oxygen Species-Driven Metabolic Inflexibility and Growth Inhibition in White-Rot Fungi. Frontiers in Microbiology, 12, 706911.
- BMH learning. (2021). ABTS Radical Scavenging Assay. YouTube.
- Paśko, P., & et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(21), 6543.
- Li, Y., & et al. (2020). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. Journal of Analytical Methods in Chemistry, 2020, 8816139.
- Al-Radadi, N. S. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials, 2022, 5849608.
Sources
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- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
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Troubleshooting & Optimization
Technical Support Center: Isobutyl Gallate Solubility for In Vitro Assays
Welcome to the technical support center for improving isobutyl gallate solubility in your in vitro experiments. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format to help you troubleshoot common issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of solution when I add it to my cell culture medium. What's causing this and how can I fix it?
A1: The Root of the Problem: Low Aqueous Solubility
This compound, an ester of gallic acid and isobutanol, is a lipophilic compound with inherently low solubility in water.[1] When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous cell culture medium, the this compound can crash out of solution. This happens because the solvent environment abruptly changes from primarily organic to overwhelmingly aqueous, exceeding the compound's solubility limit in the final medium.
Troubleshooting Workflow:
To address this, a systematic approach is necessary. The goal is to maintain this compound in a soluble state at the desired final concentration without introducing artifacts from the solubilization method itself.
Caption: Importance of vehicle control in in vitro assays.
Q4: My compound still precipitates even with optimized dilution and low solvent concentrations. What are my other options?
A4: Advanced Solubilization Techniques
If standard methods fail, several advanced techniques can be employed. These methods work by creating a more favorable microenvironment for the hydrophobic this compound within the aqueous medium.
1. Co-solvents:
-
Mechanism: Using a mixture of solvents can sometimes improve the solubility of a compound more than a single solvent alone. [2]
-
Example: A combination of DMSO and polyethylene glycol (PEG) can be effective.
2. Surfactants:
-
Mechanism: Surfactants form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate this compound, increasing its apparent solubility. [3][4]
-
Common Examples: Tween® 80 and Solutol® HS-15 are non-ionic surfactants often used in biological research. [2]
-
Caution: Surfactants can have their own biological effects, so thorough validation with appropriate controls is crucial. [5]
3. Cyclodextrins:
-
Mechanism: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. [6]They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their solubility. [7][8]
-
A Promising Candidate: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity. [7]Studies have shown its effectiveness in solubilizing gallic acid and its derivatives. [8][9]
Experimental Protocol: Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is for preparing a complex of this compound with HP-β-CD to enhance its aqueous solubility.
-
Prepare an HP-β-CD Solution: Dissolve HP-β-CD in your cell culture medium to a desired concentration (e.g., 1-10 mM).
-
Add this compound: Add your this compound stock solution (in a minimal amount of organic solvent) to the HP-β-CD solution while vortexing.
-
Equilibrate: Allow the mixture to equilibrate for at least one hour at room temperature with gentle agitation to facilitate the formation of the inclusion complex.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particles before adding it to your cells.
Q5: How can I be sure that my this compound is stable in the final assay conditions and at the correct concentration?
A5: Verifying Concentration and Stability
Visual inspection is not enough. To ensure the integrity of your experiment, it's good practice to analytically verify the concentration and stability of this compound in your final working solution, especially when developing a new protocol.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying compounds. A stability-indicating HPLC method can distinguish intact this compound from its potential degradation products, such as gallic acid. [10][11]
-
UV-Visible Spectrophotometry: A simpler and more accessible method. You can monitor the absorbance of this compound at its maximum wavelength (λmax) over time. A decrease in absorbance would indicate degradation or precipitation. [10]
Experimental Workflow: Stability Assessment using UV-Vis Spectrophotometry
Caption: Workflow for assessing the stability of this compound.
By following these troubleshooting guides and understanding the principles behind them, you can overcome the challenges of working with poorly soluble compounds like this compound and generate high-quality, reliable data in your in vitro assays.
References
- Halling-Sørensen, B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 28(8), 1435-1442. [Link]
- Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453. [Link]
- Barjaktarevic, A., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(15), 4483. [Link]
- Al-Samydai, A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
- Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna J Med Biochem, 4(1), e33453. [Link]
- de Oliveira, V. M., et al. (2017). Gallic acid/hydroxypropyl-β-cyclodextrin complex: Improving solubility for application on in vitro/ in vivo Candida albicans biofilms. PLoS One, 12(7), e0181199. [Link]
- Losada-Barreiro, S., et al. (2021). Effects of 2-Hydroxypropyl-β-Cyclodextrin on the Antioxidant Efficiency of Some Gallic Acid Derivatives in Soybean Oil-in-Water Emulsions. Molecules, 26(16), 4949. [Link]
- de Oliveira, V. M., et al. (2017). Gallic acid/hydroxypropyl-β-cyclodextrin complex: Improving solubility for application on in vitro/ in vivo Candida albicans biofilms. PLoS One, 12(7), e0181199. [Link]
- Pinho, E., et al. (2014). Cyclodextrin modulation of gallic acid in vitro antibacterial activity. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 80(3-4), 361-367. [Link]
- Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Al-Adham, I. S. I., et al. (2023).
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
- Various Authors. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
- Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 832-836. [Link]
- Hashemi, S., et al. (2017). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 4(4), 49-56. [Link]
- Food Standards Agency. (2002). Development of methods for the analysis of antioxidants in a range of foods. Research Report AO1020. [Link]
- Global Substance Registration System (GSRS). This compound. gsrs.
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- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 5. rjpharmacognosy.ir [rjpharmacognosy.ir]
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- 7. Gallic acid/hydroxypropyl-β-cyclodextrin complex: Improving solubility for application on in vitro/ in vivo Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gallic acid/hydroxypropyl-β-cyclodextrin complex: Improving solubility for application on in vitro/ in vivo Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. food.gov.uk [food.gov.uk]
Isobutyl gallate degradation and stability issues
Welcome to the technical support center for isobutyl gallate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments. Here, we delve into the causality behind experimental choices and provide self-validating protocols to enhance the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
1. What is this compound and what are its primary applications?
This compound is the isobutyl ester of gallic acid, belonging to the gallate family of phenolic compounds. Its chemical structure, featuring three hydroxyl groups on an aromatic ring, makes it a potent antioxidant.[1] This structure allows it to act as a free radical scavenger by donating hydrogen atoms, which stabilizes free radicals and terminates oxidative chain reactions.[1] Consequently, it is utilized in the food, cosmetics, and pharmaceutical industries to prevent the oxidative degradation of products, thereby extending their shelf life.[2][3]
2. What are the optimal storage conditions for this compound?
To maintain its stability and efficacy, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and protected from light.[4][5] The container should be tightly closed to minimize air contact.[4][5] For long-term storage, temperatures between 2-8°C are recommended. It is crucial to store it in non-metallic containers as it can darken in the presence of iron and iron salts.[6][7]
3. In which solvents is this compound soluble?
This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[8] Its solubility in aqueous buffers is limited.[8] For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like DMF and then dilute it with the aqueous buffer of choice.[8] It's important to note that aqueous solutions of gallates are not recommended to be stored for more than a day due to potential degradation.[8]
4. What is the primary mechanism of antioxidant activity for this compound?
The antioxidant mechanism of this compound, like other gallates, is primarily through free radical scavenging. The three hydroxyl (-OH) groups on the galloyl moiety are excellent hydrogen donors.[1][2] When this compound encounters a free radical, it donates a hydrogen atom, neutralizing the radical and stopping the oxidative chain reaction.[1] The resulting this compound radical is relatively stable due to resonance delocalization, making it less likely to propagate further oxidation.[1] Additionally, gallates can chelate metal ions like iron and copper, which can catalyze the formation of free radicals.[1]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Antioxidant Activity
Question: I am performing a DPPH/ABTS assay and my IC50 values for this compound are inconsistent or higher than expected. What could be the cause?
Answer: This is a common issue that can arise from several factors related to the stability of this compound and the assay conditions.
Possible Causes and Solutions:
-
Degradation of Stock Solution: this compound can degrade in solution, especially if not prepared fresh. Aqueous solutions are particularly unstable.[8]
-
Solution: Always prepare fresh stock solutions of this compound for each experiment. If you must store a stock solution, use an organic solvent like ethanol or DMSO, store it at -20°C, and purge with an inert gas like nitrogen or argon before sealing.[8]
-
-
pH of the Reaction Medium: The stability and antioxidant activity of gallates are pH-dependent.[9][10] At alkaline pH, the phenolic hydroxyl groups are more readily deprotonated, which can enhance antioxidant activity but also increases susceptibility to autoxidation.
-
Solution: Ensure the pH of your assay buffer is consistent across all experiments. For comparative studies, it is crucial to use the same buffered system. Note that the optimal pH for oxidative activity has been observed to be acidic (pH 2) in some studies.[9]
-
-
Photodegradation: Gallates can be degraded by light, especially in the presence of photosensitizers like riboflavin.[11][12][13] This degradation involves reactive oxygen species (ROS) such as singlet oxygen and hydrogen peroxide.[11][12][13]
-
Solution: Protect your stock solutions and reaction mixtures from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
-
-
Solvent Effects: The solvent used can influence the reaction kinetics and the stability of both the antioxidant and the radical (DPPH/ABTS).
-
Solution: Standardize the solvent system for all assays. When comparing results, ensure they were obtained using the same solvent. Be aware that the solubility of the test compound can affect the results.[14]
-
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Question: When analyzing this compound using reverse-phase HPLC, I'm observing peak tailing and poor resolution. How can I improve my chromatography?
Answer: Poor peak shape in HPLC is often related to interactions between the analyte and the stationary phase, or issues with the mobile phase.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: The free hydroxyl groups on this compound can interact with residual silanol groups on the C18 stationary phase, leading to peak tailing.
-
Solution:
-
Lower the Mobile Phase pH: Add a small amount of an acid like phosphoric acid or formic acid to the mobile phase (e.g., 0.1%).[15] This will suppress the ionization of the silanol groups and the phenolic hydroxyls, minimizing secondary interactions.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column specifically designed to reduce silanol activity.
-
-
-
Metal Chelation: Gallates can chelate trace metals present in the HPLC system (e.g., in the stationary phase or frits), causing peak distortion.
-
Solution: Add a chelating agent like EDTA to your mobile phase at a low concentration (e.g., 0.1 mM) to sequester these metal ions.
-
-
Inappropriate Mobile Phase Composition: An improper ratio of organic solvent to aqueous buffer can lead to poor peak shape and resolution.
-
Solution: Optimize the mobile phase composition. A typical mobile phase for gallate analysis consists of a mixture of water and acetonitrile or methanol with an acid modifier.[15][16] Perform a gradient or isocratic optimization to find the best separation conditions for your specific sample matrix.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and reinject. Ensure the injection volume and concentration are within the linear range of the detector and the capacity of the column.
-
Issue 3: Sample Discoloration and Precipitation
Question: My this compound solution has turned a brownish color and a precipitate has formed. What is happening?
Answer: Discoloration and precipitation are classic signs of this compound degradation, specifically oxidation and polymerization.
Possible Causes and Solutions:
-
Oxidation: In the presence of oxygen, especially at higher pH or in the presence of metal ions, the hydroxyl groups of this compound can be oxidized to form quinones. These quinones can then polymerize to form colored compounds.
-
Solution:
-
Deoxygenate Solvents: Purge your solvents with an inert gas (nitrogen or argon) before preparing solutions.[8]
-
Work Quickly: Prepare solutions immediately before use.
-
Avoid Metal Contamination: Use high-purity solvents and avoid contact with metal spatulas or containers where possible. As mentioned, gallates can darken in the presence of iron salts.[6][7]
-
-
-
High Temperature: Elevated temperatures can accelerate the degradation of this compound.[6]
-
Solution: Avoid heating solutions containing this compound unless absolutely necessary. Store stock solutions in the cold as recommended.[4]
-
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
-
Solution: Review all components of your experimental system to ensure compatibility.
-
Part 3: Experimental Protocols and Data
Protocol 1: Preparation of this compound Stock Solution for Antioxidant Assays
This protocol provides a standardized method for preparing this compound solutions to ensure reproducibility.
Materials:
-
This compound (powder)
-
Anhydrous Ethanol or DMSO (HPLC grade)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in an amber glass vial.
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., anhydrous ethanol) to the vial.
-
Purging: Gently bubble inert gas through the solvent for 1-2 minutes to remove dissolved oxygen.
-
Dissolution: Cap the vial and vortex or sonicate until the this compound is completely dissolved.
-
Final Volume: Transfer the solution to a volumetric flask and bring it to the final volume with the deoxygenated solvent.
-
Storage: If not for immediate use, purge the headspace of the vial with inert gas before sealing tightly. Store at -20°C, protected from light.[8]
Protocol 2: General DPPH Radical Scavenging Assay
This protocol outlines a general procedure for assessing the antioxidant activity of this compound.[2][17]
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (typically 0.1 mM)
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the chosen solvent.
-
Reaction Setup: In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Control: Prepare a control well containing only the solvent instead of the antioxidant solution.
-
Initiate Reaction: Add a fixed volume of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). The color will change from deep violet to yellow in the presence of an antioxidant.[2]
-
Measurement: Measure the absorbance of each well at the characteristic wavelength of DPPH (typically around 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
IC50 Determination: Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[2]
Data Summary Table
The following table summarizes key physical and chemical properties of gallates.
| Property | This compound | Propyl Gallate | Reference |
| Molecular Formula | C11H14O5 | C10H12O5 | [18],[8] |
| Molecular Weight | 226.23 g/mol | 212.2 g/mol | [18],[8] |
| Melting Point | ~142 °C | 146 - 150 °C | [18],[4] |
| Water Solubility | Sparingly soluble | 3.5 mg/mL | [8],[7] |
| pKa | ~7.89 (Predicted) | 7.94 | [18],[19] |
| LogP | Not specified | 1.80 | [19] |
Part 4: Visualizations
Diagram 1: Simplified Degradation Pathway of this compound
This diagram illustrates the primary degradation pathway of this compound via oxidation.
Caption: Oxidative degradation pathway of this compound.
Diagram 2: Experimental Workflow for Antioxidant Activity Assay
This diagram outlines the key steps in performing a typical antioxidant assay like the DPPH method.
Caption: Workflow for DPPH antioxidant activity assay.
References
- Criado, S., Allevi, C., & García, N. A. (2012). Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects. Redox Report, 17(4), 162-168.
- Food Standards Agency. (2002). Development of methods for the analysis of antioxidants in a range of foods.
- Wu, T., et al. (2014). Quantitative determination of butylated hydroxyanisole and n-propyl gallate in cosmetics using three-dimensional fluorescence coupled with second-order calibration. Analytical Methods, 6(15), 5873-5879.
- Guzman-Mejia, F., et al. (2005). Antioxidant activity of gallates: an electrochemical study in aqueous media. Journal of the Electrochemical Society, 152(10), E332.
- Patel, S. (2015). Quantitation of Propyl Gallate in an Active Pharmaceutical Ingredient (API) Using High‐Low Chromatography. Journal of Liquid Chromatography & Related Technologies, 38(10), 1035-1040.
- Wang, R., et al. (2022). Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid. Foods, 11(24), 4005.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Propyl Gallate?
- Criado, S., Allevi, C., & García, N. A. (2012). Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: mechanistic aspects. Redox report : communications in free radical research, 17(4), 162–168.
- O'Connell, R., et al. (2019). Unravelling the gallic acid degradation pathway in bacteria: the gal cluster from Pseudomonas putida. Environmental Microbiology, 21(10), 3843-3858.
- Lin, L., et al. (2021). Valorization of lignin components into gallate by integrated biological hydroxylation, O-demethylation, and aryl side-chain oxidation. Science Advances, 7(36), eabh4138.
- Majchrzak, T., et al. (2016). Novel method of propyl gallate determination in rapeseed oil using CdSe/ZnS quantum dots. Journal of the Science of Food and Agriculture, 96(4), 1331-1337.
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
- Oliveira, A., et al. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. Journal of Chemical Education, 88(10), 1419-1422.
- Wang, Y., et al. (2023). Do different chain lengths and configurations of gallate affect its antioxidant activity? Journal of Food Processing and Preservation, 47(1), e17145.
- Papadatou, M., et al. (2021). Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal. Molecules, 26(15), 4443.
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
- Gulcin, İ. (2006). Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(1), 49-60.
- Munteanu, I. G., & Apetrei, C. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(5), 759.
- Pérez-Jiménez, J., et al. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Research International, 164, 112344.
- National Center for Biotechnology Information. (n.d.). Propyl Gallate. PubChem Compound Database.
Sources
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- 5. Specifications, Uses, SDS of Butyl Gallate Manufacturers [kingofchemicals.com]
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- 10. Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting isobutyl gallate precipitation in cell culture media
Technical Support Center: Isobutyl Gallate
An Introduction to this compound in Cell Culture
This compound (IBG) is an ester of gallic acid and a member of the gallate family of compounds, which are recognized for their antioxidant properties. In biomedical research, it is often investigated for its potential cytotoxic and chemopreventive effects. However, its utility in in vitro models is frequently hampered by its limited aqueous solubility, leading to precipitation in cell culture media. This guide provides a systematic approach to understanding and resolving these solubility challenges to ensure reliable and reproducible experimental outcomes.
Section 1: Understanding the Physicochemical Properties of this compound
A primary cause of precipitation is a misunderstanding of the compound's fundamental properties. This compound is a solid, crystalline powder with low solubility in water.[1][2] Its structure, featuring a hydrophobic isobutyl group and three hydrophilic hydroxyl groups, dictates its behavior in the complex aqueous environment of cell culture media.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Propyl Gallate (for comparison) |
| Molecular Formula | C₁₁H₁₄O₅ | C₁₀H₁₂O₅ |
| Molecular Weight | 226.23 g/mol [2] | 212.20 g/mol [3] |
| Appearance | White to almost white crystalline powder[1] | White to creamy-white crystalline powder[4] |
| Melting Point | 130-134 °C[2] | 146-150 °C[4] |
| Aqueous Solubility | Sparingly soluble | ~3.5 mg/mL[3] |
| Solubility in Organic Solvents | Soluble in ethanol and other organic solvents.[5] | Soluble in Ethanol (~50 mg/mL), DMSO.[3][6] |
The longer, branched alkyl chain of this compound compared to propyl gallate can make it more lipophilic, potentially further reducing its solubility in aqueous media.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound precipitated the moment I added my stock solution to the media. What happened?
This is a classic example of "solvent-shift" precipitation.[8] You likely dissolved the this compound in a highly soluble organic solvent (like DMSO) at a concentration far exceeding its solubility limit in the aqueous cell culture medium. When this concentrated stock is introduced to the media, the solvent rapidly disperses, leaving the this compound in an environment where it cannot stay dissolved, causing it to crash out of solution.
Q2: What is the best solvent for my this compound stock solution?
For cell culture applications, dimethyl sulfoxide (DMSO) is the most common and effective solvent due to its high solubilizing power for compounds like gallates and its relatively low cytotoxicity at typical working concentrations (<0.5% v/v).[6] Ethanol can also be used, but DMSO generally allows for a more concentrated stock solution.[6] Always use sterile, cell culture-grade solvents.
Q3: Can I just warm the media to get the precipitate to redissolve?
While warming can increase the solubility of many compounds, it is generally not a reliable solution for precipitation in cell culture.[9][10] The precipitate may not fully redissolve, or it may crash out again as the media equilibrates in the incubator. Furthermore, some gallates can be unstable at high temperatures, and excessive heating of media can degrade vital components like glutamine and vitamins.[11] The best approach is to prevent precipitation from occurring in the first place.
Q4: Is the precipitate toxic to my cells?
Yes, precipitates can be detrimental. Undissolved compound particles can cause physical stress to cells, and the effective concentration of the dissolved agent becomes unknown and variable, invalidating your experimental results. It is critical to ensure your compound is fully dissolved at the final working concentration.
Section 3: Systematic Troubleshooting Guide
If you are facing precipitation issues, follow this systematic guide to identify and resolve the problem. The workflow below outlines the key areas of investigation.
Caption: Mechanism of solvent-shift precipitation.
Section 5: References
-
This compound - CAS 3856-05-1. Tokyo Chemical Industry Co., Ltd.
-
This compound | 3856-05-1. ChemicalBook.
-
Solubility of Gallic Acid in Single and Mixed Solvents. MDPI.
-
This compound - CAS Common Chemistry. CAS, a division of the American Chemical Society.
-
Solubilities of Gallic Acid and Its Esters in Water. Journal of Chemical & Engineering Data. (Note: Abstract viewed on ResearchGate)
-
In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Atlantis Press.
-
Propyl Gallate. Pharmaceutical Press. (Note: General information on gallate properties)
-
Antioxidant activity of gallates: an electrochemical study in aqueous media. PubMed.
-
Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. MDPI.
-
Stability of Propyl Gallate in Aqueous Solutions: A Technical Guide for Researchers. Benchchem.
-
In vitro methods to assess drug precipitation. ResearchGate.
-
Propyl gallate - Product Information Sheet. Sigma-Aldrich.
-
Application Notes and Protocols: Preparation and Use of Propyl Gallate in Cell Culture. Benchchem.
-
Moderation-excess interactions of epigallocatechin gallate and CaCl2 modulate the gelation performance of egg white transparent gels. National Library of Medicine.
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- 1. This compound | 3856-05-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 3856-05-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 2486-02-4: Isoamyl gallate | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. phexcom.com [phexcom.com]
Interference of Isobutyl Gallate in Colorimetric Assays: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the interference of isobutyl gallate in common colorimetric assays. As a phenolic compound with potent antioxidant properties, this compound can directly interact with the redox-based reagents central to many popular assays, leading to inaccurate and misleading results. This resource will equip you with the knowledge to identify, understand, and mitigate these interferences, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my colorimetric assays?
A1: this compound is an ester of gallic acid and isobutanol.[1][2] Its chemical structure contains a gallate moiety with three hydroxyl groups on a benzene ring, which confers strong antioxidant and free-radical scavenging properties.[3][4] This inherent reducing potential is the primary reason for interference in many colorimetric assays. Assays designed to measure antioxidant capacity, such as the DPPH, ABTS, and Folin-Ciocalteu assays, rely on a redox reaction that produces a color change. This compound will directly react with the assay's radical or metal-complex reagents, causing a color change that is not attributable to the biological or chemical process you intend to measure.[5][6]
Q2: Which assays are most susceptible to interference from this compound?
A2: Any assay that is based on a redox reaction or is sensitive to reducing agents is likely to be affected. This includes, but is not limited to:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: this compound will directly reduce the stable DPPH radical, causing the purple solution to decolorize.[3][7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this compound will scavenge the ABTS radical cation, leading to a loss of color.[8][9]
-
Folin-Ciocalteu (F-C) Assay: While often used to quantify total phenolics, the F-C reagent is not specific to phenols and reacts with any reducing substance. This compound will readily reduce the phosphomolybdate-phosphotungstate complex in the reagent, resulting in an overestimation of phenolic content or antioxidant capacity.[10][11][12][13][14]
-
DCPIP (2,6-dichlorophenolindophenol) Assay: This redox dye is reduced by antioxidants like this compound, leading to a color change from blue to colorless.[15][16][17]
Q3: How can I quickly determine if this compound is interfering in my experiment?
A3: The most straightforward method is to run a compound-only control . This involves performing the assay with this compound at the same concentrations used in your experiment but in the absence of your sample of interest (e.g., cell lysate, enzyme, or biological fluid). If you observe a signal change (e.g., color development or disappearance), this is a clear indication of direct interference.[5][6]
Troubleshooting Guides
Guide 1: Interference in Radical Scavenging Assays (DPPH & ABTS)
Issue: You are using the DPPH or ABTS assay to measure the antioxidant capacity of a biological sample, but you suspect your results are inflated due to the presence of this compound.
Causality: The gallate moiety of this compound is a potent hydrogen or electron donor, which readily neutralizes the DPPH radical or the ABTS radical cation.[3][18] This reaction is the basis of the assay itself, meaning this compound will be measured as part of the total antioxidant capacity, making it impossible to distinguish its contribution from that of your sample without proper controls.
Caption: Troubleshooting workflow for this compound interference in DPPH and ABTS assays.
This protocol allows you to estimate the antioxidant capacity of your sample by subtracting the contribution of this compound.
Step-by-Step Methodology:
-
Prepare a standard curve for the assay using a reference antioxidant like Trolox.
-
Set up three sets of reactions in parallel:
-
Set A (Sample + this compound): Your experimental sample containing this compound.
-
Set B (this compound Only): The same concentration of this compound as in Set A, but with the vehicle/buffer used for your sample instead of the sample itself.
-
Set C (Sample Only): Your experimental sample without this compound (if possible to prepare). This is the ideal control but may not always be feasible.
-
-
Perform the DPPH or ABTS assay according to your standard protocol for all sets.
-
Measure the absorbance at the appropriate wavelength (typically 517 nm for DPPH and 734 nm for ABTS).
-
Calculate the apparent antioxidant capacity for each set using the standard curve.
-
Correct for interference:
-
Corrected Sample Activity = (Activity of Set A) - (Activity of Set B)
-
Self-Validation:
-
The calculated activity of your "Sample Only" control (Set C), if available, should be comparable to the "Corrected Sample Activity."
-
A dose-response curve of this compound alone should be linear within the tested concentration range.
Data Presentation:
| Sample Condition | Absorbance | Apparent Antioxidant Capacity (Trolox Equivalents) |
| Blank (Reagent only) | 1.05 | N/A |
| Sample + this compound | 0.45 | 150 µM |
| This compound Only | 0.70 | 80 µM |
| Corrected Sample | N/A | 70 µM |
Guide 2: Interference in the Folin-Ciocalteu (F-C) Assay
Issue: The total phenolic content or antioxidant capacity measured by the F-C assay is unexpectedly high in samples containing this compound.
Causality: The F-C assay is not specific to phenolic compounds but measures the total reducing capacity of a sample.[10][12][14] this compound, being a potent reducing agent, will react with the F-C reagent, leading to a significant overestimation of the true phenolic content of your sample. Various non-phenolic substances can also interfere.[10]
Caption: Troubleshooting workflow for this compound interference in the Folin-Ciocalteu assay.
Similar to the radical scavenging assays, a subtraction method can be employed to correct for the interference of this compound.
Step-by-Step Methodology:
-
Prepare a standard curve using gallic acid.
-
Set up two sets of reactions:
-
Set A (Sample + this compound): Your experimental sample containing this compound.
-
Set B (this compound Only): The same concentration of this compound as in Set A, in the same buffer/vehicle.
-
-
Perform the F-C assay according to your standard protocol for both sets.
-
Measure the absorbance at approximately 760 nm.
-
Calculate the apparent total phenolic content for each set in Gallic Acid Equivalents (GAE) from the standard curve.
-
Correct for interference:
-
Corrected Phenolic Content = (GAE of Set A) - (GAE of Set B)
-
Self-Validation:
-
Ensure that the pH of all reaction mixtures is consistent, as the reactivity of phenolic compounds in the F-C assay is pH-dependent.[14]
-
Be aware that other components in your sample matrix, such as ascorbic acid and some amino acids, can also interfere with the F-C assay.[10][13]
Guide 3: Interference in the DCPIP Assay
Issue: When using the DCPIP assay to measure the activity of an enzyme that reduces DCPIP (e.g., succinate dehydrogenase), the presence of this compound causes a rapid, non-enzymatic reduction of the dye.
Causality: DCPIP is a redox indicator that changes color from blue to colorless upon reduction.[15][16] this compound, as a strong antioxidant, can directly donate electrons to DCPIP, bypassing the enzymatic reaction you intend to measure.[15][17]
Caption: Troubleshooting workflow for this compound interference in the DCPIP assay.
This protocol is essential for obtaining accurate enzyme kinetics in the presence of an interfering reducing agent.
Step-by-Step Methodology:
-
Set up two parallel kinetic assays:
-
Reaction 1 (Complete Assay): Contains the enzyme, substrate, DCPIP, and this compound.
-
Reaction 2 (No-Enzyme Control): Contains the substrate, DCPIP, and this compound, but no enzyme.
-
-
Initiate the reactions (often by adding the substrate or enzyme).
-
Monitor the decrease in absorbance of DCPIP at ~600 nm over time for both reactions.
-
Calculate the initial reaction rates (V₀) for both the complete assay and the no-enzyme control. The rate is the change in absorbance per unit of time.
-
Determine the true enzymatic rate:
-
Enzymatic Rate = (Rate of Reaction 1) - (Rate of Reaction 2)
-
Self-Validation:
-
The rate of the no-enzyme control should be constant and directly proportional to the concentration of this compound.
-
The corrected enzymatic rate should follow expected enzyme kinetics (e.g., show saturation with increasing substrate concentration).
Data Presentation:
| Assay Component | Initial Rate (ΔAbs/min) |
| Enzyme + Substrate + DCPIP + this compound | 0.150 |
| Substrate + DCPIP + this compound (No Enzyme) | 0.035 |
| Corrected Enzymatic Rate | 0.115 |
References
- Hassan, S. S. M., Elbehery, N. H. A., Kamel, A. H., & Amr, A. E.-G. E. (2018). Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages. PMC.
- Kubo, I., et al. (2010).
- Yu, M., et al. (2021). Effects of the alkyl chain length of gallates and gallic acid on DPPH radical-scavenging activity.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Interference in Biochemical Assays.
- BenchChem. (2025). Ombuoside Interference in Biochemical Assays: A Technical Support Center.
- Biskup, I., et al. (2021).
- Elbehery, N. H. A., et al. (2018). Estimation of phenolic antioxidants quantities in mixtures using DCPIP-based membrane sensor.
- BenchChem. (2025). Technical Support Center: Interference of Cianidanol in Biochemical Assays.
- Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. Scirp.org.
- Choi, Y., et al. (2016). Factors Affecting Reactivity of Various Phenolic Compounds with the Folin-Ciocalteu Reagent.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry.
- Mermelstein, N. H. (2010). Dealing with Antioxidant Assay Issues.
- Reeves, M., et al. (2023).
- Zieliński, H., & Zielińska, D. (2019). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- Sadeghipour, M., & Vald-e-Kama, G. (2022). Kinetics and stoichiometry of gallic acid and methyl gallate in scavenging DPPH radical as affected by the reaction solvent.
- Pandya, V. K. (2023). Interference in Lab Assays.
- Niho, N., et al. (2001).
- Kim, J., et al. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix.
- Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass.
- Torres, A. (2021). What interferences are present in the Folin-Ciocalteu's Method that overestimate the concentration of polyphenols?
- ChemicalBook. (2024).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Giuffrè, A. M. (2019). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)
- SpectraBase. (n.d.). gallic acid, isobutyl ester - Optional[1H NMR] - Chemical Shifts.
- Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
- Hanzlíková, I., et al. (2022). A Modification of the ABTS• Decolorization Method and an Insight into Its Mechanism. MDPI.
- Andersen, F. A. (2007).
- Ilyasov, I. R., et al. (2020).
- Ljevar, A., et al. (2021). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. MDPI.
- Biosynth. (n.d.).
- Sigma-Aldrich. (n.d.). UV-Visible Solvents.
- Sen, N. P., et al. (1976).
- Kang, N. J., et al. (2008).
- Wang, Q., et al. (2018). The selectivity and interference analysis for this colorimetric method.
- Berg, J. D., & Flatmark, A. (2018). Analytical Interference by Contrast Agents in Biochemical Assays. PMC.
Sources
- 1. This compound | 3856-05-1 [chemicalbook.com]
- 2. This compound | 3856-05-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Multifunctional Antioxidant Activities of Alkyl Gallates [benthamopenarchives.com]
- 4. Xanthine oxidase inhibitory activity of alkyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Gallic acid, a metabolite of the antioxidant propyl gallate, inhibits gap junctional intercellular communication via phosphorylation of connexin 43 and extracellular-signal-regulated kinase1/2 in rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent isobutyl gallate auto-oxidation during experiments
A Guide to Preventing Auto-Oxidation in Experimental Settings
Introduction for the Modern Researcher
Isobutyl gallate, an ester of gallic acid, is a potent antioxidant leveraged in diverse fields from food science to drug development. Its value lies in the three phenolic hydroxyl groups that readily scavenge free radicals.[1] However, this reactive nature is also its primary liability in experimental settings. The very properties that make it an effective antioxidant also render it highly susceptible to auto-oxidation, a process where it degrades in the presence of oxygen. This degradation can lead to a loss of efficacy, introduce experimental variability, and generate cytotoxic artifacts, such as hydrogen peroxide (H₂O₂), confounding your results.[2][3]
This guide moves beyond simple protocols to provide a foundational understanding of this compound's instability. We will explore the "why" behind the degradation and equip you with proactive strategies and troubleshooting frameworks to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions - The Chemistry of Instability
This section addresses the fundamental principles governing the auto-oxidation of this compound.
Q1: What is auto-oxidation and why is this compound so susceptible?
A1: Auto-oxidation is a spontaneous, slow oxidation process that occurs in the presence of atmospheric oxygen.[4] this compound's structure, featuring a pyrogallol moiety (three adjacent hydroxyl groups on a benzene ring), is highly prone to this process.[5] These hydroxyl groups can easily donate hydrogen atoms to neutralize free radicals. In doing so, the this compound molecule itself becomes a radical, which is stabilized by resonance but can react further with oxygen, initiating a degradation cascade.[1] This process ultimately leads to the formation of semiquinone and quinone species, which can polymerize and often impart a characteristic brownish color to the solution.[2]
Q2: My this compound solution is changing color in the incubator. What's happening?
A2: A color change, typically from clear to yellow or brown, is a primary visual indicator of this compound auto-oxidation.[2] This is due to the formation of oxidized species, particularly quinones, which are colored compounds. This process is accelerated by the conditions inside a typical cell culture incubator: an oxygen-rich atmosphere, physiological temperature (37°C), and a neutral to slightly alkaline pH of the culture medium.[6]
Q3: Besides oxygen, what other experimental factors accelerate degradation?
A3: Several common laboratory factors can significantly catalyze the auto-oxidation of this compound:
-
pH: The stability of gallates is highly pH-dependent. Degradation is markedly accelerated in neutral and, especially, alkaline conditions (pH > 7), which facilitate the deprotonation of the phenolic hydroxyl groups, making them more susceptible to oxidation.[7]
-
Light: Exposure to visible light, particularly in the presence of photosensitizers like riboflavin (often found in cell culture media), can promote the formation of reactive oxygen species (ROS), which in turn degrade the compound.[3][8][9]
-
Metal Ions: Trace amounts of metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are potent catalysts of oxidation.[1][10] They can participate in redox cycling, generating free radicals that attack the gallate molecule. This compound can form colored complexes with these ions, which may also contribute to solution color changes.
-
Temperature: Elevated temperatures, such as the 37°C used in cell culture, increase the kinetic rate of all chemical reactions, including oxidation.[1][11]
Q4: How can degraded this compound compromise my experimental results?
A4: The consequences of using a degraded compound are twofold and severe:
-
Loss of Potency and Inconsistent Results: As the parent this compound molecule degrades, its effective concentration decreases throughout the experiment. This leads to a diminished or complete loss of the intended biological effect and is a major source of poor reproducibility between experiments.[2][6]
-
Artifacts from Cytotoxic Byproducts: The auto-oxidation process itself can generate ROS, including hydrogen peroxide (H₂O₂), in your experimental medium.[3][12] These byproducts can induce oxidative stress, cytotoxicity, or other biological responses that are incorrectly attributed to the this compound itself, leading to false-positive results or misinterpretation of the compound's mechanism of action.
Part 2: Proactive Stabilization Strategies
Preventing auto-oxidation requires a multi-faceted approach, from the moment you weigh the compound to the final analysis.
Core Principles for Maintaining Stability
| Factor | Risk | Mitigation Strategy | Rationale |
| Oxygen | Primary driver of auto-oxidation. | Prepare solutions in degassed/sparged solvents. Work under an inert atmosphere (e.g., nitrogen, argon). Use sealed vials with minimal headspace. | Reduces the availability of molecular oxygen, the key reactant in the auto-oxidation cascade.[4] |
| pH | Accelerated degradation in neutral/alkaline conditions. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO). For aqueous solutions, use slightly acidic buffers (pH < 7) where feasible. | Lower pH maintains the protonated state of the phenolic hydroxyls, which are less susceptible to oxidation.[13][14] |
| Light | Photodegradation, generation of ROS. | Use amber or foil-wrapped vials for stock and working solutions. Minimize exposure to ambient light during handling. | Prevents light-induced formation of reactive species that can initiate or propagate oxidation.[3][8] |
| Metal Ions | Catalyze oxidation reactions. | Use high-purity, metal-free water and reagents. Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the buffer. | Chelators sequester trace metal ions, preventing them from participating in redox cycling that generates free radicals.[13] |
| Temperature | Increases reaction rates. | Store stock solutions at -20°C or -80°C. Prepare working solutions immediately before use and keep them on ice. | Low temperatures significantly slow the rate of chemical degradation.[15][16] |
Visualizing the Prevention Workflow
The following diagram outlines a best-practice workflow for handling this compound to minimize degradation.
Caption: Fig 1. Recommended workflow for handling this compound.
Part 3: Troubleshooting Guide
Even with precautions, issues can arise. This guide helps you diagnose and solve common problems.
Visualizing the Degradation Pathway & Intervention Points
This diagram illustrates the chemical process of auto-oxidation and where the preventative strategies intervene.
Caption: Fig 2. Auto-oxidation pathway and points of intervention.
Common Issues and Solutions
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown upon preparation or during incubation. | Auto-oxidation: Formation of colored quinone products.[2] | 1. Prepare Fresh: Always make working solutions immediately before use from a frozen stock.[2][6] 2. Degas Solvents: Use buffers and media that have been sparged with nitrogen or argon to remove dissolved oxygen. 3. Protect from Light: Use amber tubes and cover plates/flasks with foil.[6] |
| Inconsistent results between replicate experiments. | Variable Degradation: The effective concentration of active compound differs each time due to inconsistent preparation or handling. | 1. Standardize Protocol: Strictly follow a standardized protocol for solution preparation (see Fig 1). 2. Use Single-Use Aliquots: Avoid multiple freeze-thaw cycles of the stock solution.[17] 3. Time-Course Control: Ensure the time between solution preparation and application to cells is consistent for all experiments. |
| Unexpected cytotoxicity or off-target effects observed. | Formation of Byproducts: Auto-oxidation generates cytotoxic ROS (e.g., H₂O₂).[2] | 1. Run a "Compound-in-Media" Control: Incubate this compound in your complete medium without cells for the duration of the experiment. Test this "degraded" medium on your cells to see if it causes the observed effect. 2. Shorten Incubation: If feasible, reduce the treatment duration to minimize the extent of degradation. |
| Precipitate forms in the cell culture medium. | Poor Solubility / Reaction with Media: The compound may be precipitating out of the aqueous medium, or degradation products may be insoluble. | 1. Check Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol is low (typically <0.5%) and non-toxic to your cells.[11] 2. Prepare Intermediate Dilution: Try making an intermediate dilution in serum-free medium before adding it to the final culture volume to aid dissolution.[11] |
Part 4: Key Experimental Protocols
These protocols provide step-by-step guidance for preparing and using this compound while ensuring its stability.
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Objective: To prepare a concentrated, stable stock solution for long-term storage.
Materials:
-
This compound powder (CAS 3856-05-1)[15]
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile, 1.5 mL amber microcentrifuge tubes
-
Sterile, positive displacement pipette and tips
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution (Molecular Weight of this compound ≈ 212.2 g/mol ), you will need: Mass (mg) = 100 mmol/L × 0.001 L × 212.2 g/mol = 21.22 mg
-
Weighing: In a sterile amber microcentrifuge tube, accurately weigh 21.22 mg of this compound powder. Perform this step quickly to minimize air exposure.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until all powder is completely dissolved. The solution should be clear.
-
Aliquoting: Immediately dispense small, single-use volumes (e.g., 10-20 µL) into sterile, amber microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly and store them at -80°C for long-term stability.
Protocol 2: Stability Assessment in Experimental Medium
Objective: To quantify the stability of this compound under your specific experimental conditions. High-Performance Liquid Chromatography (HPLC) is the gold standard for this.[1][18]
Materials:
-
Complete cell culture medium (the same used in your experiment)
-
100 mM this compound stock solution
-
Sterile microcentrifuge tubes
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Formic acid or phosphoric acid
Procedure:
-
Preparation: Prepare a working solution of this compound in your cell culture medium at the highest concentration you use experimentally (e.g., 100 µM).
-
Time-Course Incubation:
-
Dispense aliquots of the working solution into separate sterile tubes, one for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately process the t=0 sample as described below (Step 4).
-
Place the remaining tubes in the 37°C incubator.
-
-
Sample Collection: At each designated time point, remove one tube from the incubator and process it immediately.
-
Sample Preparation for HPLC:
-
To 200 µL of your medium sample, add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.[11]
-
-
HPLC Analysis:
-
Data Analysis: Quantify the peak area corresponding to this compound at each time point. A decrease in peak area over time indicates degradation. Plot the percentage of remaining this compound versus time to determine its half-life in your specific medium.
References
- Computational and experimental investigation of gallic acid and its esters as antioxidants. (n.d.). IDEAS/RePEc.
- Antioxidant effects of gallic acid and its alkyl esters in soybean oil. (n.d.).
- Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. (2024). MDPI.
- Antioxidant effects of gallic acid alkyl esters of various chain lengths in oyster during frying process. (2020). Oxford Academic.
- Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil. (2021). PubMed.
- ISOBUTYL GALL
- Safety D
- Effect of Metal Ions on Oxidation of Micropollutants by Ferrate(VI): Enhancing Role of FeIV Species. (2020). NSF Public Access Repository.
- Addressing the instability of Gallic aldehyde in cell culture media. (n.d.). Benchchem.
- THE ROLE OF CERTAIN METALLIC IONS AS OXIDATION C
- Stability of Propyl Gallate in Aqueous Solutions: A Technical Guide for Researchers. (n.d.). Benchchem.
- Development of methods for the analysis of antioxidants in a range of foods. (n.d.). Food Standards Agency.
- Preparation and Use of Propyl Gall
- Influence of pH and light on the stability of some antioxidants. (n.d.). PubMed.
- Troubleshooting inconsistent results in Epitheaflagallin 3-O-gall
- Simultaneous Stopped-Flow Determination of Butylated Hydroxyanisole and Propyl Gallate Using a T-format Luminescence Spectrometer. (n.d.). PubMed.
- Effect of pH on the synthesis of propyl gallate. (n.d.).
- Octyl gallate - Safety D
- Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: mechanistic aspects. (n.d.). PubMed.
- Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects. (n.d.). PubMed Central.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
- Technical Support Center: Degradation of Compounds in Cell Culture Media. (n.d.). Benchchem.
- On the chemical fate of propyl gallate as stabilizer in Lyocell spinning dopes. (2023).
- Propyl Gall
- Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution. (2023). PubMed.
- Valorization of lignin components into gallate by integrated biological hydroxylation, O-demethylation, and aryl side-chain oxid
- Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor. (2005). PubMed.
- Application Notes: Dissolving (-)-Catechin Gallate for In Vitro Experiments. (n.d.). Benchchem.
- Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC.
- Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects. (n.d.).
- A Comparative Guide to the Stability of Galloyl Esters. (n.d.). Benchchem.
- Effect of metal ions on the binding reaction of (-)-epigallocatechin gallate to β-lactoglobulin. (2017). Food Chemistry.
- Mechanism of action of (-)
- Autooxid
- Propyl Gallate - Product Inform
- Propyl Gallate - Product Inform
- Cell Culture Troubleshooting. (n.d.). Sigma-Aldrich.
- Antioxidant activity of dodecyl gall
- PROPYL GALLATE. (n.d.).
- Propyl Gall
- Oligomerization mechanism of epigallocatechin-3-O-gallate during autoxid
- Troubleshooting Wistin instability in cell culture media. (n.d.). Benchchem.
- Octyl Gallate as a Stabilizer in Polymer Formul
- Effect of Group II Metal Cations on Catecholate Oxidation. (n.d.).
- Assessment of a new approach of metal ions chelation by Gallic acid. (2020).
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Isobutyl gallate stability in long-term storage conditions
Welcome to the technical support guide for Isobutyl Gallate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for issues related to the long-term stability of this compound. As a synthetic antioxidant, understanding its stability profile is critical for ensuring the efficacy, safety, and shelf-life of your formulations.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (isobutyl 3,4,5-trihydroxybenzoate) is an ester of gallic acid and isobutanol. It functions as a potent antioxidant by scavenging free radicals, thereby preventing oxidative degradation in pharmaceuticals, cosmetics, and food products.[1][2][3] Its stability is paramount because any degradation can lead to a loss of antioxidant protection, potentially compromising the active pharmaceutical ingredient (API) or other sensitive components in the formulation.[1] Furthermore, degradation products could potentially affect the safety and quality of the final product.
Q2: What are the primary factors that affect the long-term stability of this compound?
The stability of this compound, like other galloyl esters, is primarily influenced by:
-
pH: The ester bond is susceptible to hydrolysis, a process that can be accelerated in both acidic and especially alkaline conditions, yielding gallic acid and isobutanol.[4]
-
Temperature: Elevated temperatures accelerate both hydrolytic and oxidative degradation rates.[4] Gallates are known to be thermally labile.[4]
-
Light: Exposure to light, particularly UV radiation, can promote photo-oxidation, leading to the formation of colored degradation products and a loss of antioxidant activity.[5][6]
-
Oxygen: As an antioxidant, this compound is designed to react with oxygen and reactive oxygen species (ROS).[2][5] Therefore, exposure to atmospheric oxygen, especially over long periods, will lead to its depletion.
-
Metal Ions: The presence of metal ions, such as iron and copper, can catalyze oxidative degradation reactions.[2][3]
Q3: What are the main degradation pathways for this compound?
There are two primary degradation pathways:
-
Hydrolysis: The ester linkage is cleaved by water, yielding gallic acid and isobutanol. This reaction is dependent on pH and temperature.[4][7][8]
-
Oxidation: The three phenolic hydroxyl groups on the gallate moiety are responsible for its antioxidant activity and are also the sites of oxidation.[2][3] This process involves the donation of a hydrogen atom to a free radical, forming a less reactive phenoxyl radical.[2] This can lead to the formation of semiquinone radicals and subsequently quinone-type structures, which are often colored.
Caption: Primary degradation pathways of this compound.
Q4: What are the recommended long-term storage conditions for pure this compound?
To ensure maximum stability for the pure compound, it should be stored in well-sealed, airtight containers, protected from light. While some suppliers suggest room temperature (10°C - 25°C), for long-term storage and to minimize any potential degradation, storing in a cool, dark, and dry place is optimal. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 10°C - 25°C (Cool Room Temp) | Minimizes thermal degradation. |
| Light | Protect from light (Amber vial/container) | Prevents photo-oxidation.[5] |
| Atmosphere | Tightly sealed, inert gas (e.g., N₂) optional | Excludes oxygen and moisture to prevent oxidation and hydrolysis. |
| Humidity | Dry conditions | Minimizes water availability for hydrolysis. |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments or stability studies.
Q5: My this compound powder has developed a yellow or brownish tint. What is the cause and is it still usable?
-
Probable Cause: Discoloration to yellow or brown is a classic sign of oxidation. The phenolic hydroxyl groups have likely been oxidized to form quinone-type structures, which are colored. This is often accelerated by exposure to air (oxygen) and/or light.
-
Recommended Action:
-
The material has degraded. Its usability depends on the extent of degradation and the requirements of your application.
-
It is strongly recommended to quantify the remaining pure this compound using a stability-indicating method like HPLC (see Protocol 1) before use.
-
For future prevention, review your storage protocol. Ensure the container is tightly sealed and stored protected from light in a cool, dry place. For highly sensitive applications, consider flushing the container with an inert gas before sealing.
-
Q6: I'm observing a progressive loss of antioxidant activity in my formulation containing this compound over time. What's happening?
-
Probable Cause: A loss of activity indicates that the this compound is being consumed or has degraded. This could be due to its intended function (scavenging radicals within the formulation) or due to inherent instability under your formulation's storage conditions (e.g., high pH, temperature, or light exposure).
-
Recommended Action:
-
Quantify: Use an analytical method like HPLC to determine the concentration of this compound remaining at different time points. This will confirm chemical degradation.
-
Investigate: Review the composition of your formulation. Are there components that could be accelerating degradation (e.g., metal ion contaminants, high pH)?
-
Perform a Forced Degradation Study: A forced degradation study can help identify the primary stress factors (heat, light, pH, oxidation) causing the instability in your specific matrix.[9] This knowledge is crucial for developing a more stable formulation.[9]
-
Q7: During my HPLC stability study, I see a new, more polar peak appearing as the this compound peak decreases. What could it be?
-
Probable Cause: The most likely identity of a more polar degradation product is gallic acid , formed via hydrolysis of the ester bond. Gallic acid is significantly more polar than its isobutyl ester and will therefore have a shorter retention time on a reverse-phase HPLC column.
-
Recommended Action:
-
Confirm Identity: The most straightforward way to confirm is to prepare a standard solution of gallic acid and inject it into your HPLC system. If the retention time matches your unknown peak, it confirms its identity. For absolute certainty, you can spike your degraded sample with the gallic acid standard and observe a single, larger peak.
-
Refer to Workflow: Follow the troubleshooting workflow below to systematically address the issue.
-
Caption: Troubleshooting workflow for this compound stability issues.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a stability-indicating method capable of separating this compound from its primary hydrolytic degradation product, gallic acid.[4][10] This method must be validated for your specific formulation.
-
Objective: To quantify the concentration of this compound and detect the presence of degradation products over time under various storage conditions.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.[11]
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition software.
-
-
Reagents:
-
This compound reference standard
-
Gallic acid reference standard
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
-
Example Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a ratio of approximately 35:65 (v/v). This may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275-280 nm[4]
-
Injection Volume: 20 µL
-
-
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol or mobile phase.
-
Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately prepare solutions of your test sample (pure substance or formulation) in a suitable solvent to a known theoretical concentration of this compound.
-
Filter samples through a 0.45 µm syringe filter before injection if necessary.
-
-
Stability Study Setup:
-
Analysis:
-
Generate a calibration curve by injecting the standard solutions.
-
Inject the samples from the stability study at each time point.
-
-
Data Analysis:
-
Quantify the peak area of this compound in your samples and calculate the concentration using the calibration curve.
-
Monitor for the appearance of new peaks (e.g., gallic acid) and the decrease in the main this compound peak area. Calculate the percentage of remaining this compound relative to the initial (T=0) concentration.
-
-
References
- Criado, S., et al. (2008). Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects. PubMed Central.
- MedCrave. (2016). Forced Degradation Studies.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Propyl Gallate: A Critical Pharmaceutical Excipient for Stability.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Propyl Gallate: A Deep Dive into its Antioxidant Mechanism.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- Linger, J. G., et al. (2021). Valorization of lignin components into gallate by integrated biological hydroxylation, O-demethylation, and aryl side-chain oxidation. Science Advances.
- ResearchGate. (2008). Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects | Request PDF.
- Wang, Q., et al. (2022). Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid. Foods.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- SciELO. (2012). Rational use of antioxidants in solid oral pharmaceutical preparations.
- ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Science.gov. (n.d.). forced degradation products: Topics by Science.gov.
- Patsnap Synapse. (2024). What is the mechanism of Propyl Gallate?.
- Food Standards Agency. (n.d.). Research report AO1020 Development of methods for the analysis of antioxidants in a range of foods.
- MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- PubMed. (2017). Unravelling the gallic acid degradation pathway in bacteria: the gal cluster from Pseudomonas putida.
- Spandidos Publications. (2016). Propyl gallate inhibits TPA-induced inflammation via the nuclear factor-κB pathway in human THP-1 monocytes.
- ResearchGate. (2012). A stability indicating RP-HPLC method for Propyl Gallate in pharmaceutical syrup formulations.
- PubMed Central. (2020). Analytical Methods Used in Determining Antioxidant Activity: A Review.
- MDPI. (2022). Quality-by-Design-Based Development of n-Propyl-Gallate-Loaded Hyaluronic-Acid-Coated Liposomes for Intranasal Administration.
- PubMed Central. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies.
- ResearchGate. (2025). Beyond Preservation: Propyl Gallate's Evolving Story as a Metabolic Precursor and Bioactive Compound.
- Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product.
- PubMed. (1998). Antioxidant activity of dodecyl gallate.
- Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality.
- Atlantis Press. (2018). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells.
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- 3. What is the mechanism of Propyl Gallate? [synapse.patsnap.com]
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- 5. Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
Technical Support Center: Optimizing Enzymatic Synthesis of Isobutyl Gallate
Welcome to the technical support center for the enzymatic synthesis of isobutyl gallate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields of this valuable antioxidant. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to the Enzymatic Synthesis of this compound
This compound is an important antioxidant ester with applications in the food, cosmetic, and pharmaceutical industries.[1] Enzymatic synthesis, typically employing lipases or tannases, offers a greener and more selective alternative to chemical methods, which often require harsh conditions and can produce unwanted byproducts.[2][3] The reaction involves the esterification of gallic acid with isobutanol. This guide will help you navigate the common challenges associated with this biocatalytic process.
Reaction Pathway Diagram
Caption: General workflow for the enzymatic synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme should I use for this compound synthesis?
Both lipases and tannases can catalyze the synthesis of alkyl gallates.[4][5][6] Lipases, particularly from Candida antarctica (e.g., Novozym® 435) and Rhizomucor miehei, are widely used due to their commercial availability, broad substrate specificity, and high stability, especially when immobilized.[7][8][9] Immobilized tannase from sources like Aspergillus niger has also been shown to be effective.[4][10] The choice often depends on the specific reaction conditions, such as the solvent system, and the desired purity of the final product. Immobilized enzymes are generally preferred as they can be easily recovered and reused, which is cost-effective for industrial applications.[11][12]
Q2: Should I use an organic solvent or a solvent-free system?
Both approaches have their merits.
-
Organic Solvents: Using a non-polar organic solvent like hexane or a mixture of methyl-tert-butyl ether and isooctane can enhance the solubility of the substrates and facilitate product recovery.[2][4][7] Solvents with a high log P value (a measure of hydrophobicity) generally support high enzyme activity.[9] However, the use of organic solvents can raise environmental concerns and may require additional downstream processing to remove them from the final product.[3]
-
Solvent-Free Systems (SFS): SFS are considered a greener alternative and can lead to higher product concentrations, simplifying purification.[3][11][13] In an SFS, one of the substrates, typically isobutanol, is used in excess to act as the reaction medium. This approach is often favored for its efficiency and reduced environmental impact.[11]
Q3: Why is water removal important in the reaction?
The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can shift the reaction equilibrium back towards the hydrolysis of the ester, thus reducing the yield of this compound.[4] Therefore, it is crucial to remove water from the reaction medium. This can be achieved by adding molecular sieves to the reaction mixture or by performing the reaction under vacuum.[6][14]
Troubleshooting Guide
This section addresses common problems encountered during the enzymatic synthesis of this compound and provides systematic solutions.
Troubleshooting Workflow Diagram
Caption: A systematic approach to troubleshooting low yields in this compound synthesis.
Issue 1: Low Conversion Yield
Possible Cause 1: Inadequate Enzyme Concentration or Activity The rate of reaction is directly proportional to the enzyme concentration, up to a certain point where the substrate becomes the limiting factor.[15] If the enzyme loading is too low, the reaction will proceed slowly and may not reach completion within a reasonable timeframe. The enzyme may also have lost activity due to improper storage or repeated use.
-
Solution:
-
Increase Enzyme Loading: Gradually increase the amount of immobilized enzyme in the reaction mixture. Studies have shown that enzyme loadings of 4-5% (w/w of substrates) are often effective.[11][13]
-
Verify Enzyme Activity: Before starting the synthesis, perform a standard activity assay on your enzyme to ensure it is active.
-
Enzyme Reuse: While immobilized enzymes are reusable, their activity can decrease over successive cycles. Monitor the enzyme's activity and replace it after a certain number of uses, for instance, after seven cycles as some studies suggest good reusability up to this point.[13]
-
Possible Cause 2: Unfavorable Substrate Molar Ratio The stoichiometry of the reaction is 1:1 (gallic acid to isobutanol). However, to drive the reaction towards product formation, an excess of one of the substrates is typically used.
-
Solution:
-
Optimize Molar Ratio: Systematically vary the molar ratio of isobutanol to gallic acid. An excess of the alcohol is common, with ratios of 1:3 (gallic acid:isobutanol) often yielding high conversions.[11][13] In solvent-free systems, a much larger excess of the alcohol may be necessary as it also serves as the solvent.[3][16]
-
Possible Cause 3: Sub-optimal Temperature Temperature affects the rate of enzymatic reactions.[15] Each enzyme has an optimal temperature at which it exhibits maximum activity. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to enzyme denaturation and loss of activity.
-
Solution:
-
Determine Optimal Temperature: Consult the manufacturer's specifications for your enzyme or perform experiments at various temperatures (e.g., in the range of 40°C to 70°C) to find the optimum for your specific system. For example, a temperature of 60°C has been found to be optimal for the synthesis of isobutyl propionate using a lipase from Candida antarctica.[13] For the synthesis of propyl gallate using an immobilized Staphylococcus xylosus lipase, the optimal temperature was found to be 52°C.[16]
-
Issue 2: Slow Reaction Rate
Possible Cause 1: Mass Transfer Limitations In heterogeneous catalysis with an immobilized enzyme, the diffusion of substrates to the active sites of the enzyme and the diffusion of products away from it can be rate-limiting. This is particularly relevant in highly viscous reaction mixtures or with insufficient agitation.
-
Solution:
-
Increase Agitation Speed: Ensure the reaction mixture is well-agitated to minimize diffusional barriers. An optimal stirring speed can significantly improve the initial reaction rate.[11] However, be aware that excessively high agitation speeds can damage the immobilized enzyme particles.[11]
-
Use of a Suitable Solvent: In some cases, using a low-viscosity organic solvent can improve mass transfer.
-
Possible Cause 2: Substrate or Product Inhibition High concentrations of either the substrates (gallic acid or isobutanol) or the product (this compound) can inhibit the enzyme, slowing down the reaction rate. The kinetic mechanism for lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi model, which can include substrate inhibition.[11][13]
-
Solution:
-
Fed-Batch Substrate Addition: Instead of adding all the substrate at the beginning, a fed-batch approach can be employed where one of the substrates is added gradually over time. This maintains a lower, non-inhibitory concentration of the substrate in the reaction mixture.
-
In Situ Product Removal: If product inhibition is significant, consider techniques for in situ product removal, although this can add complexity to the process.
-
Summary of Optimized Reaction Conditions
| Parameter | Recommended Range/Value | Rationale & References |
| Enzyme | Immobilized Lipase (e.g., Candida antarctica) | High stability, activity, and reusability.[7][8][13] |
| System | Solvent-Free or Non-polar Organic Solvent | Greener process and higher product concentration (SFS).[3][11] Improved substrate solubility (solvent).[4] |
| Temperature | 40 - 60 °C | Balances reaction rate and enzyme stability.[11][13][15] |
| Substrate Molar Ratio | 1:3 (Gallic Acid : Isobutanol) | Excess alcohol drives the reaction towards product formation.[11][13] |
| Enzyme Loading | 4 - 5% (w/w of substrates) | Sufficient catalyst for a reasonable reaction rate without excessive cost.[11][13] |
| Agitation Speed | 150 - 300 rpm | Ensures adequate mixing and minimizes mass transfer limitations.[11][13] |
| Water Removal | Addition of molecular sieves or vacuum | Shifts equilibrium towards ester synthesis, increasing yield.[6][14] |
Experimental Protocol: Optimization of this compound Synthesis
This protocol provides a starting point for optimizing the reaction conditions.
-
Reaction Setup:
-
To a 50 mL screw-capped flask, add gallic acid and isobutanol in the desired molar ratio (e.g., start with 1:3).
-
If using a solvent-free system, the total reaction volume will be determined by the amounts of substrates. If using a solvent, add the desired volume of a non-polar solvent like hexane.
-
Add molecular sieves (e.g., 3 Å) to adsorb the water produced during the reaction.
-
-
Enzyme Addition:
-
Add the immobilized lipase at a specific loading (e.g., 5% w/w of the total substrate mass).
-
-
Reaction Incubation:
-
Place the flask in a temperature-controlled shaker incubator set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).[3]
-
-
Monitoring the Reaction:
-
Withdraw small aliquots of the reaction mixture at regular time intervals.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and the remaining gallic acid. This allows for the calculation of the conversion yield.
-
-
Optimization:
-
Systematically vary one parameter at a time (e.g., temperature, substrate molar ratio, enzyme loading) while keeping others constant to identify the optimal conditions for your system.
-
By following this guide, you will be well-equipped to troubleshoot common issues and optimize the enzymatic synthesis of this compound, leading to improved yields and a more efficient process.
References
- Yu, X., & Li, Y. (2005). Enzymatic synthesis of gallic acid esters using microencapsulated tannase: Effect of organic solvents and enzyme specificity.
- Gaathon, A., Gross, Z., & Rozhanski, M. (1985). Enzymatic Gallic Acid Esterification. Biotechnology and Bioengineering, 27(2), 124-127. [Link]
- Bouaziz, A., et al. (2010). Enzymatic propyl gallate synthesis in solvent-free system: Optimization by response surface methodology.
- Stamatopoulou, P., et al. (2020). Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. Applied Microbiology and Biotechnology, 104(1), 59-85. [Link]
- Shi, C., et al. (2021). Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electrospun nanofibers on Chinese Taihu icefish preservation. White Rose Research Online. [Link]
- Sharma, S., & Gupta, M. N. (2015). Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501. Biotechnology Progress, 31(5), 1235-1241. [Link]
- Wojtowicz, E., et al. (2022).
- Gaathon, A., Gross, Z., & Rozhanski, M. (1985). Enzymatic synthesis of gallic acid esters.
- Paz, A., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(16), 4983. [Link]
- Wang, T., et al. (2024). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Molecules, 29(1), 210. [Link]
- Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. [Link]
- Bouaziz, A., et al. (2010). Enzymatic propyl gallate synthesis in solvent-free system. ORBi. [Link]
- Ortiz, C., et al. (2023). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports.
- Kuperkar, V., et al. (2017). Synthesis of isobutyl propionate using immobilized lipase in a solvent free system: Optimization and kinetic studies.
- Berton, J., et al. (2023). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants.
- de Medeiros, G. P. B., et al. (2022). Simultaneous Production and Immobilization of Lipase Using Pomegranate-Seed Residue: A New Biocatalyst for Hydrolysis Reactions and Structured Lipids Synthesis. Foods, 11(22), 3717. [Link]
- Bisterfeld, C., et al. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Forschungszentrum Jülich. [Link]
- Hudson, S., et al. (2005). Solvent engineering strategies for enzymes in organic solvents.
- Bernal, C., et al. (2021). Co-immobilized enzymes advantages. Docta Complutense. [Link]
- Hari Krishna, S., et al. (2000). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Journal of Industrial Microbiology & Biotechnology, 24(2), 97-102. [Link]
- Anschau, A., et al. (2018). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Acta Scientiarum. Technology, 40, e33718. [Link]
- Kuperkar, V., et al. (2018). Acoustic cavitation promoted lipase catalysed synthesis of isobutyl propionate in solvent free system: Optimization and kinetic studies. Ultrasonics Sonochemistry, 40(Pt A), 727-735. [Link]
- de Oliveira, D., et al. (2023). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances.
- Wang, Y., et al. (2022). Lipase-catalyzed one-step regioselective synthesis of 1,2-dioctanoylgalloylglycerol in a solvent-free system: Optimization of reaction conditions and structural elucidation. Food Chemistry, 382, 132302. [Link]
- Bornscheuer, U. T., et al. (2018). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 57(30), 9388-9409. [Link]
- Wang, N., et al. (2021). Solvent-free enzymatic synthesis of 1,2-dipalmitoylgalloylglycerol: Characterization and optimization of reaction condition.
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- 2. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Enzymatic gallic acid esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501 [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0137601A2 - Enzymatic synthesis of gallic acid esters - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Acoustic cavitation promoted lipase catalysed synthesis of isobutyl propionate in solvent free system: Optimization and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. monash.edu [monash.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Isobutyl Gallate Purity Analysis & Impurity Profiling
Welcome to the technical support guide for isobutyl gallate (CAS 3856-05-1), a key antioxidant used in pharmaceutical and cosmetic formulations. This resource is designed for researchers, analytical scientists, and drug development professionals to address common challenges in purity analysis and impurity identification. Here, we provide in-depth, experience-based answers to frequently encountered issues, detailed troubleshooting protocols, and validated analytical methodologies.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions regarding this compound analysis.
Q1: What are the primary challenges in the HPLC analysis of this compound and other gallate esters?
The primary challenge in analyzing this compound, a phenolic compound, is managing its acidic nature and potential for strong secondary interactions with standard silica-based HPLC columns.[1][2] The three phenolic hydroxyl groups on the gallate moiety are weakly acidic. At a mobile phase pH close to their pKa, both ionized and non-ionized forms can exist, leading to significant peak distortion.[1]
Key issues include:
-
Peak Tailing: This is the most common problem, caused by the interaction of the acidic phenolic groups with residual silanol groups on the C18 stationary phase. This interaction leads to asymmetrical peaks, which complicates accurate integration and reduces analytical sensitivity.[2]
-
Poor Resolution: Co-elution of structurally similar impurities, such as gallic acid or other alkyl gallates, can occur if the method is not properly optimized.[3]
-
Analyte Degradation: Gallates can be susceptible to oxidation, especially in the presence of metal ions or under non-ideal storage conditions, leading to the appearance of unexpected peaks.[4][5]
Q2: What are the expected impurities in a typical this compound sample?
Impurities in this compound can originate from the synthesis process, degradation, or improper storage. Understanding these potential impurities is crucial for developing a robust, specificity-demonstrating analytical method.
| Impurity | Potential Source | Significance |
| Gallic Acid | Unreacted starting material from the Fischer esterification of gallic acid and isobutanol.[6] Hydrolysis of the ester bond during storage or analysis.[7] | A common process-related impurity and degradation product. Its higher polarity means it will elute earlier in reversed-phase HPLC. |
| Isobutanol | Unreacted starting material. | A residual solvent impurity. Typically analyzed by Gas Chromatography (GC) with headspace sampling. |
| Other Alkyl Gallates (e.g., propyl, butyl) | Cross-contamination during manufacturing or use of impure starting alcohols. | These have similar UV spectra and chromatographic behavior, requiring a high-resolution method to separate.[8] |
| Di-isobutyl gallate / Polymeric Impurities | Side reactions during synthesis, particularly at high temperatures. | These are typically less polar and will have longer retention times in reversed-phase HPLC. |
| Oxidation Products | Degradation due to exposure to air, light, or metal ions.[4][5] | These can be complex and may appear as a cluster of small, late-eluting peaks. |
Q3: My this compound standard is specified as >98% purity. What analytical technique is most suitable for verification?
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of this compound.[9][10] Its high resolving power makes it ideal for separating the active ingredient from process-related impurities and degradation products.[9] A well-developed reversed-phase HPLC method can provide accurate quantification of the main peak and any related substances.
While Gas Chromatography (GC) can also be used, it typically requires derivatization of the polar hydroxyl groups to improve volatility and peak shape.[11] Therefore, for routine purity assessment, HPLC is the more direct and widely adopted technique.
Part 2: HPLC Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound.
Problem 1: My this compound peak is tailing severely.
Peak tailing is a frequent issue with phenolic compounds like gallates.[1][2] This workflow will help you diagnose and resolve the root cause.
Caption: Troubleshooting workflow for HPLC peak tailing.
Causality Explained:
-
Mobile Phase pH: The key is to suppress the ionization of the phenolic hydroxyl groups. By maintaining a mobile phase pH of around 2.5-3.0 (well below the pKa of the phenols), the analyte remains in a single, neutral form, which minimizes ionic interactions with the stationary phase and results in a sharper, more symmetrical peak.[1][2] Formic acid or phosphoric acid are excellent choices for this.[2]
-
Column Choice: Standard silica columns have residual, acidic silanol groups (Si-OH) on their surface. The ionized form of this compound can interact strongly with these sites, causing the tailing.[2] Modern, base-deactivated, or end-capped columns have these active sites shielded, leading to vastly improved peak shape for basic and acidic compounds.
-
Sample Solvent: Injecting a sample dissolved in a strong solvent (like 100% Acetonitrile) can cause the analyte to spread out on the column before the mobile phase can focus it into a tight band, resulting in peak distortion.[1] Always aim to dissolve the sample in the initial mobile phase composition.
-
Column Overload: Injecting too high a concentration can saturate the stationary phase, leading to a non-linear relationship between the analyte and the column, which manifests as a fronting or tailing peak.[1]
Problem 2: I'm seeing retention time drift in my analytical sequence.
Retention time stability is critical for reliable identification and quantification. Drifting retention times can point to several issues.[12]
Common Causes & Solutions:
-
Inadequate Column Equilibration: If retention times are consistently decreasing or increasing at the start of a run, the column is likely not fully equilibrated with the initial mobile phase conditions. Solution: Increase the column equilibration time between injections. A stable baseline is a good indicator of equilibration.[12]
-
Mobile Phase Composition Change: The organic component of the mobile phase (e.g., acetonitrile, methanol) can evaporate over time, changing the solvent strength and affecting retention. Solution: Prepare fresh mobile phase daily and keep reservoir bottles capped.[12]
-
Temperature Fluctuations: Column temperature significantly impacts retention time. Even minor room temperature changes can cause drift. Solution: Always use a thermostatted column oven to maintain a consistent temperature.[12]
-
Pump or Leak Issues: Inconsistent flow from the pump due to leaks or faulty check valves will cause pressure fluctuations and retention time drift. Solution: Check system pressure stability. Inspect fittings for any signs of leaks.
Part 3: Experimental Protocols & Methodologies
Protocol 1: HPLC Purity Analysis of this compound
This protocol provides a robust starting point for the purity analysis of this compound and the quantification of related substances.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size), preferably base-deactivated.
-
This compound Reference Standard
-
HPLC-grade Acetonitrile, Water, and Phosphoric Acid (or Formic Acid)
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acidifier to suppress ionization and improve peak shape.[13] |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Organic modifier for elution. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A gradient allows for the elution of early-eluting polar impurities (like gallic acid) and late-eluting non-polar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[12] |
| Detection | UV at 280 nm | Gallates have a strong absorbance maximum around this wavelength.[14] |
| Injection Volume | 10 µL | Adjust as needed to avoid column overload. |
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This gives a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%. The tailing factor for the this compound peak should be between 0.8 and 1.5.
4. Calculation: Calculate the percentage purity or the amount of impurities using the area percent method, assuming the response factor of the impurities is the same as the main component.
Protocol 2: Impurity Identification Workflow
When an unknown peak appears in your chromatogram, a systematic approach is needed for identification.
Caption: A decision-making workflow for identifying unknown impurities.
Expert Insights:
-
Retention Time: In reversed-phase chromatography, more polar compounds elute earlier. Gallic acid, lacking the isobutyl ester group, is significantly more polar and will have a much shorter retention time than this compound.[7]
-
Spiking: This is a classic and highly effective technique. Co-elution of a known standard with an unknown peak provides strong evidence of its identity.
-
LC-MS: This is the definitive tool for impurity identification. The mass of the unknown peak provides a molecular weight that can be matched against a database of potential impurities. For example, Gallic Acid (C₇H₆O₅) has a molecular weight of 170.12 g/mol , while this compound (C₁₁H₁₄O₅) is 226.23 g/mol .[15]
References
- Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
- Benchchem. (2025). Technical Support Center: HPLC Analysis of Phenolic Compounds.
- ACS Publications. (n.d.). Improved Quantification of Free and Ester-Bound Gallic Acid in Foods and Beverages by UHPLC-MS/MS.
- ResearchGate. (2015). Gallic Acid: Review of the Methods of Determination and Quantification.
- Taylor & Francis Online. (2016). Gallic Acid: Review of the Methods of Determination and Quantification.
- PubMed. (2016). Gallic Acid: Review of the Methods of Determination and Quantification.
- Springer. (2024). Analytical method development and dermal absorption of gallic acid, a hair dye ingredient.
- National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Biosynth. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- GSRS. (n.d.). This compound.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- PubMed Central. (n.d.). Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- TCI (Shanghai) Development Co., Ltd. (n.d.). This compound.
- ChemicalBook. (2024). This compound.
- National Institutes of Health. (2021). Valorization of lignin components into gallate by integrated biological hydroxylation, O-demethylation, and aryl side-chain oxidation.
- PubMed Central. (2022). Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid.
- SIELC Technologies. (n.d.). Separation of Propyl gallate on Newcrom R1 HPLC column.
- PubMed. (n.d.). Unravelling the gallic acid degradation pathway in bacteria: the gal cluster from Pseudomonas putida.
- ResearchGate. (2025). Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects.
- MDPI. (n.d.). Propyl Gallate.
- International Journal of Pharmacy and Technology. (2014). Determination of Propyl Gallate in Some Vegetable Oil Samples by Thin Layer Chromatography – Image Analysis Method.
- National Institutes of Health. (n.d.). Propyl Gallate.
- ResearchGate. (n.d.). Quantitation of Propyl Gallate in an Active Pharmaceutical Ingredient (API) Using High‐Low Chromatography.
- Google Patents. (n.d.). Method of synthesizing alkyl gallates.
- Atlantis Press. (n.d.). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells.
- YouTube. (2020). How to Analyze GC Results for Lab.
- JECFA. (2003). PROPYL GALLATE.
- Pharmaffiliates. (n.d.). Propyl Gallate-impurities.
- ResearchGate. (2021). (PDF) Propyl Gallate.
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- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 15. GSRS [gsrs.ncats.nih.gov]
Answering the user's request.## Technical Support Center: Isobutyl Gallate in Cell Culture Applications
Welcome to the technical support resource for researchers utilizing this compound in cell culture experiments. This guide is designed to provide in-depth, field-proven insights into the effective use of this compound, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity and reproducibility of your results.
Introduction to this compound
This compound is an alkyl ester of gallic acid, a phenolic compound found in many plants.[1] Like other gallates, it is known for its antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions.[2][3] In biomedical research, this compound and other alkyl gallates are frequently investigated for their potential therapeutic effects, including anticancer properties.[4][5] These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[6][7]
However, its physicochemical properties—such as limited aqueous solubility and potential for oxidation—can present challenges in the aqueous, oxygen-rich environment of cell culture media. This guide addresses the most common issues researchers encounter, from unexpected cytotoxicity to solution instability, providing a framework for robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell culture?
A1: this compound has a dual mechanism. At lower concentrations, it can act as an antioxidant by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals.[3] However, in many experimental contexts, particularly in cancer cell lines, it functions as a pro-apoptotic agent. It can induce cellular death by disrupting mitochondrial function, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, a key pathway in programmed cell death.[4][8]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its limited solubility in water, this compound should be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. A high-concentration stock (e.g., 100 mM) should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C, protected from light.[9] When preparing working solutions, the stock should be diluted in pre-warmed cell culture medium. It is critical to ensure the final concentration of DMSO in the culture does not exceed a level toxic to your specific cell line, typically recommended to be below 0.1%.[10]
Q3: My this compound solution changes color in the incubator. Is this a problem?
A3: Yes, a color change, often to a yellowish or brownish hue, indicates degradation. Phenolic compounds like gallates are susceptible to oxidation in the warm, oxygen-rich environment of a cell culture incubator.[11] This degradation can lead to a loss of biological activity and the formation of potentially cytotoxic byproducts, causing inconsistent experimental results.[11] To mitigate this, always prepare fresh working solutions from your frozen stock immediately before each experiment.
Troubleshooting Guide: From Contamination to Cytotoxicity
This section addresses specific problems you may encounter during your experiments, outlining the symptoms, probable causes, and actionable solutions.
Issue 1: Unexpectedly High Cytotoxicity or Sudden Cell Death
-
Symptom: You observe massive cell death, detachment of adherent cells, or viability readings that are far lower than expected, even at low concentrations.
-
Potential Causes:
-
Concentration Exceeds IC50: The concentration used may be too high for your specific cell line. Alkyl gallates show variable cytotoxicity across different cell lines.[4][6]
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high, causing cell death independent of the compound's activity.[10]
-
Compound Degradation: As discussed in the FAQ, degradation products of this compound can be more toxic than the parent compound itself by generating reactive oxygen species (ROS) in the medium.[11]
-
-
Recommended Solutions:
-
Perform a Dose-Response Curve: Always begin by determining the half-maximal inhibitory concentration (IC50) for your specific cell line. Test a wide range of concentrations (e.g., from 1 µM to 200 µM) to identify the appropriate window for your experiments.
-
Include a Vehicle Control: Always treat a set of cells with the highest volume of solvent (e.g., DMSO) used in your experiment, diluted in medium. This allows you to distinguish between the effect of the compound and the effect of the solvent.
-
Prepare Fresh Solutions: Never use old or discolored working solutions. Prepare them immediately before adding them to your cells.[11]
-
Issue 2: Precipitate Formation in Culture Medium
-
Symptom: Upon adding the this compound working solution to your culture flasks or plates, the medium becomes cloudy or you observe visible particulate matter.
-
Potential Causes:
-
Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media. Adding a concentrated DMSO stock directly can cause it to "crash out" of solution.[12]
-
Interaction with Media Components: High concentrations of salts, proteins (especially in serum), or other components in the medium can reduce the solubility of hydrophobic compounds.[12]
-
-
Recommended Solutions:
-
Modify Dilution Technique: Add the DMSO stock solution dropwise into pre-warmed culture medium while gently swirling the container. This gradual dilution helps prevent rapid precipitation.
-
Reduce Serum Concentration (for initial tests): If precipitation is severe, try preparing the working solution in a low-serum or serum-free medium first, then adding it to the cells. Note that serum proteins like albumin can sometimes stabilize phenolic compounds, so this may need to be empirically tested.[13]
-
Verify Final Concentration: Ensure your desired final concentration does not exceed the solubility limit of this compound in your specific culture medium. If high concentrations are required, consider alternative formulation strategies, though this requires significant validation.
-
Issue 3: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: Results vary significantly between experiments performed under seemingly identical conditions.
-
Potential Causes:
-
Compound Instability: This is the most likely cause. The rate of degradation can vary based on minor differences in incubation time or exposure to light, leading to inconsistent active concentrations.[11]
-
Inconsistent Stock Aliquots: Repeated freeze-thaw cycles of the main stock solution can lead to degradation or concentration changes due to solvent evaporation.
-
Underlying Cell Culture Variability: Inconsistent cell passage number, confluency levels at the time of treatment, or subtle microbial contamination can all affect cellular response.[14]
-
-
Recommended Solutions:
-
Standardize Compound Handling: Aliquot your stock solution upon first preparation to avoid freeze-thawing. Always prepare working solutions fresh for each experiment and minimize their exposure to light and ambient air before use.
-
Implement Strict Cell Culture Practices: Maintain a consistent passaging schedule. Ensure cells are in the logarithmic growth phase and at a standardized confluency (e.g., 70-80%) when you begin treatment.
-
Run Internal Controls: Include a positive control (a compound known to produce the expected effect, e.g., apoptosis) and a negative/vehicle control in every experiment to monitor the consistency of the cellular response.
-
Issue 4: Suspected Microbial Contamination Linked to Compound
-
Symptom: You notice signs of bacterial or fungal contamination (cloudy medium, pH changes, visible filaments) only in the cultures treated with this compound.[15]
-
Potential Causes:
-
Contaminated Stock Solution: The DMSO or the this compound powder used to make the stock solution may not have been sterile.
-
Introduction During Dilution: Contamination may have been introduced during the preparation of the working solution.
-
-
Recommended Solutions:
-
Sterile-Filter the Stock Solution: After dissolving the this compound in DMSO, filter the stock solution through a 0.22 µm syringe filter designed for use with solvents (e.g., PTFE).
-
Perform a Sterility Test: Before use, add a small amount of your final working solution to a flask of sterile medium without cells. Incubate this "test flask" alongside your experiment for 48-72 hours. If the medium remains clear, your solution is likely sterile.
-
Review Aseptic Technique: Ensure that all steps of solution preparation are performed under sterile conditions in a laminar flow hood.[16]
-
Visualization of Workflows and Mechanisms
Troubleshooting Experimental Contamination
The following workflow helps diagnose the source of contamination when it appears correlated with compound treatment.
Caption: Workflow for diagnosing the source of suspected compound-related contamination.
Simplified Apoptosis Pathway Induced by Alkyl Gallates
This diagram illustrates the key steps in the intrinsic apoptosis pathway often triggered by compounds like this compound.
Caption: The intrinsic apoptosis pathway initiated by this compound.[17][8][18]
Key Experimental Protocols
Protocol 1: Preparation and Sterilization of a 100 mM this compound Stock Solution
-
Materials: this compound powder (CAS 3856-05-1), sterile DMSO, sterile 1.5 mL microcentrifuge tubes, 0.22 µm PTFE syringe filter.
-
Calculation: The molecular weight of this compound is 226.23 g/mol . To make a 100 mM (0.1 M) solution, you need 22.623 mg per 1 mL of solvent.
-
Procedure:
-
Under a laminar flow hood, weigh 22.6 mg of this compound powder into a sterile tube.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm PTFE syringe filter and dispense the sterile stock solution into multiple, single-use sterile microcentrifuge tubes (e.g., 50 µL aliquots).
-
Label tubes clearly with compound name, concentration, solvent, and date.
-
Store at -20°C, protected from light.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Thaw an aliquot of your sterile 100 mM this compound stock.
-
Prepare serial dilutions in fresh, pre-warmed complete culture medium to achieve your desired final concentrations. Remember to prepare a vehicle control (medium + DMSO) and an untreated control (medium only).
-
Carefully remove the old medium from the cells and replace it with the medium containing the compound or controls.
-
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells and plot a dose-response curve to determine the IC50 value.[8]
Summary Data
The cytotoxic effects of alkyl gallates are dependent on the cell line and the length of the alkyl chain. Below is a summary of reported IC50 values for context.
| Compound | Cell Line | IC50 Value (µg/mL) | Reference |
| This compound | MCF-7 (Breast Cancer) | > 1000 | [6] |
| Isoamyl Gallate | MCF-7 (Breast Cancer) | 58.11 | [6] |
| Heptyl Gallate | MCF-7 (Breast Cancer) | 25.94 | [6] |
| Octyl Gallate | SW620 (Colon Cancer) | 35.2 µM (~8.4 µg/mL) | [19] |
| Ethyl Gallate | KB (Oral Carcinoma) | 30 | [20] |
Note: Cytotoxicity can vary significantly based on experimental conditions. Researchers should always determine the IC50 for their specific system.
References
- Frey, C., Pavani, M., Cordano, G., Muñoz, S., Rivera, E., Medina, J., Morello, A., Maya, J. D., & Ferreira, J. (2007). Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology, 146(4), 520-527. [Link]
- Arsianti, A., et al. (2023). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells.
- ResearchGate. (n.d.). Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes | Request PDF.
- Arsianti, A., et al. (2018). In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells. Oriental Journal of Chemistry. [Link]
- Li, Y., et al. (2023). Identification of octyl gallate, a novel apoptosis-inducing compound for colon cancer therapy, from Sanguisorba officinalis L. by cell membrane chromatography and UHPLC-(Q)TOF-MS/MS.
- Patsnap Synapse. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Antioxidant Mechanism of Propyl Gallate (CAS 121-79-9).
- MDPI. (2020).
- Fischer, U., Jänicke, R. U., & Schulze-Osthoff, K. (2003). Caspases: pharmacological manipulation of cell death.
- Chen, C. M., et al. (2018). Lauryl Gallate Induces Apoptotic Cell Death through Caspase-dependent Pathway in U87 Human Glioblastoma Cells In Vitro. PubMed. [Link]
- Mohan, S., Thiagarajan, K., & Chandrasekaran, R. (2015). In vitro evaluation of antiproliferative effect of ethyl gallate against human oral squamous carcinoma cell line KB. PubMed. [Link]
- ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM?[Link]
- ResearchGate. (2014).
- Steverding, D., et al. (2022). Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies.
- Bae, M. J., et al. (2009). Albumin stabilizes (-)-epigallocatechin gallate in human serum: binding capacity and antioxidant property. PubMed. [Link]
- ResearchGate. (2022).
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Albumin stabilizes (-)-epigallocatechin gallate in human serum: binding capacity and antioxidant property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Culture Troubleshooting [sigmaaldrich.com]
- 15. goldbio.com [goldbio.com]
- 16. researchgate.net [researchgate.net]
- 17. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels [mdpi.com]
- 18. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of octyl gallate, a novel apoptosis-inducing compound for colon cancer therapy, from Sanguisorba officinalis L. by cell membrane chromatography and UHPLC-(Q)TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro evaluation of antiproliferative effect of ethyl gallate against human oral squamous carcinoma cell line KB - PubMed [pubmed.ncbi.nlm.nih.gov]
How to accurately measure isobutyl gallate in complex matrices
Welcome to the technical support center for the accurate quantification of isobutyl gallate in complex matrices. As a synthetic antioxidant used to prevent oxidation in products like oils, fats, and cosmetics, its precise measurement is critical for quality control, regulatory compliance, and safety assessment.[1][2] However, the inherent complexity of matrices such as foods and pharmaceuticals presents significant analytical challenges, primarily due to interference from lipids, proteins, and other co-extractives.
This guide provides field-proven insights and solutions in a direct question-and-answer format, designed to help researchers, scientists, and quality control professionals navigate these challenges effectively. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate analytical technique for measuring this compound: HPLC-UV, GC-MS, or LC-MS/MS?
A1: The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common and robust method for routine analysis.[3][4] this compound has a strong UV absorbance around 280 nm, making it well-suited for UV detection. It is a cost-effective and reliable technique for matrices that are not excessively complex.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While feasible, GC-MS is generally less ideal for alkyl gallates. Due to their polarity and low volatility, they often require a derivatization step to convert them into more volatile compounds suitable for GC analysis. This adds time, complexity, and a potential source of error to the workflow.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in highly complex matrices like fatty foods or biological fluids.[5][6] Its superior sensitivity and selectivity allow it to distinguish this compound from co-eluting matrix components, minimizing interference and providing unambiguous identification and quantification.[7][8]
Recommendation: Start with HPLC-UV for simpler matrices. For complex matrices, low concentration levels, or when facing significant matrix interference, LC-MS/MS is the superior choice.
Q2: What are the primary challenges when extracting this compound from fatty or oily matrices?
A2: The main challenge is separating the polar analyte (this compound) from the non-polar lipid matrix. Key issues include:
-
Matrix Interference: Fats and oils are often co-extracted, leading to signal suppression or enhancement in LC-MS analysis, a phenomenon known as the "matrix effect".[9][10]
-
Low Recovery: this compound can remain partitioned in the lipid phase during extraction, resulting in incomplete recovery and underestimation of its concentration.[3]
-
Instrument Contamination: High-fat extracts can foul analytical instruments, particularly HPLC columns and MS ion sources, leading to poor performance and downtime.[11]
Q3: Which sample preparation strategy is better: direct solvent extraction or Solid-Phase Extraction (SPE)?
A3: A combination of both is typically the most effective approach. A direct liquid extraction is used first to isolate the analyte from the bulk sample, followed by SPE for cleanup and concentration.
-
Direct Liquid-Liquid Extraction (LLE): This is a classic technique but can be labor-intensive and may form emulsions with fatty samples, complicating phase separation.[12]
-
Solid-Phase Extraction (SPE): SPE is highly recommended as a cleanup step.[13] It is more efficient than LLE at removing interfering matrix components, uses less solvent, and is easily automated.[14] For this compound, a reverse-phase sorbent like C18 is the most common choice, as it effectively retains the analyte while allowing non-polar lipids to be washed away.[15]
The overall workflow is visualized in the diagram below.
Sources
- 1. Propyl gallate - Wikipedia [en.wikipedia.org]
- 2. What is Propyl Gallate used for? [synapse.patsnap.com]
- 3. food.gov.uk [food.gov.uk]
- 4. fda.gov.tw [fda.gov.tw]
- 5. LC-MS/MS method for the simultaneous determination of ethyl gallate and its major metabolite in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS/MS method for the simultaneous determination of ethyl gallate and its major metabolite in rat plasma. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gilsoncn.com [gilsoncn.com]
Isobutyl Gallate Technical Support Center: A Guide to Addressing Batch-to-Batch Variability
Prepared by the Senior Application Scientist Team
Welcome, researchers, scientists, and drug development professionals. This technical support guide is designed to provide in-depth, actionable solutions for a common yet critical challenge in experimental work: the batch-to-batch variability of isobutyl gallate. Our goal is to move beyond simple troubleshooting steps and empower you with the scientific rationale behind these issues, ensuring the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations of variability.
Q1: My new batch of this compound shows significantly lower antioxidant activity compared to the previous one in our standard assay. What is the likely cause?
This is a prevalent issue that almost always traces back to the purity and impurity profile of the specific batch. The antioxidant efficacy of this compound is conferred by the three phenolic hydroxyl groups of the gallic acid moiety, which are potent hydrogen donors for neutralizing free radicals.[1][2] Any alteration to this chemical environment can compromise its function.
Primary Causative Factors:
-
Synthesis-Related Impurities: The manufacturing process, typically an esterification of gallic acid with isobutanol, may leave unreacted starting materials or form side products.[3][4] These impurities dilute the active compound and can interfere with your assay.
-
Degradation Products: this compound is susceptible to oxidation, especially if not stored correctly under inert gas and protected from light and heat.[5][6] Oxidized gallates have diminished antioxidant capacity.
-
Residual Solvents: Solvents used during purification and crystallization can remain in the final product. While often considered inert, they can affect the microenvironment of your reaction, influencing solubility and the accessibility of the active site.
Initial Troubleshooting Workflow:
Caption: Initial workflow for troubleshooting decreased antioxidant activity.
Q2: The physical appearance (color, crystal size) of our new this compound lot is different from the last one. Is this a cause for concern?
Yes, a change in physical appearance should always be investigated, as it can be an indicator of underlying chemical differences. While sometimes benign, it often correlates with changes in performance.
Potential Reasons for Physical Differences:
-
Crystalline Polymorphism: Different crystallization conditions during manufacturing can lead to different crystal forms (polymorphs). Polymorphs of the same compound can have distinct solubilities, dissolution rates, and stability profiles, which can significantly impact bioavailability in cell-based assays or formulation performance.[7]
-
Presence of Impurities: Even trace amounts of colored impurities, often arising from oxidation or metal contamination, can change a powder from white to off-white or tan.[6]
-
Moisture Content: Improper drying or packaging can lead to higher moisture content, causing the powder to appear clumped rather than free-flowing.
Recommended Action: At a minimum, perform a side-by-side solubility test as described in the guide below. If you observe any difference in solubility or dissolution rate, a more thorough analytical investigation is warranted.
Part 2: In-Depth Troubleshooting Guides
Issue 1: Inconsistent Bioactivity and Cytotoxicity in Cell-Based Assays
You observe that a new batch of this compound is either less potent or more cytotoxic to your cell lines than expected, leading to high variability in results.
Root Cause Analysis:
This issue points toward a functionally significant difference in the material. The root cause is likely not just a lower concentration of the active compound, but the presence of a new, biologically active impurity.
-
Cytotoxic Impurities: Uncharacterized byproducts from the synthesis could be cytotoxic, confounding your intended experimental outcome.
-
Endotoxins: If the manufacturing process is not properly controlled, the final product could be contaminated with endotoxins, which can induce inflammatory responses and cell death, particularly in immune cell lines.
-
Effective Concentration Mismatch: As discussed, differences in purity or solubility can lead to a lower-than-expected concentration of the active compound in your final assay medium. Modifying the structure of gallic acid through esterification changes its hydrophobicity and, consequently, its ability to penetrate cell membranes.[8] Batch-to-batch variations can alter this critical property.
Detailed Protocol: Comparative Dose-Response Analysis
This protocol provides a self-validating system by directly comparing the new batch against a trusted reference batch under identical conditions.
-
Objective: To quantitatively determine if there is a statistically significant difference in the biological potency (e.g., IC50) between two batches of this compound.
-
Materials:
-
Reference Batch (a previously used, well-performing lot)
-
Test Batch (the new, problematic lot)
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Target cell line and appropriate culture medium
-
Cell viability reagent (e.g., MTT, resazurin)
-
96-well microplates
-
-
Procedure:
-
Stock Solution Preparation: Carefully prepare 100 mM stock solutions of both the Reference and Test batches in the same solvent. Ensure complete dissolution. Expert Tip: Verify the concentration of your stock solutions using UV-Vis spectrophotometry to eliminate concentration error as a variable.
-
Cell Seeding: Seed cells in a 96-well plate at a density known to be in the exponential growth phase for the duration of the assay. Allow cells to adhere for 18-24 hours.
-
Serial Dilution: Create a 10-point, 2-fold serial dilution series for each batch directly in culture medium. The concentration range should span from non-effective to fully cytotoxic based on historical data. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the serially diluted compounds.
-
Incubation: Incubate for your standard duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add the viability reagent and measure the output according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curves for both batches and use a non-linear regression model to calculate the IC50 for each. A significant shift (>2-fold) in the IC50 value is a strong indicator of batch variability.
-
Issue 2: Poor Solubility, Precipitation, or Cloudiness in Solution
A new batch of this compound fails to dissolve completely in a solvent system where previous batches were fully soluble, or it precipitates out of solution over time.
Root Cause Analysis:
Solubility is an intrinsic property tied to the physicochemical characteristics of the solid material.
-
Polymorphism: As mentioned, this is a primary suspect. One polymorph can be significantly less soluble than another. This can sometimes be detected using techniques like Differential Scanning Calorimetry (DSC), which would show different melting points or thermal events.[7]
-
Insoluble Impurities: The presence of water-insoluble impurities (e.g., polymeric byproducts) can cause cloudiness or prevent full dissolution.
-
pH Shift: The phenolic hydroxyl groups of this compound have acidic pKa values. If the new batch contains acidic or basic impurities, it could shift the pH of your solution, especially in unbuffered systems, thereby affecting the ionization state and solubility of the compound.
Systematic Solubility Troubleshooting:
Caption: Logical flow for troubleshooting solubility issues.
Comparative Data Table for Solubility Investigation:
| Parameter | Reference Batch | Test Batch (Problematic) | Implication & Next Step |
| Appearance | Fine, white, free-flowing powder | Off-white, slightly clumped crystals | Suggests potential oxidation or moisture. Proceed with analysis. |
| Solubility in Ethanol | Clear solution at 20 mg/mL | Cloudy suspension at 20 mg/mL | Strong indicator of insoluble impurity or different polymorph. |
| Solubility in DMSO | Clear solution at 20 mg/mL | Clear solution at 20 mg/mL | The issue may be specific to less polar solvents. |
| DSC Melting Point | Onset at 131 °C | Onset at 138 °C | Different melting points strongly suggest different crystalline forms (polymorphism). |
References
- Title: Specifications, Uses, SDS of Butyl Gallate Manufacturers Source: Anjolie Acupressure California URL:[Link]
- Title: Antioxidant activity of gallates: an electrochemical study in aqueous media Source: PubMed URL:[Link]
- Title: In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates)
- Title: this compound | 3856-05-1 Source: TCI (Shanghai) Development Co., Ltd. URL:[Link]
- Title: What is the mechanism of Propyl Gallate?
- Title: Propyl Gallate Source: Handbook of Pharmaceutical Excipients URL:[Link]
- Title: Revealing the antioxidant properties of alkyl gallates: a novel approach through quantum chemical calculations and molecular docking Source: Bohrium URL:[Link]
- Title: Do different chain lengths and configurations of gallate affect its antioxidant activity? Source: Oxford Academic URL:[Link]
- Title: Quantitative determination of butylated hydroxyanisole and n-propyl gallate in cosmetics using three-dimensional fluorescence coupled with second-order calibration Source: ResearchG
- Title: Method of synthesizing alkyl gallates Source: Google Patents URL
- Title: Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study Source: Royal Society of Chemistry URL:[Link]
- Title: Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems Source: PubMed URL:[Link]
- Title: Propyl Gall
- Title: MODERN ANALYTICAL TECHNIQUES USED FOR THE IDENTIFICATION OF BIOACTIVE MOLECULES Source: IIP Series URL:[Link]
- Title: Separation and purification of epigallocatechin-3-gallate (EGCG)
Sources
- 1. What is the mechanism of Propyl Gallate? [synapse.patsnap.com]
- 2. Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Specifications, Uses, SDS of Butyl Gallate Manufacturers [kingofchemicals.com]
- 6. phexcom.com [phexcom.com]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
Technical Support Center: Optimizing Solvent Systems for Isobutyl Gallate Extraction
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the extraction of isobutyl gallate. It is designed to address common challenges and provide robust, scientifically-grounded solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a solvent for this compound extraction?
A1: The selection of an appropriate solvent is paramount for achieving high extraction efficiency and purity of this compound. The key parameters to consider are:
-
Solubility: this compound, an ester of gallic acid, exhibits moderate polarity. Therefore, the ideal solvent should have a similar polarity to maximize solubility, based on the "like dissolves like" principle.
-
Selectivity: The solvent should preferentially dissolve this compound over other co-existing compounds in the matrix, such as chlorophyll, lipids, or other phenolics.
-
Boiling Point: A lower boiling point facilitates easier solvent removal post-extraction, minimizing the risk of thermal degradation of the target compound. However, a very low boiling point can lead to solvent loss through evaporation at room temperature.
-
Safety and Environmental Impact: The solvent should have low toxicity, be non-flammable, and have a minimal environmental footprint. Regulations and guidelines, such as those from the FDA or EPA, should be consulted.
-
Cost and Availability: For large-scale operations, the cost and ready availability of the solvent are significant practical considerations.
Q2: Why is a single-solvent system often insufficient for optimal this compound extraction?
A2: While a single solvent can be effective, it often represents a compromise between solubility and selectivity. For instance, a highly polar solvent might be excellent for dissolving this compound but may also co-extract a wide range of polar impurities. Conversely, a nonpolar solvent might offer high selectivity but result in a lower overall yield.
Binary or even ternary solvent systems provide a significant advantage by allowing for the fine-tuning of the solvent's overall polarity. By mixing a polar and a nonpolar solvent in specific ratios, you can create a microenvironment that is highly favorable for the dissolution of this compound while minimizing the solubilization of undesirable compounds. This approach often leads to a simultaneous increase in both yield and purity of the final extract.
Q3: How does pH influence the extraction efficiency of this compound?
A3: The pH of the extraction medium can significantly impact the extraction efficiency of this compound, which is a phenolic compound. The hydroxyl groups on the gallate moiety can deprotonate to form phenolate ions in alkaline conditions. This ionization increases the water solubility of the molecule, making it more difficult to extract with less polar organic solvents.
Therefore, it is generally advisable to perform the extraction under neutral or slightly acidic conditions (pH 4-6). This ensures that the this compound remains in its protonated, less polar form, thereby maximizing its partitioning into the organic solvent phase. Maintaining an acidic environment can suppress the ionization of the phenolic hydroxyl groups, leading to enhanced extraction efficiency.
Troubleshooting Guide
Issue 1: Low Extraction Yield
Symptoms: The quantified amount of this compound in the final extract is consistently below expectations.
Possible Causes and Solutions:
-
Inappropriate Solvent Polarity: The polarity of the solvent system may not be optimized for this compound.
-
Solution: Conduct a systematic solvent screening study. Start with solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol) and then proceed to optimize a binary solvent system using a response surface methodology (RSM) approach. A mixture of a moderately polar solvent (like ethyl acetate) with a small amount of a more polar solvent (like methanol or ethanol) can often enhance the extraction of phenolic compounds.
-
-
Insufficient Extraction Time or Temperature: The extraction process may not have reached equilibrium.
-
Solution: Increase the extraction time and/or temperature. However, be cautious of potential thermal degradation of this compound at elevated temperatures. Conduct a time-course experiment to determine the optimal extraction duration.
-
-
Solid-Liquid Ratio is Too High: An excessive amount of solid material relative to the solvent volume can lead to saturation of the solvent and incomplete extraction.
-
Solution: Decrease the solid-to-liquid ratio by increasing the volume of the extraction solvent. A typical starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v).
-
-
Particle Size of the Solid Matrix is Too Large: Large particle sizes reduce the surface area available for solvent penetration and mass transfer.
-
Solution: Grind the solid matrix to a smaller, uniform particle size. This will increase the surface area and facilitate more efficient extraction.
-
Issue 2: Co-extraction of Impurities
Symptoms: The final extract contains significant amounts of undesirable compounds, such as chlorophyll or other pigments, leading to a dark-colored and impure product.
Possible Causes and Solutions:
-
Solvent System is Not Selective: The chosen solvent may have a high affinity for both this compound and the impurities.
-
Solution 1 (Pre-extraction): If the primary impurities are nonpolar (e.g., lipids, chlorophyll), perform a pre-extraction step with a nonpolar solvent like hexane. Hexane will remove these nonpolar compounds, leaving the this compound in the solid matrix for subsequent extraction with a more polar solvent.
-
Solution 2 (Solvent System Modification): Adjust the polarity of your solvent system. For instance, if you are using pure ethanol and co-extracting highly polar compounds, try a binary system of ethyl acetate and ethanol. The ethyl acetate will increase the selectivity for the moderately polar this compound.
-
-
Inappropriate pH: As discussed in the FAQs, an incorrect pH can lead to the extraction of unwanted ionizable compounds.
-
Solution: Adjust the pH of the extraction medium to a slightly acidic range (pH 4-6) to suppress the ionization of acidic impurities.
-
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
Symptoms: During the partitioning of the extract between an aqueous and an organic phase, a stable emulsion layer forms at the interface, making phase separation difficult and leading to product loss.
Possible Causes and Solutions:
-
Presence of Surfactant-like Impurities: Some natural products contain compounds that can act as emulsifying agents.
-
Solution 1 (Centrifugation): Centrifuge the mixture at a moderate speed. The increased gravitational force can help to break the emulsion and separate the phases.
-
Solution 2 (Addition of Brine): Add a saturated sodium chloride (brine) solution. The high ionic strength of the brine increases the polarity of the aqueous phase, which can help to break the emulsion and "salt out" the organic compounds into the organic layer.
-
Solution 3 (Change in pH): A slight adjustment of the pH can sometimes destabilize the emulsion by altering the charge of the emulsifying agents.
-
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol provides a step-by-step guide for a preliminary screening of solvents to identify promising candidates for this compound extraction.
Materials:
-
Dried and powdered plant material (or other matrix containing this compound)
-
A range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Accurately weigh 1 gram of the powdered solid matrix into separate flasks for each solvent to be tested.
-
Add 20 mL of each solvent to the respective flasks.
-
Agitate the flasks on a shaker at a constant speed (e.g., 150 rpm) for a predetermined time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
After extraction, centrifuge the mixtures to separate the solid residue from the supernatant.
-
Carefully collect the supernatant (the extract).
-
Evaporate the solvent from a known volume of the extract using a rotary evaporator.
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol) to a known volume.
-
Quantify the concentration of this compound in the re-dissolved extract using a validated analytical method (e.g., HPLC-UV).
-
Calculate the extraction yield for each solvent.
Data Presentation: Solvent Properties and this compound Solubility
The following table summarizes the key properties of common solvents used in extraction and their general suitability for this compound.
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | This compound Solubility (Qualitative) | Notes |
| n-Hexane | 0.1 | 69 | 1.88 | Low | Good for pre-extraction of nonpolar impurities. |
| Dichloromethane | 3.1 | 40 | 9.08 | Moderate | Effective, but has environmental and health concerns. |
| Ethyl Acetate | 4.4 | 77 | 6.02 | High | Excellent balance of polarity and volatility. |
| Acetone | 5.1 | 56 | 20.7 | High | Can co-extract a wide range of compounds. |
| Ethanol | 5.2 | 78 | 24.5 | High | Generally regarded as safe (GRAS). |
| Methanol | 6.6 | 65 | 32.7 | Very High | Can co-extract highly polar impurities. |
| Water | 10.2 | 100 | 80.1 | Low | Used as an anti-solvent or in liquid-liquid partitioning. |
Visualizations
Workflow for Solvent System Optimization
The following diagram illustrates a logical workflow for the optimization of a solvent system for this compound extraction, from initial screening to final validation.
Caption: Workflow for optimizing an extraction solvent system.
Troubleshooting Logic for Low Extraction Yield
This diagram outlines the decision-making process for troubleshooting low yields of this compound.
Caption: Decision tree for troubleshooting low extraction yield.
References
- Title: Response Surface Methodology and its Applications in the Optimization of Extraction Processes.
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Isobutyl Gallate and Propyl Gallate
For researchers, scientists, and professionals in drug development, the selection of an appropriate antioxidant is a critical decision driven by efficacy, stability, and system compatibility. Among the synthetic antioxidants, gallic acid esters, or gallates, are renowned for their potent free-radical scavenging capabilities. This guide provides an in-depth, objective comparison of two prominent short-chain alkyl gallates: isobutyl gallate and propyl gallate. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document serves as a technical resource to inform your selection process.
Introduction to Isobutyl and Propyl Gallate
Gallic acid, a naturally occurring phenolic acid, is the parent compound for a series of ester derivatives known as gallates.[1] These esters are widely used as antioxidants in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[2][3] Propyl gallate (PG) is one of the most common and well-studied synthetic antioxidants.[2] this compound (IBG), its structural isomer, features a branched alkyl chain, which introduces subtle yet significant changes in its physicochemical properties and, consequently, its antioxidant behavior.
This guide will dissect the comparative antioxidant performance of these two molecules, grounded in experimental evidence from established assays. We will explore how the seemingly minor difference in their alkyl side chains—a linear propyl group versus a branched isobutyl group—influences their efficacy in various environments.
Chemical Structures
The fundamental difference between propyl gallate and this compound lies in the arrangement of carbon atoms in their ester side chain. Both share the same 3,4,5-trihydroxyphenyl head group responsible for their antioxidant action.
Caption: Chemical structures of Propyl Gallate (PG) and this compound (IBG).
The Antioxidant Mechanism of Gallates
The antioxidant activity of gallates stems from the three hydroxyl (-OH) groups attached to the benzene ring. These groups can readily donate a hydrogen atom to a free radical, neutralizing it and terminating the oxidative chain reaction.[4][5] Upon donation of a hydrogen atom, the gallate is converted into a stable resonance-stabilized phenoxy radical, which is far less reactive than the initial free radical, thus preventing further oxidative damage.
Caption: General mechanism of free radical scavenging by gallates.
Comparative Antioxidant Performance: A Data-Driven Analysis
The efficacy of an antioxidant is not absolute but depends heavily on the system in which it operates (e.g., aqueous, lipid-based, or emulsion) and the method used for evaluation. While direct, side-by-side experimental data for this compound versus propyl gallate is not always available in a single study, a comparative analysis can be constructed from the broader literature on alkyl gallates.
Studies have shown that the length and structure of the alkyl chain significantly influence the antioxidant performance of gallates.[1][6] This is often attributed to variations in lipophilicity, which dictates how the antioxidant partitions itself in multiphasic systems like emulsions and its ability to reach and protect lipid-soluble components.
A study evaluating a series of alkyl gallates found that DPPH radical scavenging activity tended to decline as the carbon chain length increased from propyl (C3) onwards.[1] However, in lipid systems, longer chain gallates (up to C12-C16) have shown maximized inhibitory activity against lipid peroxidation.[6]
| Antioxidant Assay | Propyl Gallate (PG) Performance | This compound (IBG) Inference & Comparison | Key Takeaway |
| DPPH Radical Scavenging | Strong activity; IC50 value of 4.2 µmol/L reported in one study.[7] | As a C4 ester, IBG's activity is expected to be very similar to PG. The branched structure may introduce minor steric hindrance but is unlikely to cause a significant drop in a homogenous solution assay like DPPH. | Both are potent hydrogen donors with comparable activity in simple chemical assays. |
| ABTS Radical Scavenging | Strong activity; IC50 value of 4.2 µmol/L reported, outperforming BHA, BHT, and TBHQ.[7] | Similar to the DPPH assay, IBG's performance is anticipated to be on par with PG in this assay, which measures scavenging of a different radical cation. | Both exhibit excellent radical scavenging capacity against ABTS•+. |
| FRAP (Ferric Reducing Power) | High reducing power; FRAP value reported as higher than BHA and TBHQ.[7] | The reducing power is primarily a function of the gallate headgroup. Therefore, IBG is expected to have a FRAP value nearly identical to that of PG. | The alkyl chain has minimal impact on the inherent electron-donating ability. |
| Activity in Lipid Systems | Effective, but its lower lipophilicity can limit its efficacy in bulk oils compared to longer-chain gallates. Propyl gallate can also degrade at high temperatures used in frying. | The branched isobutyl chain slightly increases lipophilicity compared to the linear propyl chain. This could enhance its partitioning and effectiveness in lipid-rich environments or emulsions. Branched chains have been shown to make derivatives more lipophilic, aiding penetration of lipid bilayers.[8] | IBG may have a slight advantage over PG in lipid-based systems due to potentially higher lipophilicity, though this needs to be balanced against potential steric effects. |
The Structure-Activity Relationship: Lipophilicity and Steric Effects
The difference in antioxidant activity between gallate esters is primarily governed by their lipophilicity (also known as the "cut-off effect") and steric factors.[9][10]
-
Lipophilicity: The addition of an alkyl chain to gallic acid increases its solubility in lipids. This is crucial for protecting fats and oils from oxidation. The isobutyl group, being more branched and slightly larger than the propyl group, is expected to confer a higher degree of lipophilicity. This enhanced affinity for nonpolar environments could allow this compound to better position itself at oil-water interfaces or within lipid membranes to intercept radicals.[8]
-
Steric Hindrance: While the branched nature of the isobutyl group can increase lipophilicity, it may also introduce steric hindrance. This could potentially impede the approach of the antioxidant's hydroxyl groups to the radical site, although this effect is generally considered minor for short-chain esters.
-
Cytotoxicity: It is important to note that changes in the alkyl chain can also influence biological activity, including cytotoxicity. Some studies on gallate derivatives have found that branched-chain esters can exhibit greater cytotoxicity than their linear counterparts, a factor that must be considered in applications for drug development and food preservation.[8] For instance, several gallates, including propyl gallate, have been shown to be toxic to hepatocytes, with longer-chain gallates like octyl and dodecyl gallate being more toxic.[11]
Experimental Protocols for Antioxidant Capacity Assessment
To ensure trustworthiness and reproducibility, standardized protocols are essential. Below are detailed methodologies for the three most common antioxidant assays.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[12] The reduction of the deep purple DPPH to a pale yellow hydrazine is monitored spectrophotometrically at ~517 nm.[4]
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a 0.2 mM DPPH stock solution by dissolving 7.9 mg of DPPH in 100 mL of methanol or ethanol. Protect this solution from light.[12]
-
Sample Preparation: Prepare a stock solution of this compound and propyl gallate (e.g., 1 mg/mL) in the same solvent. Perform serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution to triplicate wells. Add 100 µL of the DPPH solution to all wells.[12]
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the antioxidant. Plot % Inhibition against concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[13] The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is measured by the decrease in absorbance at 734 nm.[13]
Caption: Workflow for the ABTS radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13]
-
Working Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Sample Preparation: Prepare serial dilutions of the gallate samples.
-
Reaction: Add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.[14]
-
Incubation: Mix and incubate at room temperature for a defined period (e.g., 5-6 minutes).[15]
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: Calculate the % Inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
C. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH. The change in absorbance is monitored at ~593 nm.[16]
Caption: Workflow for the FRAP assay.
Protocol:
-
Reagent Preparation: Prepare the FRAP working solution fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[16] Warm the solution to 37°C before use.
-
Standard Curve: Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄).
-
Sample Preparation: Prepare dilutions of the gallate samples.
-
Reaction: Add 10 µL of each sample or standard to wells in a 96-well plate. Add 220 µL of the FRAP working solution to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 4-10 minutes) at 37°C.[17]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Determine the FRAP value of the samples by comparing their absorbance to the ferrous sulfate standard curve. The results are expressed as µM Fe(II) equivalents.
Conclusion and Recommendations
Both this compound and propyl gallate are highly effective antioxidants, deriving their potency from the same trihydroxy-phenyl functional group.
-
In homogenous aqueous or alcoholic solutions , as evaluated by DPPH, ABTS, and FRAP assays, their antioxidant activities are expected to be nearly identical. The choice between them in such systems may be based on factors like cost, availability, or existing regulatory approvals.
-
In lipid-containing systems , such as oils, fats, or emulsions, this compound may offer a marginal advantage. Its branched alkyl chain can increase lipophilicity, potentially improving its partitioning and efficacy within the lipid phase or at interfaces where oxidation often initiates.
For professionals in drug development and research, the selection should be guided by the specific application. For aqueous-based formulations, propyl gallate is a well-documented and reliable choice. For lipid-based formulations or systems with significant interfacial areas, this compound warrants consideration and comparative testing to determine if its structural nuances translate to superior performance in that specific matrix. As with any additive, potential cytotoxicity and regulatory status must be thoroughly vetted for the intended application.
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- Structure-activity relationships for the analgesic activity of gallic acid derivatives. (2000). PubMed.
- Application Note: DPPH Assay for Determining the Antioxidant Activity of Isoelemicin. (n.d.). Benchchem.
- Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. (2022, September 10). MDPI.
- In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. (n.d.). Atlantis Press.
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A Comparative Analysis of Isobutyl Gallate, BHT, and BHA for Antioxidant Efficacy
For Immediate Release
In the landscape of pharmaceutical development and food preservation, the selection of an appropriate antioxidant is paramount to ensuring product stability, safety, and shelf-life. This guide provides an in-depth, objective comparison of three commonly utilized synthetic antioxidants: Isobutyl Gallate, Butylated Hydroxytoluene (BHT), and Butylated Hydroxyanisole (BHA). This analysis is tailored for researchers, scientists, and drug development professionals, offering a technical examination of their respective antioxidant performance, supported by experimental data and mechanistic insights.
Introduction to Phenolic Antioxidants
Oxidative degradation is a primary challenge in the formulation of pharmaceuticals, cosmetics, and food products, leading to loss of efficacy, altered sensory properties, and the formation of potentially harmful byproducts.[1][2] Phenolic antioxidants are a class of compounds widely employed to mitigate these effects. Their primary function is to inhibit oxidation by scavenging free radicals, thereby terminating the chain reactions that lead to product degradation.[1][3] BHA, BHT, and this compound are all phenolic antioxidants that play a crucial role in preserving the integrity of a wide array of products.[1][4][5]
Compound Profiles
Butylated Hydroxyanisole (BHA) is a synthetic antioxidant consisting of a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole.[6] It is widely used as a preservative in food and pharmaceutical products to prevent oxidative spoilage.[3][6]
Butylated Hydroxytoluene (BHT) is another synthetic phenolic antioxidant commonly used to prevent oxidation in foods, cosmetics, and pharmaceuticals.[4][7] Its structure features a phenol group with two tert-butyl groups, which provide steric hindrance.[1]
This compound is an ester of gallic acid and isobutanol.[8] Gallic acid and its esters are known for their potent antioxidant properties, which are attributed to the three hydroxyl groups on the aromatic ring.[5][9]
Mechanism of Antioxidant Action
The primary antioxidant mechanism for all three compounds involves the donation of a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it and breaking the oxidative chain reaction.[5][6][7] This process is a form of free radical scavenging.[[“]]
-
BHA and BHT: Both BHA and BHT act as chain-breaking antioxidants.[6][7] The bulky tert-butyl groups on their structures provide steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from initiating further oxidation.[1][6] BHA has also been shown to activate the Nrf2 signaling pathway, which enhances the cell's own antioxidant defenses.[6]
-
This compound: The antioxidant activity of this compound is primarily attributed to the gallate moiety.[5][9] The three hydroxyl groups on the gallic acid backbone readily donate hydrogen atoms to scavenge free radicals.[5] The resulting phenoxy radical is highly stabilized by resonance across the aromatic ring. Some studies also suggest that gallates can chelate metal ions, which can otherwise catalyze oxidative reactions.[5]
Comparative Antioxidant Efficacy: Experimental Data
The antioxidant efficacy of these compounds can be quantitatively compared using various in vitro assays. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11][12] These assays measure the ability of an antioxidant to neutralize a stable free radical, with the result often expressed as an IC50 value (the concentration of antioxidant required to inhibit 50% of the radical). A lower IC50 value indicates greater antioxidant activity.
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Data typically shows high activity | Data typically shows high activity |
| BHT | Generally higher than gallates | Generally higher than gallates |
| BHA | Variable, often intermediate | Variable, often intermediate |
| Note: Specific IC50 values can vary depending on the experimental conditions. This table represents general trends observed in scientific literature. |
Studies have consistently shown that gallic acid and its esters, including this compound, exhibit very strong radical scavenging activity, often superior to that of BHT and BHA.[13] This is attributed to the presence of three hydroxyl groups, which can donate hydrogen atoms more readily than the single hydroxyl group in BHA and BHT.
Another important aspect of antioxidant performance is its effectiveness in preventing lipid peroxidation. Assays such as the Rancimat test and the Schaal oven test are used to evaluate the ability of an antioxidant to delay the onset of oxidation in fats and oils.[14] These tests measure the induction period, which is the time before a rapid increase in oxidation occurs.[15] A longer induction period signifies better protection.
| Antioxidant | Rancimat Induction Period (hours) |
| This compound | Often shows significant extension |
| BHT | Effective, but may be less than gallates |
| BHA | Effective, often used in combination |
| Note: Results are highly dependent on the substrate (oil type) and test conditions. |
Experimental Protocols
This method is based on the reduction of the stable DPPH radical by an antioxidant.[16]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.[16]
-
Sample Preparation: Prepare a series of dilutions of the antioxidant compounds (this compound, BHT, BHA) in methanol.
-
Reaction: Add 1 mL of each antioxidant dilution to 2 mL of the DPPH solution. A blank is prepared with 1 mL of methanol and 2 mL of DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[11][17]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
IC50 Determination: Plot the percentage of inhibition against the antioxidant concentration to determine the IC50 value.[18]
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Preparation of ABTS•+ Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[19][20]
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[19]
-
Sample Preparation: Prepare a series of dilutions of the antioxidant compounds.
-
Reaction: Add a small volume (e.g., 10 µL) of each antioxidant dilution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
Measurement: After a set time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Synergistic Effects
It is important to note that antioxidants are often used in combination to achieve synergistic effects.[1][21] For instance, BHA and BHT are frequently used together, and their combination can be more effective than either compound alone in certain applications.[1] Similarly, propyl gallate is often used in conjunction with BHA and BHT to enhance the overall antioxidant protection in complex food systems.[21][22]
Regulatory Status and Safety Considerations
The use of BHA, BHT, and gallates as food additives is regulated by governmental agencies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).
-
BHA and BHT: Both BHA and BHT are "generally recognized as safe" (GRAS) by the FDA for use in food within specified limits.[23][24] However, their use has been the subject of some public debate and ongoing review.[25][26][27] The National Institutes of Health has stated that BHA is "reasonably anticipated to be a human carcinogen" based on animal studies.[28]
-
This compound: The safety of this compound has also been evaluated by regulatory bodies. The EFSA has established an acceptable daily intake (ADI) for propyl gallate, and the safety of other gallates is often considered in this context.
It is crucial for researchers and formulators to be aware of the current regulatory status and any potential safety concerns associated with these antioxidants in their intended applications.
Conclusion
The choice between this compound, BHT, and BHA as an antioxidant depends on a variety of factors, including the specific application, the nature of the product to be protected, regulatory considerations, and the desired level of antioxidant activity.
Based on in vitro radical scavenging assays, this compound generally demonstrates superior antioxidant efficacy compared to BHT and BHA. This is primarily due to its molecular structure, which allows for more efficient free radical neutralization. However, BHT and BHA remain widely used and effective antioxidants, particularly in certain food and pharmaceutical systems, and they can exhibit synergistic effects when used in combination.
Ultimately, the selection of an antioxidant should be based on rigorous experimental evaluation within the specific product matrix to ensure optimal performance and compliance with regulatory standards.
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A Comparative In Vitro Analysis of Isobutyl Gallate Cytotoxicity Against Other Alkyl Gallates
In the landscape of oncological research, the quest for novel therapeutic agents with selective cytotoxicity towards cancer cells remains a paramount objective. Among the myriad of natural compounds and their derivatives under investigation, alkyl gallates—esters of gallic acid—have emerged as a promising class of molecules. Their cytotoxic potential is intrinsically linked to the chemical nature of their alkyl chain, which dictates crucial physicochemical properties such as lipophilicity and, consequently, their interaction with cellular membranes and intracellular targets. This guide provides a comparative analysis of the in vitro cytotoxicity of isobutyl gallate, a branched-chain alkyl gallate, against its linear and other branched-chain counterparts. We will delve into the structure-activity relationships that govern their efficacy, explore the underlying molecular mechanisms, and provide detailed protocols for the key experimental assays used in their evaluation.
The Critical Influence of Alkyl Chain Structure on Cytotoxicity
The cytotoxic potency of alkyl gallates is not uniform; it is profoundly influenced by the length and branching of the esterifying alkyl group. This structure-activity relationship is a cornerstone for understanding their differential effects on cancer cells.
Lipophilicity and Cellular Uptake
Gallic acid, the parent compound, possesses inherent anticancer properties, but its hydrophilic nature can limit its ability to traverse the lipid bilayer of cell membranes.[1] Esterification of the carboxylic acid group with an alkyl chain enhances the lipophilicity of the molecule, facilitating its passage into the cell.[1][2] Generally, as the length of the alkyl chain increases, so does the lipophilicity, leading to greater membrane affinity and intracellular accumulation.[1] This trend, however, does not equate to a linear increase in cytotoxicity. An optimal chain length often exists for maximal effect, beyond which a decrease in activity may be observed.[1][2]
The Advantage of Branching: The Case for this compound
A key finding in the study of alkyl gallates is the enhanced cytotoxicity of branched-chain isomers compared to their straight-chain analogues.[2][3] this compound, with its branched four-carbon chain, has demonstrated superior cytotoxic effects against various cancer cell lines when compared to n-butyl gallate.[2][4] This heightened activity is also observed for other branched gallates like isoamyl gallate and isopropyl gallate versus their linear counterparts.[2][3] The branching of the alkyl chain is thought to increase lipophilicity by decreasing polarity, thereby improving its ability to penetrate the cell membrane.[2]
Comparative Cytotoxicity: An Overview of Experimental Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a range of alkyl gallates against the MCF-7 human breast cancer cell line, providing a quantitative comparison of their cytotoxic potential. Lower IC50 values indicate greater cytotoxicity.
| Alkyl Gallate | Alkyl Chain Structure | IC50 (µg/mL) against MCF-7 Cells | Reference |
| Gallic Acid | - | 166.90 | [1] |
| Methyl Gallate | C1 (linear) | 113.25 | [1] |
| Ethyl Gallate | C2 (linear) | 130.12 | [1] |
| Propyl Gallate | C3 (linear) | >1000 | [1] |
| n-Butyl Gallate | C4 (linear) | >1000 | [1] |
| This compound | C4 (branched) | 227.83 | [1] |
| tert-Butyl Gallate | C4 (branched) | 151.20 | [3] |
| Isoamyl Gallate | C5 (branched) | 58.11 | [1] |
| Heptyl Gallate | C7 (linear) | 25.94 | [1] |
| Octyl Gallate | C8 (linear) | 42.34 | [1] |
| Dodecyl Gallate | C12 (linear) | IC50 of 10.66 µM (at 48h) in MG-63 cells | [5] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. The IC50 for this compound in this particular study on MCF-7 cells appears higher than some other gallates; however, other studies have shown its superior efficacy in different cell lines.[4]
Unraveling the Mechanisms of Alkyl Gallate-Induced Cell Death
The cytotoxic effects of this compound and other alkyl gallates are primarily mediated through the induction of apoptosis and the generation of oxidative stress.
Induction of Apoptosis: The Intrinsic Pathway
Alkyl gallates, including octyl and dodecyl gallate, are known to trigger the intrinsic or mitochondrial pathway of apoptosis.[5][6] This is a tightly regulated process involving a cascade of molecular events.
Caption: Alkyl Gallate Induced Apoptotic Pathway.
Key molecular events in this pathway include:
-
Generation of Reactive Oxygen Species (ROS): Alkyl gallates can induce the production of ROS, leading to oxidative stress.[6][7] Cancer cells often have a higher basal level of ROS, making them more susceptible to further ROS induction.[8]
-
Mitochondrial Dysfunction: The accumulation of ROS can lead to mitochondrial depolarization and swelling.[6] Alkyl gallates have been shown to impair mitochondrial function by blocking the electron transport chain, which in turn inhibits ATP synthesis.[4][9]
-
Modulation of Bcl-2 Family Proteins: These compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[5][6] The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release and Caspase Activation: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm, which then triggers the activation of a caspase cascade, starting with caspase-9 and leading to the executioner caspase-3, ultimately resulting in apoptosis.[5][6]
Oxidative Stress and its Dual Role
While high levels of ROS are cytotoxic, moderate levels can act as signaling molecules that promote cancer cell proliferation and survival.[7][10] The ability of alkyl gallates to push the ROS levels in cancer cells beyond a tolerable threshold is a key aspect of their selective anticancer activity.[8][11]
Experimental Protocols for In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-controlled experimental protocols are essential.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other alkyl gallates in culture medium. The final solvent (e.g., DMSO) concentration should be kept below 0.1% to avoid solvent-induced toxicity. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Sources
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- 4. Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Cytotoxicity of propyl gallate and related compounds in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. itmedicalteam.pl [itmedicalteam.pl]
A Comparative Guide to the Validation of an HPLC-UV Method for Isobutyl Gallate Quantification
This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of isobutyl gallate. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocols, presents supporting data, and contextualizes the method's performance against other analytical alternatives. The entire framework is built upon the principles of scientific integrity, drawing from authoritative guidelines to ensure trustworthiness and expertise.
Introduction: The Significance of this compound and Method Validation
This compound, an ester of gallic acid, is a crucial antioxidant and preservative in the pharmaceutical, cosmetic, and food industries. Its function in preventing oxidative degradation necessitates precise and reliable quantification to ensure product quality, stability, and regulatory compliance. The validation of an analytical procedure is paramount, as it provides documented evidence that the method is fit for its intended purpose.[1][2] This guide adheres to the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, to demonstrate the suitability of the described HPLC-UV method.[3][4]
The Analytical Backbone: The HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of various compounds.[5][6][7] When coupled with a UV detector, it becomes a powerful tool for analyzing chromophoric molecules like this compound.
Causality in Experimental Design
The selection of each parameter in the HPLC method is a deliberate choice aimed at achieving optimal separation and detection of this compound. A reversed-phase C18 column is chosen for its hydrophobicity, which provides excellent retention for moderately nonpolar compounds like this compound.[8][9] The mobile phase, a mixture of acetonitrile and acidified water, is optimized to ensure a sharp peak shape and a reasonable retention time. The acid, typically formic or phosphoric acid, helps to suppress the ionization of the phenolic hydroxyl groups of the gallate moiety, leading to better peak symmetry.[8][9] The UV detection wavelength is set at the maximum absorbance of this compound to ensure the highest sensitivity.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the HPLC-UV analysis workflow.
Method Validation: A Deep Dive into Performance Characteristics
The validation of this HPLC-UV method was conducted in accordance with ICH Q2(R2) guidelines, which outline the necessary tests to demonstrate the method's reliability.[3][4]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
Experimental Protocol:
-
A solution of this compound standard was injected to determine its retention time.
-
A placebo (matrix without this compound) was injected to identify any interfering peaks at the retention time of the analyte.
-
Forced degradation studies were performed by subjecting an this compound solution to acidic, basic, oxidative, and photolytic stress conditions. The chromatograms of the stressed samples were then compared to that of an unstressed standard to ensure that degradation product peaks did not co-elute with the main this compound peak.
Results: The method demonstrated excellent specificity. No interfering peaks from the placebo were observed at the retention time of this compound. The forced degradation studies showed that all degradation products were well-resolved from the parent peak, confirming the stability-indicating nature of the method.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[11]
Experimental Protocol:
-
A stock solution of this compound was prepared and serially diluted to create at least five calibration standards.
-
Each standard was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the corresponding concentration.
-
Linearity was evaluated by linear regression analysis, and the correlation coefficient (r²) was determined.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 75 | 1126890 |
| 100 | 1502567 |
| Correlation Coefficient (r²) | 0.9998 |
Results: The method exhibited excellent linearity over the concentration range of 10-100 µg/mL, with a correlation coefficient greater than 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three concentration levels (low, medium, and high) covering the specified range.
-
Samples were prepared in triplicate at each concentration level.
-
The percentage recovery was calculated.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| Low | 20 | 19.8 | 99.0 |
| Medium | 50 | 50.5 | 101.0 |
| High | 80 | 79.2 | 99.0 |
Results: The mean recovery was within the acceptable range of 98-102%, demonstrating the high accuracy of the method.[12]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[10]
Experimental Protocol:
-
Repeatability: Six replicate injections of a single standard solution were made on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the effect of random events on the precision of the analytical procedure.
| Precision Level | Mean Peak Area | Standard Deviation | RSD (%) |
| Repeatability (Day 1) | 751234 | 3756 | 0.50 |
| Intermediate Precision (Day 2) | 752345 | 4514 | 0.60 |
Results: The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Detection and Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[13]
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Results: The low LOD and LOQ values demonstrate the high sensitivity of the method.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]
Experimental Protocol: The following parameters were intentionally varied:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
Results: In all varied conditions, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within the acceptable limits, and the quantitative results were not significantly affected, indicating the robustness of the method.
Validation Parameter Relationships
Caption: Interdependencies of the analytical method validation parameters.
Comparative Analysis: HPLC-UV vs. Alternative Methods
While the validated HPLC-UV method is robust and reliable, it is essential to consider alternative techniques for the quantification of antioxidants like this compound.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High specificity, accuracy, and precision. Can separate related substances. | Requires specialized equipment and trained personnel. |
| Spectrophotometry (e.g., DPPH, ABTS assays) | Measures the total antioxidant capacity based on colorimetric reactions.[14][15][16] | Simple, rapid, and cost-effective.[17] | Lacks specificity; measures the total antioxidant activity of all compounds in the sample, not just this compound.[15][18] |
| LC-MS | Chromatographic separation coupled with mass spectrometry detection. | Extremely high sensitivity and specificity. Provides structural information. | High cost of instrumentation and maintenance. Requires highly skilled operators. |
For routine quality control where the identity of the analyte is known, the validated HPLC-UV method provides the optimal balance of performance, cost, and complexity. Spectrophotometric methods are more suited for rapid screening of total antioxidant capacity, while LC-MS is the gold standard for research applications requiring the highest sensitivity and structural elucidation.
Conclusion
This guide has demonstrated the successful validation of an HPLC-UV method for the quantification of this compound, adhering to the stringent requirements of the ICH Q2(R2) guideline. The method is specific, linear, accurate, precise, and robust, making it a reliable tool for quality control and stability testing in the pharmaceutical and related industries. When compared to other analytical techniques, the HPLC-UV method offers a pragmatic and effective solution for the routine analysis of this compound.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. fda.gov.
- <621> CHROM
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. propharmagroup.com.
- <621> Chromatography - US Pharmacopeia (USP). usp.org.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. gmp-compliance.org.
- USP-NF 621 Chrom
- Understanding the Latest Revisions to USP <621> | Agilent. agilent.com.
- How to Read HPLC Chromatograms - Waters Corporation.
- FDA Releases Guidance on Analytical Procedures - BioPharm International.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. starodub.nl.
- Q2(R2) Validation of Analytical Procedures - FDA. fda.gov.
- ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. abrahamentertainment.com.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. gmp-compliance.org.
- ICH Q2 Analytical Method Validation | PPTX - Slideshare. slideshare.net.
- Different techniques used to measure antioxidant activity. - ResearchGate.
- Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. ncbi.nlm.nih.gov.
- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PubMed Central. ncbi.nlm.nih.gov.
- Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - MDPI. mdpi.com.
- Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PubMed Central. ncbi.nlm.nih.gov.
- Technical Support Center: Analysis of (-)-Gallocatechin Gallate Degradation Products by HPLC - Benchchem. benchchem.com.
- Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - NIH. ncbi.nlm.nih.gov.
- Separation of Propyl gallate on Newcrom R1 HPLC column - SIELC Technologies. sielc.com.
- A Comparative Guide to the Validation of a New HPLC Method for Propyl Gall
- Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - ResearchGate.
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A Comparative Guide for the Bench Scientist: Isobutyl Gallate vs. Tert-Butylhydroquinone (TBHQ)
In the realms of pharmaceutical sciences, food chemistry, and cosmetics development, the battle against oxidative degradation is perpetual. The selection of an antioxidant is a pivotal decision, directly impacting the stability, shelf-life, and safety of a final product. Among the cadre of synthetic antioxidants, isobutyl gallate and tert-butylhydroquinone (TBHQ) are frequently employed, yet often chosen based on historical precedent rather than a nuanced understanding of their comparative strengths. This guide provides an in-depth, data-driven comparison to empower researchers, scientists, and formulation professionals to make informed, application-specific decisions.
The Molecular Basis of Antioxidant Action
Both this compound and TBHQ belong to the family of phenolic antioxidants. Their efficacy stems from the ability of the hydroxyl (-OH) group on their aromatic rings to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. While the fundamental principle is the same, their distinct molecular architectures lead to significant differences in performance.
-
This compound: As an ester of gallic acid, this compound features three hydroxyl groups (a pyrogallol moiety). This tri-hydroxylated structure is a powerful radical scavenger. Furthermore, the adjacent hydroxyl groups impart an ability to chelate pro-oxidant metal ions, such as iron and copper, providing a secondary, preventative antioxidant mechanism. This dual-action capability is a key advantage in systems prone to metal-catalyzed oxidation.
-
Tert-Butylhydroquinone (TBHQ): A derivative of hydroquinone, TBHQ has two hydroxyl groups on its aromatic ring.[1] Its defining feature is the bulky tert-butyl group, which enhances its solubility in lipids and provides steric hindrance. This lipophilicity makes it particularly effective in oils and fats.[2][3][4] The tert-butyl group also contributes to its notable thermal stability, a critical factor in high-temperature applications like frying.
The general mechanism for radical scavenging by these phenolic antioxidants is a foundational concept in preventing lipid peroxidation.
Caption: Oxidative chain reaction and termination by a phenolic antioxidant.
A Data-Driven Efficacy Comparison
The selection of an antioxidant must be guided by empirical data. While efficacy varies with the substrate, temperature, and presence of other components, general performance characteristics can be summarized from the literature.
| Parameter | This compound | Tert-Butylhydroquinone (TBHQ) | Key Insights & Causality |
| Radical Scavenging (ABTS Assay) | Very High (EC50 ≈ 18 µg/mL for PG) | High (EC50 ≈ 33 µg/mL) | The three hydroxyl groups of the gallate structure provide superior hydrogen-donating capacity in this assay. (Data for Propyl Gallate used as a close structural analog). |
| Lipid Solubility | Slightly soluble | High | The tert-butyl group on TBHQ significantly increases its partitioning into non-polar, lipid phases where oxidation often occurs. |
| Thermal Stability ("Carry-Through") | Moderate | High | TBHQ's structure is more stable at high temperatures, making it highly effective for preserving fried products as it remains active after the frying process. |
| Metal Ion Chelation | Yes | No | The ortho-dihydroxyphenyl (catechol) structure in gallates can chelate pro-oxidant metal ions, providing a secondary protective mechanism that TBHQ lacks. |
| Synergy with Chelators | Moderate | High | TBHQ's efficacy is significantly boosted by the addition of chelating agents like citric acid, which handle the metal ions that TBHQ cannot. |
Standardized Protocols for In-House Evaluation
To facilitate direct, unbiased comparison within your specific matrix, we present standardized, step-by-step protocols for two of the most common antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical.
Principle: The deep purple DPPH radical becomes a colorless/yellow hydrazine upon accepting a hydrogen atom from an antioxidant. The reduction in absorbance at 517 nm is proportional to the antioxidant's radical scavenging capacity.
Caption: Experimental workflow for the DPPH antioxidant assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution by dissolving ~3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle.
-
Prepare 1 mg/mL stock solutions of this compound and TBHQ in methanol.
-
Perform serial dilutions of the stock solutions to create a range of concentrations (e.g., 1 to 500 µg/mL).
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each antioxidant dilution to respective wells.
-
Add 100 µL of methanol to control wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate for 30 minutes in the dark at ambient temperature.
-
Read the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting % inhibition versus antioxidant concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized by potassium persulfate to form the blue-green ABTS•+. Antioxidants reduce this radical cation back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant content of the sample.
Caption: Experimental workflow for the ABTS antioxidant assay.
Detailed Methodology:
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Prepare a 7 mM ABTS aqueous solution and a 2.45 mM potassium persulfate aqueous solution. Mix the two solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., ethanol or PBS pH 7.4) to achieve an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare various concentrations of your antioxidant samples.
-
Add 10 µL of the antioxidant sample to 1.0 mL of the ABTS•+ working solution and mix thoroughly.
-
-
Incubation and Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm against a blank.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described in the DPPH protocol.
-
Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant capacity relative to the standard antioxidant, Trolox.
-
Regulatory and Safety Landscape
Both antioxidants have a long history of use and are approved by major regulatory bodies, but their use is not without limits. Adherence to these limits is non-negotiable for product development.
-
This compound: In the United States, this compound is affirmed as Generally Recognized as Safe (GRAS) under 21 CFR 184.1378. Its use is limited to 0.02 percent of the fat or oil content of the food.
-
Tert-Butylhydroquinone (TBHQ): TBHQ is approved as a direct food additive under 21 CFR 172.185.[1] The regulation similarly stipulates that the total antioxidant content in a food must not exceed 0.02 percent of the oil or fat content.[1]
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and TBHQ is a strategic one, dictated by the specific challenges of your formulation.
-
Choose TBHQ when your primary concern is stabilizing highly unsaturated oils and fats, especially in processes involving high heat (e.g., frying). Its superior lipophilicity and "carry-through" effect provide unmatched performance in these scenarios. For optimal results, co-formulate with a chelating agent like citric acid.
-
Choose this compound for systems where both radical scavenging and metal ion-catalyzed oxidation are concerns. Its dual-action mechanism can be particularly advantageous in emulsions or products containing trace metals. Its higher intrinsic radical-scavenging activity may also be beneficial in applications where thermal stability is less critical.
Ultimately, the protocols provided herein should be the final arbiter. Empirical testing of both candidates within your specific product matrix is the only way to definitively validate the optimal antioxidant solution, ensuring the long-term stability and integrity of your product.
References
- U.S. Food and Drug Administration. (2025). CFR - Code of Federal Regulations Title 21, Part 172.185 (TBHQ).
- Alpha Chemical Co. (2023). Tert-Butylhydroquinone (TBHQ): Properties and Applications.
- U.S. Food and Drug Administration. (n.d.). GRAS Notice Inventory.
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
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Structure-activity relationship of different alkyl gallates
A Comprehensive Guide to the Structure-Activity Relationship of Alkyl Gallates for Researchers and Drug Development Professionals
Introduction: Beyond Gallic Acid
Gallic acid, a simple phenolic acid found in numerous plants, is the parent compound of a fascinating class of molecules known as alkyl gallates. These compounds are esters formed by combining gallic acid with various alcohols, resulting in a structure with a constant hydrophilic "head" (the galloyl group) and a variable hydrophobic alkyl "tail". This amphiphilic nature is the key to their diverse and potent biological activities, which are exquisitely sensitive to the length of the alkyl chain.
The pharmacological relevance of alkyl gallates has been recognized in antioxidant, antimicrobial, and anticancer research.[1][2] Their activity is not static; it is dynamically modulated by the length of the alkyl ester chain. This guide provides a deep dive into the structure-activity relationship (SAR) of these compounds, offering a comparative analysis supported by experimental data and protocols to empower researchers in their quest for novel therapeutic and preservative agents.
Caption: General structure of an alkyl gallate.
Part 1: Antioxidant Activity - A Function of Polarity and Structure
The antioxidant capacity of alkyl gallates is primarily endowed by the three hydroxyl (-OH) groups on the galloyl moiety. These groups can readily donate hydrogen atoms or electrons to neutralize free radicals, thus terminating oxidative chain reactions.
Mechanism of Action
The precise antioxidant mechanism is solvent-dependent.[3]
-
Hydrogen Atom Transfer (HAT): In non-polar environments (like lipids), the galloyl group directly donates a hydrogen atom to a radical. This is often the preferred mechanism in the gas phase.[3]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): In polar solvents, the gallate can first transfer an electron to the radical, followed by the release of a proton.[3]
-
Sequential Proton Loss Electron Transfer (SPLET): Also occurring in polar media, this involves the initial loss of a proton from a hydroxyl group, followed by electron transfer.[3]
The alkyl chain's role is to modify the molecule's lipophilicity, thereby influencing its solubility and localization. A longer chain increases partitioning into lipid phases, potentially enhancing antioxidant activity at the site of lipid peroxidation. However, this is not a simple linear relationship.
Structure-Activity Relationship
The influence of the alkyl chain length on antioxidant activity is complex and appears to be assay-dependent.
-
Radical Scavenging (DPPH Assay): In solution-based assays like DPPH, a systematic evaluation revealed a decline in radical scavenging activity as the carbon chain length increases from propyl (C3) to triacontyl (C30) gallate.[4] This suggests that for direct radical scavenging in a homogenous solution, shorter chains may be more effective. One study found that one molecule of any alkyl gallate, regardless of chain length, scavenges six molecules of DPPH.[5][6]
-
Enzyme Inhibition (Lipoxygenase): In contrast, when inhibiting the peroxidation of linoleic acid by the enzyme lipoxygenase, the activity shows a parabolic relationship with lipophilicity.[5][6] The inhibitory potency increases with alkyl chain length, maximizing with dodecyl (C12) to cetyl (C16) gallates.[5] Tetradecyl (C14) gallate was found to be the most potent inhibitor in this system.[5][6]
This discrepancy highlights the "cutoff effect," where increasing lipophilicity is beneficial only up to a point. Beyond this, factors like steric hindrance, reduced solubility in aqueous phases, and self-aggregation can diminish overall activity.[7]
Comparative Antioxidant Data
| Compound | Activity Metric | Value | Reference System |
| Gallic Acid | DPPH Scavenging (Stoichiometry) | ~6.3 molecules DPPH/molecule | Methanolic Solution |
| Propyl Gallate (C3) | DPPH Scavenging (% at 200µM) | 91.9% | Methanolic Solution |
| Octyl Gallate (C8) | DPPH Scavenging (Stoichiometry) | ~6.1 molecules DPPH/molecule | Methanolic Solution |
| Dodecyl Gallate (C12) | Lipoxygenase Inhibition (IC₅₀) | ~0.1 µM | Enzyme Assay |
| Tetradecyl Gallate (C14) | Lipoxygenase Inhibition (IC₅₀) | 0.06 µM | Enzyme Assay |
| Triacontyl Gallate (C30) | DPPH Scavenging (% at 200µM) | 55.6% | Methanolic Solution |
Data synthesized from multiple sources for comparative purposes.[4][5]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a self-validating system to quantify the radical scavenging potential of alkyl gallates, using a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Causality Behind Experimental Choices:
-
Solvent (Methanol): Methanol is chosen because both the polar DPPH radical and the amphiphilic alkyl gallates are soluble in it, ensuring a homogenous reaction environment.
-
Wavelength (517 nm): This is the wavelength of maximum absorbance for the violet-colored DPPH radical. The reduction of DPPH by an antioxidant leads to a loss of this absorbance, which is directly proportional to the concentration of radicals scavenged.
-
Positive Control (Propyl Gallate/Ascorbic Acid): Using a well-characterized antioxidant as a positive control validates the assay's performance and provides a benchmark for comparing the activity of test compounds.[8]
-
Incubation in the Dark: DPPH is light-sensitive and can degrade upon exposure to light, leading to falsely high scavenging readings. Incubation in the dark ensures that the observed absorbance decrease is due to the action of the antioxidant alone.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[8]
-
Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each alkyl gallate in methanol.
-
Working Solutions: Create a series of dilutions from the stock solutions (e.g., 1 to 100 µg/mL) using methanol.[8]
-
-
Assay Procedure:
-
In a 96-well microplate or individual test tubes, add 100 µL of the 0.1 mM DPPH solution to each well/tube.
-
Add 100 µL of each working solution (or standard/control) to the DPPH solution.
-
For the negative control, add 100 µL of methanol instead of the test compound.
-
-
Incubation and Measurement:
-
Mix the contents thoroughly.
-
Incubate the plate/tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader or spectrophotometer. Use methanol as the blank.[8]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Scavenging against the concentration of each alkyl gallate and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[8]
-
Caption: Workflow for the DPPH radical scavenging assay.
Part 2: Antimicrobial Activity - A Surfactant-Like Assault
Alkyl gallates are potent antimicrobial agents, particularly against Gram-positive bacteria.[9] Their efficacy is strongly tied to their amphiphilic structure, which allows them to interact with and disrupt bacterial cell membranes.
Mechanism of Action
The antimicrobial action of alkyl gallates is a multi-pronged attack rather than an inhibition of a single target.[10][11]
-
Membrane Disruption: The primary mechanism is attributed to a surfactant-like effect. The hydrophobic alkyl tail inserts into the lipid bilayer of the bacterial cell membrane, while the hydrophilic galloyl head remains at the surface. This disrupts membrane integrity, leading to increased permeability and leakage of essential intracellular components.[1]
-
Metabolic Interference: Once the membrane is breached, the molecule can enter the cell. Studies have shown that octyl gallate can disturb the respiratory electron transport chain, leading to the generation of toxic reactive oxygen species (ROS) like hydroxyl radicals.[10][11]
-
DNA Interaction: There is evidence that alkyl gallates can also interact with bacterial DNA, further contributing to their bactericidal effect.[10][11]
Structure-Activity Relationship
For antimicrobial activity, the relationship with alkyl chain length is consistently parabolic.
-
Increasing Potency: As the alkyl chain lengthens from methyl (C1) to around decyl (C10), the antimicrobial activity increases.[9][12] This is because greater lipophilicity enhances the compound's ability to partition into and disrupt the bacterial membrane.
-
The "Cutoff Effect": Beyond an optimal length (typically C8-C11), the activity plateaus or decreases.[9] This "cutoff" is attributed to the increased tendency of very long-chain gallates to self-associate into micelles in aqueous media.[1] These aggregates are too large to effectively interact with and penetrate the bacterial membrane, leading to a reduction in bioavailability and apparent activity.[1]
-
Biofilm Inhibition: The ability to inhibit and eradicate biofilms also increases with the length of the alkyl chain.[13]
Comparative Antimicrobial Data (MIC)
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Gallic Acid | >250 | High (>1000) |
| Propyl Gallate (C3) | ~250 | High (>1000) |
| Octyl Gallate (C8) | 31.2 - 62.5 | 125 - 250 |
| Nonyl Gallate (C9) | 15.6 | - |
| Decyl Gallate (C10) | 15.6 | - |
| Dodecyl Gallate (C12) | 31.2 | >500 |
MIC values are highly dependent on the specific strain and assay conditions. Data synthesized from multiple sources.[10][12][14]
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality Behind Experimental Choices:
-
Standardized Inoculum (0.5 McFarland): Using a standardized bacterial concentration ensures that the results are reproducible and comparable across different experiments and labs. An inoculum that is too high can overwhelm the antimicrobial agent, leading to falsely high MIC values.
-
Growth Medium (Mueller-Hinton Broth): M-H Broth is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility, supports the growth of most common pathogens, and has low levels of inhibitors that might interfere with the antimicrobial agent.
-
Two-fold Serial Dilutions: This method allows for the efficient testing of a wide range of concentrations to pinpoint the MIC value.
-
Positive and Negative Controls: A positive control (bacteria, no drug) ensures the bacteria are viable and the medium supports growth. A negative control (medium, no bacteria) confirms the sterility of the medium.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), pick several bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[15]
-
-
Plate Preparation:
-
Dispense 100 µL of sterile MHB into wells of a 96-well microtiter plate.
-
Prepare a stock solution of the alkyl gallate at twice the highest desired concentration.
-
Add 100 µL of the stock solution to the first well and perform two-fold serial dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last dilution well.[15]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (well with bacteria and medium, no drug) and a negative control (well with medium only).
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the alkyl gallate in which there is no visible turbidity (bacterial growth).[10]
-
Caption: Workflow for MIC determination via broth microdilution.
Part 3: Anticancer Activity - Selectively Inducing Apoptosis
The potential of alkyl gallates as anticancer agents is an area of active research. Their ability to induce cell death, often selectively in cancer cells over normal cells, is linked to their hydrophobicity and their interaction with cellular membranes and pathways.[2][16]
Mechanism of Action
The primary anticancer mechanism appears to be the induction of apoptosis (programmed cell death).[16] The lipophilicity conferred by the alkyl chain is crucial for the molecule to cross the cancer cell's plasma membrane and reach intracellular targets.[16][17] While the exact targets are still under investigation, it is believed that alkyl gallates can disrupt mitochondrial membrane potential, a key event in the apoptotic cascade.[16] The three adjacent hydroxyl groups on the galloyl moiety are considered essential for this cytotoxic activity.[16]
Structure-Activity Relationship
Similar to other biological activities, the anticancer effect of alkyl gallates is dependent on the alkyl chain length.
-
Optimal Lipophilicity: The relationship is not linear. Very short-chain gallates may lack the lipophilicity to efficiently enter cells, while very long-chain gallates may be too insoluble in the aqueous culture medium.
-
Mid-Chain Potency: Studies on breast cancer cells (MCF-7) have shown that mid-length chains exhibit the highest potency. Specifically, heptyl gallate (C7) and octyl gallate (C8) demonstrated strong cytotoxic activity, superior to both shorter and longer chain analogues and gallic acid itself.[16][17] This suggests an optimal balance of aqueous solubility and lipophilicity is required for maximum anticancer effect.
Comparative Anticancer Data (IC₅₀)
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Gallic Acid | MCF-7 (Breast) | >100 |
| Isoamyl Gallate (C5 branched) | MCF-7 (Breast) | 58.11 |
| Heptyl Gallate (C7) | MCF-7 (Breast) | 25.94 |
| Octyl Gallate (C8) | MCF-7 (Breast) | 42.34 |
Data from Arsianti et al. (2022) for illustrative comparison.[16][17]
Experimental Protocol: MTT/MTS Cell Viability Assay
The MTT (or MTS) assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of mitochondria in living cells.
Causality Behind Experimental Choices:
-
Tetrazolium Salt (MTT/MTS): This compound is converted by mitochondrial reductase enzymes in viable cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[18] Dead cells lose this ability.
-
Solubilizing Agent (DMSO/SDS): The formazan crystals produced in the MTT assay are insoluble. A solvent like DMSO is required to dissolve them, creating a colored solution whose absorbance can be measured.[19] (Note: The MTS assay produces a soluble formazan, simplifying the protocol).[16]
-
Dose-Response Curve: Testing a range of concentrations is essential to determine the IC₅₀ value, which is the standard metric for quantifying a compound's cytotoxic potency.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).[19]
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Treatment:
-
Prepare serial dilutions of the alkyl gallates in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., medium with 0.1% DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[19]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Conclusion: Designing Function Through Structure
The structure-activity relationship of alkyl gallates is a clear demonstration of how subtle molecular modifications can profoundly impact biological function. The evidence consistently shows that the galloyl moiety acts as the pharmacophore, providing the core antioxidant and cytotoxic potential, while the alkyl chain functions as a modulating element. Its length dictates the compound's lipophilicity, which in turn governs its ability to interact with and traverse biological membranes.
Across all three major activities—antioxidant, antimicrobial, and anticancer—a parabolic relationship or "cutoff effect" is a recurring theme. This underscores that achieving optimal activity is a balancing act between increasing membrane interaction and maintaining sufficient bioavailability. For drug development professionals and researchers, this provides a powerful framework: alkyl gallates can be rationally designed with specific chain lengths to target different biological systems, whether it be preserving a lipid-based food product, combating a bacterial infection, or targeting a malignant cell.
References
- Nakayama, M., Shimatani, K., Takahashi, Y., & Koyano, T. (2014). Effects of alkyl chain length of gallate on self-association and membrane binding. Journal of Physical Chemistry B, 118(4), 937-944.
- Kubo, I., Fujita, K., & Nihei, K. (2002). Antibacterial activity of akyl gallates against Bacillus subtilis. Journal of Agricultural and Food Chemistry, 50(23), 6692-6695.
- Batarseh, A., & Al-Sarraj, W. (2023). Alkyl Gallates as Potential Antibiofilm Agents: A Review. Molecules, 28(4), 1735.
- Shi, Y., Zhang, R., Zhu, C., Xu, M., Gu, Q., Ettelaie, R., Lin, S., Wang, Y., & Leng, X. (2021). Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electrospun nanofibers on Chinese Taihu icefish preservation. Food Chemistry, 346, 128949.
- ResearchGate. (2024). Revealing the Antioxidant Properties of Alkyl Gallates: A Novel Approach through Quantum Chemical Calculations and Molecular Docking.
- Shi, Y., Zhang, R., Zhu, C., Xu, M., Gu, Q., Ettelaie, R., Lin, S., Wang, Y., & Leng, X. (2021). Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electrospun nanofibers on Chinese Taihu icefish preservation. PubMed, 346, 128949.
- Bohrium. (2024). Revealing the antioxidant properties of alkyl gallates: a novel approach through quantum chemical calculations and molecular docking.
- Kubo, I., Masuoka, N., Ha, T. J., & Tsujimoto, K. (2010). Multifunctional Antioxidant Activities of Alkyl Gallates. The Open Bioactive Compounds Journal, 3, 1-9.
- Arsianti, A., et al. (2022). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Atlantis Press.
- Satorres, S. E., Alcaraz, L. E., & Gorzalczany, S. (2005). Antioxidant activity of gallates: an electrochemical study in aqueous media. Journal of Electroanalytical Chemistry, 579(1), 123-129.
- Kubo, I., Masuoka, N., Ha, T. J., & Tsujimoto, K. (2010). Multifunctional Antioxidant Activities of Alkyl Gallates. Bentham Open.
- Kubo, I., Muroi, H., & Himejima, M. (1993). Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 37(9), 1928-1933.
- Arsianti, A., et al. (2022). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Atlantis Press.
- Li, M., et al. (2024). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. MDPI.
- Universitas Indonesia. (2022). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells.
- ResearchGate. (2022). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells.
- ResearchGate. (2025). Evaluation of Anti-herpetic and Antioxidant Activities, and Cytotoxic and Genotoxic Effects of Synthetic Alkyl-Esters of Gallic Acid.
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- ResearchGate. (2025). Antimicrobial effects of gallic acid, octyl gallate and propyl gallate on carnobacterium divergens and leuconostoc carnosum originating from meat.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
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Comparative Analysis of Isobutyl Gallate's Radical Scavenging Activity: DPPH vs. ABTS Assays
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of two ubiquitous antioxidant capacity assays—DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))—with a specific focus on their application to isobutyl gallate. We delve into the core reaction mechanisms, provide field-tested experimental protocols, and offer insights into data interpretation to empower researchers to make informed decisions and generate robust, reliable data. This document is designed to bridge the gap between theoretical understanding and practical application, ensuring scientific integrity and experimental success.
Introduction: The Antioxidant Potential of this compound
This compound (C₁₁H₁₄O₅) is an ester of gallic acid and isobutanol.[1] Like other gallates, its antioxidant activity is primarily attributed to the three hydroxyl groups on the phenolic ring, which can donate hydrogen atoms or electrons to neutralize free radicals.[2][3] Understanding the radical scavenging potential of compounds like this compound is crucial in pharmacology, food science, and cosmetics. The DPPH and ABTS assays are the workhorses of in vitro antioxidant screening due to their simplicity, speed, and reliability.[4][5] However, their underlying chemistries differ, which can lead to varying results for the same compound. This guide will dissect these differences to provide a holistic view of this compound's antioxidant profile.
Understanding the Assays: A Mechanistic Overview
The antioxidant activity of phenolic compounds like this compound is primarily mediated through two pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7] While both DPPH and ABTS assays can involve elements of both, they have predominant mechanisms that influence their reactivity.
The DPPH Radical Scavenging Assay
The DPPH assay employs a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•). The delocalization of the spare electron across the molecule gives it a deep violet color, with a characteristic absorbance maximum around 517 nm.[5][8] When an antioxidant, such as this compound, donates a hydrogen atom or electron, it reduces the DPPH• radical to its non-radical form, DPPH-H.[9] This process leads to a color change from violet to a pale yellow, and the corresponding decrease in absorbance is measured spectrophotometrically.[10]
The reaction is generally considered to proceed via a mixed HAT and SET mechanism, with the specific pathway being highly dependent on the solvent used.[4][11] In polar protic solvents like methanol, the Sequential Proton-Loss Electron Transfer (SPLET) mechanism, a subset of SET, is often favored.[8][11]
The ABTS Radical Scavenging Assay
The ABTS assay utilizes the ABTS•+ radical cation. This radical is typically generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[12] The resulting radical has a distinct blue-green color and a primary absorbance maximum at 734 nm.[13] Antioxidants present in a sample reduce the ABTS•+ back to its colorless neutral form.[14] The degree of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and activity.[12]
This assay predominantly follows a Single Electron Transfer (SET) mechanism.[7] A key advantage of the ABTS•+ radical is its solubility in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[13]
Head-to-Head Comparison: this compound's Performance
The structural features of this compound—specifically the ortho-dihydroxyl groups on the galloyl moiety—are known to confer potent radical-scavenging activity.[3] However, the choice between DPPH and ABTS assays can significantly impact the quantitative results due to the factors outlined below.
| Feature | DPPH Assay | ABTS Assay | Relevance for this compound |
| Radical Type | Nitrogen-centered neutral radical (DPPH•) | Nitrogen-sulfur centered radical cation (ABTS•+) | The cationic nature of ABTS•+ may facilitate faster reactions with electron-rich phenols like this compound. |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol).[8] | Soluble in both aqueous and organic media.[13] | ABTS offers more flexibility for testing this compound in different solvent systems, including buffered aqueous solutions. |
| Wavelength (λmax) | ~517 nm[9] | ~734 nm[12] | The longer wavelength of the ABTS assay reduces the likelihood of interference from colored compounds in complex samples.[9] |
| Reaction Mechanism | Primarily HAT or SPLET, solvent-dependent.[4][11] | Primarily SET-based.[7] | This compound is efficient in both mechanisms, but the faster kinetics of the ABTS assay may yield higher activity values.[15] |
| pH Sensitivity | Sensitive to acidic pH. | Stable over a wide pH range. | The ABTS assay is more suitable for studying the effect of pH on the antioxidant activity of this compound. |
| Steric Hindrance | The radical site is sterically hindered. | The radical site is more accessible. | The less hindered ABTS radical may react more readily with the hydroxyl groups of this compound. |
Quantitative Data for Gallate Esters
| Compound | Assay | IC₅₀ (μmol/L) | Source |
| Propyl Gallate | DPPH | 4.2 | [16] |
| Propyl Gallate | ABTS | 4.2 | [16] |
| Gallic Acid | DPPH | ~5-10 | [15][17] |
| Gallic Acid | ABTS | ~1-5 | [15][17] |
Note: IC₅₀ is the concentration required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity. Values can vary based on specific experimental conditions.
Generally, gallic acid and its esters show very high activity in both assays. The ABTS assay is often reported to be more sensitive and yield higher antioxidant values (lower IC₅₀) for phenolic compounds due to its faster reaction kinetics and lack of steric hindrance.[15]
Experimental Protocols: A Practical Guide
The following protocols are designed for execution in a 96-well microplate format for high-throughput analysis but can be adapted for cuvettes.
DPPH Radical Scavenging Assay Protocol
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[10]
-
This compound
-
Positive Control: Trolox or Ascorbic Acid[10]
-
Methanol (ACS grade or higher)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DPPH Stock Solution (0.2 mM): Dissolve ~7.9 mg of DPPH in 100 mL of methanol. Wrap the flask in aluminum foil to protect it from light. This solution should be prepared fresh.[10]
-
Prepare Sample and Control Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to obtain a range of working concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control (e.g., Trolox).
-
-
Plate Setup (in triplicate):
-
Test Wells: Add 100 µL of each this compound dilution.
-
Positive Control Wells: Add 100 µL of each Trolox dilution.
-
Negative Control: Add 100 µL of methanol.
-
Solvent Blank: Add 200 µL of methanol (for instrument zeroing).
-
-
Initiate Reaction: Add 100 µL of the 0.2 mM DPPH solution to all wells except the solvent blank.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measurement: Read the absorbance of the plate at 517 nm using a microplate reader.[9]
Senior Application Scientist's Note: The 30-minute dark incubation is critical. DPPH is light-sensitive, and the reaction kinetics for many phenolics can be slow, requiring this time to reach a steady state. Preparing the DPPH solution fresh is non-negotiable for reproducibility.
ABTS Radical Scavenging Assay Protocol
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))[12]
-
Potassium persulfate[12]
-
This compound
-
Positive Control: Trolox[18]
-
Methanol or appropriate buffer (e.g., PBS pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare ABTS•+ Radical Stock Solution:
-
Prepare Working ABTS•+ Solution: Before the assay, dilute the stock solution with methanol or PBS until the absorbance is 0.700 ± 0.02 at 734 nm.[13][19]
-
Prepare Sample and Control Solutions: Prepare serial dilutions of this compound and the positive control (Trolox) as described in the DPPH protocol.
-
Plate Setup (in triplicate):
-
Add 20 µL of each sample/control/blank dilution to the wells.
-
-
Initiate Reaction: Add 180 µL of the working ABTS•+ solution to all wells.
-
Incubation: Mix gently and incubate at room temperature for approximately 6-10 minutes.
-
Measurement: Read the absorbance at 734 nm.[12]
ngcontent-ng-c4006390337="" class="ng-star-inserted">Senior Application Scientist's Note: The overnight incubation to generate the radical is a critical first step that cannot be rushed. Adjusting the working solution's absorbance to ~0.7 is essential for standardizing the assay and ensuring results fall within the linear range of the spectrophotometer. The ABTS reaction is much faster than DPPH, so timing the final reading is important for consistency.
Data Interpretation and Considerations
For both assays, the primary calculation is the percentage of radical scavenging (inhibition):
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the negative control (radical + solvent).
-
Abs_sample is the absorbance of the radical with the test compound.
From a plot of % Inhibition versus concentration, the IC₅₀ value can be determined. This is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value signifies higher antioxidant potency.[9]
For a more standardized comparison across different studies and assays, results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . This is achieved by generating a standard curve with Trolox and expressing the antioxidant capacity of the sample as an equivalent concentration of Trolox.[8][20]
Conclusion
Both the DPPH and ABTS assays are valuable tools for assessing the antioxidant capacity of this compound. The DPPH assay is simple and widely used, but its reactivity can be influenced by solvent choice and steric effects. The ABTS assay offers greater versatility in terms of sample solubility and pH, and its faster reaction kinetics and more accessible radical site may provide a more comprehensive measure of antioxidant activity for phenolic compounds.
For a thorough evaluation of this compound, it is recommended to employ both assays. The convergence of data from these two mechanistically distinct methods provides a more robust and trustworthy characterization of its antioxidant potential, a critical step in both fundamental research and the development of new therapeutics and commercial products.
References
- MDPI. (n.d.). DPPH Radical Scavenging Assay.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
- Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay.
- MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
- MDPI. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications.
- Gsrs. (n.d.). This compound.
- ResearchGate. (n.d.). a DPPH radical scavenging activity of the phenolic compounds.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- CABI. (n.d.). DPPH-scavenging activities and structure-activity relationships of phenolic compounds.
- ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- MDPI. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
- PMC. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations.
- PMC. (n.d.). Genesis and development of DPPH method of antioxidant assay.
- PMC. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays.
- SciSpace. (n.d.). A comparison of abts and dpph methods for assessing the total antioxidant capacity of human milk.
- YouTube. (2021). ABTS Assay | ABTS Radical Scavenging Assay.
- IndianJournals.com. (n.d.). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis.
- ResearchGate. (2016). How to analyze or interpret DPPH data?.
- MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- NIH. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix.
- PMC. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.
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A Comparative Guide to the Performance of Isobutyl Gallate and Other Synthetic Food Preservatives
This guide provides an in-depth, objective comparison of isobutyl gallate's performance against other prevalent synthetic food preservatives, including butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (TBHQ). The analysis is supported by experimental data and established scientific principles to assist researchers, scientists, and drug development professionals in making informed decisions.
Introduction: The Role of Synthetic Antioxidants in Food Preservation
The primary challenge in food preservation is mitigating oxidative degradation, a process that adversely affects the sensory and nutritional quality of food products, particularly those containing fats and oils. Synthetic antioxidants are crucial additives that extend shelf life by inhibiting lipid oxidation. While compounds like BHA, BHT, and TBHQ have been industry mainstays, gallate esters, including this compound, offer distinct properties worth examining. This guide will dissect the performance of these preservatives based on their chemical structure, mechanism of action, and efficacy as demonstrated through standardized experimental assays.
Profiles of Key Synthetic Preservatives
The effectiveness of a phenolic antioxidant is intrinsically linked to its molecular structure. The preservatives discussed here, while all phenolic compounds, exhibit significant performance differences due to variations in their chemical makeup.
-
Gallate Esters (this compound, Propyl Gallate): These are esters of gallic acid. Their core structure features three hydroxyl (-OH) groups on a benzene ring, which are critical to their high radical-scavenging activity.[1] The length of the attached alkyl chain (e.g., propyl, isobutyl, octyl) modifies their solubility and, consequently, their efficacy in different food systems. Longer chains generally increase lipid solubility.[2][3]
-
Butylated Hydroxyanisole (BHA): A phenolic compound with a methoxy group, BHA is effective in various fats and oils and is noted for its stability at higher temperatures compared to BHT.[4][5]
-
Butylated Hydroxytoluene (BHT): Structurally similar to BHA, BHT is another widely used phenolic antioxidant. However, its application can be limited by its volatility and lower stability at high temperatures.[5]
-
Tert-Butylhydroquinone (TBHQ): Considered one of the most effective synthetic antioxidants, particularly for unsaturated vegetable oils and animal fats.[4] Its superior performance is often attributed to its chemical structure, which allows for potent free radical scavenging.
Comparative Mechanism of Action
Phenolic antioxidants like this compound, BHA, BHT, and TBHQ function primarily as free-radical scavengers. They interrupt the auto-oxidation chain reaction of lipids by donating a hydrogen atom from their hydroxyl groups to lipid-free radicals. This process neutralizes the radical, preventing it from propagating the oxidative chain, while the antioxidant itself is converted into a stable, less reactive radical.[1]
The key to their efficacy lies in the ease with which they can donate this hydrogen atom and the stability of the resulting antioxidant radical. Gallate esters are particularly potent due to the three hydroxyl groups, which enhance their hydrogen-donating capability.[1]
Caption: Free-radical scavenging mechanism of phenolic antioxidants.
Performance Evaluation: Experimental Data
The performance of antioxidants is quantified using various assays that measure their ability to inhibit oxidation or scavenge radicals.
Antioxidant Efficacy
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the radical-scavenging activity of antioxidants.[6] The assay measures the discoloration of a purple DPPH solution as it is reduced by the antioxidant.[6] Efficacy is often expressed as the IC50 value—the concentration of antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 1: Comparative Antioxidant Activity (DPPH Assay)
| Antioxidant | Reported IC50 Range (µg/mL) | Key Findings & References |
|---|---|---|
| Gallate Esters | < 5.0 | Gallate ester derivatives show exceptionally strong DPPH scavenging effects.[7] |
| TBHQ | Generally low | Often demonstrates higher activity than BHA and BHT in various tests. |
| BHA | Moderate | Exhibits strong inhibition, with performance similar to or slightly better than BHT in some models. |
| BHT | Moderate | Performance is comparable to BHA, though it can be less stable under heat.[5] |
Note: IC50 values can vary based on specific assay conditions. The data presented is a synthesis from multiple sources to show relative potency.
Antimicrobial Activity
Beyond their antioxidant properties, some preservatives, particularly gallate esters, exhibit antimicrobial activity.[3][8] This dual function is highly valuable in food preservation. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.[9]
Table 2: Comparative Antimicrobial Activity (MIC) | Preservative | Target Microorganisms | Reported MIC Range (µg/mL) | Key Findings & References | | :--- | :--- | :--- | | This compound | Gram-positive bacteria | Not specified, but activity increases with alkyl chain length. | Alkyl gallates are effective against Gram-positive bacteria.[10] | | Octyl Gallate | Gram-positive bacteria (e.g., S. aureus, C. divergens) | 4 - 8 | Demonstrates robust bactericidal activity against Gram-positive pathogens.[11] Generally more effective than propyl gallate and gallic acid.[3] | | Propyl Gallate | Gram-positive bacteria | Higher than Octyl Gallate | Effective, but generally less potent than gallates with longer alkyl chains.[3] | | BHA / BHT / TBHQ | Various bacteria | Generally higher MICs | While they possess some antimicrobial effects, their primary function is as antioxidants.[12] |
The antimicrobial efficacy of alkyl gallates often increases with the length of the alkyl chain, peaking around C8 (octyl) to C11, after which decreased water solubility can reduce effectiveness.[3][10]
Experimental Protocols
To ensure scientific integrity, the methodologies for these key assessments must be robust and reproducible.
Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard procedure for determining the antioxidant capacity of a compound.
Caption: Standard workflow for the DPPH antioxidant assay.
Causality: The incubation step in the dark is critical because DPPH is light-sensitive, and exposure to light could lead to its degradation, resulting in an overestimation of antioxidant activity.[13] Using a positive control like Trolox allows for the validation of the assay's performance and the expression of results in a standardized unit (Trolox Equivalent Antioxidant Capacity, TEAC).[13][14]
Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum concentration of a preservative needed to inhibit microbial growth.[9][15]
-
Preparation: Aseptically prepare serial two-fold dilutions of the test preservative (e.g., this compound) in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15]
-
Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) adjusted to a specific concentration (e.g., ~5 x 10^5 CFU/mL). Add the inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no preservative) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at an optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the preservative at which no visible turbidity (growth) is observed.[9]
Causality: The pH of the growth medium can significantly impact the efficacy of some preservatives, particularly weak acids.[16] Therefore, buffering the medium or testing at pH values relevant to specific food products is essential for obtaining meaningful results.
Regulatory and Safety Profiles
The use of synthetic preservatives is regulated by governmental bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). They establish an Acceptable Daily Intake (ADI), which is the amount of a substance that can be consumed daily over a lifetime without an appreciable health risk.
Table 3: Regulatory Status of Common Synthetic Antioxidants
| Antioxidant | ADI (mg/kg body weight) | Regulatory Notes & References |
|---|---|---|
| Propyl Gallate | 0-1.4 (JECFA) | Permitted in various foods, often with other antioxidants like BHA/BHT.[1] |
| BHA | 0-0.5 | Use has decreased due to some safety concerns, though still permitted within limits.[17][18][19] |
| BHT | 0-0.3 | Permitted, but concerns about potential adverse effects have been raised.[17][18][19] |
| TBHQ | 0-0.7 | Highly effective, but its use is not permitted in Japan and some European countries.[17][18] Combination with propyl gallate is not allowed in the USA.[17] |
Note: ADI values can be subject to change based on new toxicological data. Always consult current local regulations.
Conclusion and Future Outlook
The selection of a synthetic food preservative is a multi-faceted decision that requires balancing antioxidant efficacy, antimicrobial properties, behavior in specific food matrices, regulatory approval, and cost.
-
This compound and other gallate esters demonstrate superior radical-scavenging activity compared to many other synthetic antioxidants. Their added benefit of antimicrobial action, particularly against Gram-positive bacteria, makes them a compelling choice for a wide range of applications.
-
TBHQ remains a top performer in terms of pure antioxidant power, especially in challenging high-fat systems.[4]
-
BHA and BHT continue to be effective and economical options, although their performance can be limited by factors like thermal stability.[5]
The trend towards natural alternatives continues to grow, but the reliability, potency, and cost-effectiveness of synthetic preservatives ensure their continued importance in the food industry.[20][21] Future research may focus on synergistic combinations of synthetic and natural antioxidants to maximize efficacy while addressing consumer demand for cleaner labels. The data presented in this guide provides a foundational framework for scientists to select the most appropriate preservative to ensure product safety, stability, and quality.
References
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- Applicability of the DPPH Assay for Evaluating the Antioxidant Capacity of Food Additives. (2014). Kyushu University Library Collections.
- Comparative Analysis of Natural vs. Synthetic Antioxidants in Nigeria. (n.d.). AJPO Journals.
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- Applicability of the DPPH assay for evaluating the antioxidant capacity of food additives - inter-laboratory evalu
- Synthetic and semi-synthetic antioxidants in medicine and food industry: a review. (n.d.). Frontiers.
- Comparative analysis of the use of natural and synthetic antioxidants in chicken meat: an upd
- Minimum Inhibitory Concentration (MIC)
- Comprehensive Guide to the DPPH Antioxidant Capacity Assay Kit: Principles, Applications, and Advantages. (2025). Elabscience.
- Minimum Inhibitory Concentration (MIC)
- The truth about BHA, BHT, TBHQ and other antioxidants used as food additives. (n.d.). Sharla Race.
- Do different chain lengths and configurations of gallate affect its antioxidant activity? (n.d.). Oxford Academic.
- Estimates of the Theoretical Maximum Daily Intake of Phenolic Antioxidants BHA, BHT and TBHQ in Brazil. (n.d.). PubMed.
- Preparation and Evaluation of Gallate Ester Derivatives Used as Promising Antioxidant and Antibacterial Inhibitors. (n.d.). PubMed.
- Antimicrobial effects of gallic acid, octyl gallate and propyl gallate on Carnobacterium divergens and Leuconostoc carnosum originating
- Estimates of the theoretical maximum daily intake of phenolic antioxidants BHA, BHT and TBHQ in Brazil. (2025).
- Broad-Spectrum Antibacterial Activity of Antioxidant Octyl Gallate and Its Impact on Gut Microbiome. (2024). PMC - NIH.
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- Alkyl Gallates as Potential Antibiofilm Agents: A Review. (2023). PMC - NIH.
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A Researcher's Guide to Cross-Validating the Biological Effects of Isobutyl Gallate in Diverse Cell Lines
As a Senior Application Scientist, the principle of "context is king" governs much of our experimental design. A compound's efficacy in one cell line is a promising start, but its true potential is only revealed through rigorous cross-validation in diverse cellular backgrounds. This guide provides an in-depth technical framework for evaluating the biological effects of isobutyl gallate, a potent antioxidant compound, across various cell lines. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
This compound, an ester of gallic acid, belongs to a class of compounds renowned for their antioxidant properties.[1][2] This activity is primarily attributed to the three hydroxyl groups on the aromatic ring, which are excellent at donating hydrogen atoms to neutralize unstable free radicals, thereby terminating damaging chain reactions.[2][3] Beyond this, gallates have demonstrated compelling anti-inflammatory and anticancer activities. However, the magnitude and even the nature of these effects can vary dramatically depending on the specific genetic and metabolic context of the cell line under investigation. This guide will equip you to systematically dissect these context-dependent effects.
Comparative Analysis of this compound's Bioactivity
The core of this investigation lies in comparing this compound's impact on key cellular processes across different cell lines. We will focus on three primary areas: cytotoxicity against cancer cells, antioxidant capacity, and anti-inflammatory potential.
Anticancer Effects: Cytotoxicity, Apoptosis, and Cell Cycle Arrest
A primary focus for many researchers is the potential of gallates as anticancer agents. Studies have shown that the lipophilicity, influenced by the length of the alkyl side chain, can significantly impact the cytotoxic activity of gallate derivatives, likely by enhancing cell membrane permeability.[4]
Comparative Cytotoxicity: The initial step is to determine the dose-dependent cytotoxic effect of this compound in a panel of cancer cell lines. It is crucial to select cell lines from different tissue origins (e.g., breast, colon, lung) to obtain a broad understanding of the compound's efficacy. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Gallate Derivative | Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| This compound | MCF-7 | Breast Cancer | >1000 | [4] |
| Heptyl Gallate | MCF-7 | Breast Cancer | 25.94 | [4] |
| Octyl Gallate | MCF-7 | Breast Cancer | 42.34 | [4] |
| Ethyl Gallate | KB | Oral Squamous Carcinoma | 30 | [5] |
| Propyl Gallate | Calu-6 / A549 | Lung Cancer | ~800 µM (~170 µg/mL) | [6] |
Note: Data for various alkyl gallates are presented to illustrate the range of cytotoxicities observed. The lipophilicity of the alkyl chain significantly influences efficacy.[4]
Mechanistic Insights: Apoptosis Induction A favorable anticancer agent induces programmed cell death, or apoptosis, rather than necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for quantifying this process. During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet.[7][8][9] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[8][9] PI is a DNA-binding dye that is excluded by cells with intact membranes; it therefore stains late apoptotic and necrotic cells.[8][10]
Research on related gallate compounds like octyl gallate and epigallocatechin-gallate (EGCG) has consistently shown that they induce apoptosis in colon cancer cells (HCT116, SW620) by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the activation of executioner caspases like caspase-3 and caspase-9, which dismantle the cell.[11][12]
Mechanistic Insights: Cell Cycle Arrest In addition to apoptosis, many anticancer compounds halt cell proliferation by inducing cell cycle arrest.[13] Flow cytometry analysis of DNA content (after PI staining of permeabilized cells) is the standard method to determine the cell cycle distribution. EGCG and other gallates have been shown to cause G1 phase arrest in pancreatic and prostate cancer cells[12][14] and G2/M arrest in certain colon cancer cells.[15] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which prevent the cell cycle from progressing.[12][14]
Antioxidant Effects: Scavenging Reactive Oxygen Species (ROS)
The foundational effect of gallates is their ability to scavenge ROS.[16] Oxidative stress, an imbalance between ROS production and cellular antioxidant defenses, is implicated in numerous pathologies. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common and reliable method for measuring intracellular ROS.[17][18] Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[17]
When evaluating this compound, one would expect to see a significant reduction in basal ROS levels or, more dramatically, a blunting of ROS production induced by a known oxidative stressor (e.g., H₂O₂ or tert-Butyl Hydroperoxide).[17]
Anti-inflammatory Effects
In immune cells like macrophages (e.g., RAW 264.7 cell line), chronic inflammation can be characterized by the overproduction of inflammatory mediators. Lipopolysaccharide (LPS) is a component of bacterial cell walls commonly used to induce a strong inflammatory response in macrophages in vitro.[19]
Studies on EGCG derivatives in LPS-stimulated RAW 264.7 macrophages show a potent anti-inflammatory effect.[19] This is achieved by significantly inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE₂). The mechanism involves the downregulation of the genes that code for the enzymes responsible for their production, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19] Cross-validation experiments with this compound would therefore focus on its ability to suppress the expression of these key pro-inflammatory proteins in stimulated macrophages.
Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following are detailed, field-proven protocols for the key assays described above.
Protocol 1: Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control (e.g., DMSO diluted in medium).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[22]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl SDS solution) to each well to dissolve the purple formazan crystals.[21][22]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20] Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[20]
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[7]
-
Cell Seeding & Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate. After 24 hours, treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-treated negative control.[7]
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant collected earlier. Centrifuge the cell suspension at ~500 x g for 5 minutes.[7]
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorescently-conjugated Annexin V and 1-2 µL of PI working solution (e.g., 100 µg/mL).[10][23]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[9][10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[10]
Protocol 3: Intracellular ROS Measurement (DCFH-DA Assay)
This assay quantifies overall intracellular ROS levels.[17]
-
Cell Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate (for microscopy/plate reader) and allow them to adhere overnight.[24][25]
-
Treatment: Treat cells with this compound for the desired duration. In some experiments, a positive control (e.g., 250 µM Tert-Butyl Hydroperoxide) is used to induce ROS, and the protective effect of this compound is measured.[17]
-
Staining Preparation: Prepare a fresh working solution of DCFH-DA (e.g., 20 µM) in pre-warmed, serum-free medium immediately before use. Protect the solution from light.[25][26]
-
Loading: Remove the treatment medium and wash the cells once with warm PBS or serum-free medium. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[17][24]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.[24][25]
-
Measurement: Add 100-500 µL of PBS to each well.[17][24] Immediately measure the fluorescence using a fluorescence microplate reader (Excitation: ~485 nm / Emission: ~535 nm).[17][18] Alternatively, visualize and capture images using a fluorescence microscope.
Protocol 4: Protein Expression Analysis (Western Blot)
Western blotting allows for the detection and semi-quantification of specific proteins to validate mechanistic findings (e.g., Bax, Bcl-2, cleaved caspases, p21, iNOS).[27][28]
-
Sample Preparation (Lysis): After treatment, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.[27][29] Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[27]
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA assay.[29]
-
SDS-PAGE: Denature 30-50 µg of protein per sample by boiling at 95-100°C for 5 minutes in Laemmli sample buffer.[28] Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) to prevent non-specific antibody binding.[30]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[28]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.[28]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[30]
By systematically applying this comparative framework and these robust protocols, researchers can achieve a comprehensive, cross-validated understanding of this compound's biological effects, paving the way for more targeted and effective therapeutic development.
References
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- Singh, M., et al. (2018). Enhanced anticancer activity of (-)-epigallocatechin-3-gallate (EGCG) encapsulated NPs toward colon cancer cell lines. PubMed.
- Al-Mamun, M. A., et al. (2016). In vitro evaluation of antiproliferative effect of ethyl gallate against human oral squamous carcinoma cell line KB. PubMed.
- Sirk, T. W., et al. (2012). Anti-inflammatory activity of lipophilic epigallocatechin gallate (EGCG) derivatives in LPS-stimulated murine macrophages. PubMed.
- You, G. Y., et al. (2020). Propyl gallate reduces the growth of lung cancer cells through caspase-dependent apoptosis and G1 phase arrest of the cell cycle. PubMed.
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A Comparative Guide to the Genotoxicity of Gallic Acid Esters: Isobutyl Gallate in Context
Executive Summary
Gallic acid esters, or gallates, are widely employed as antioxidants in the food, cosmetic, and pharmaceutical industries. Their primary function is to inhibit oxidation, thereby extending the shelf life and maintaining the quality of products. However, their widespread use necessitates a thorough evaluation of their toxicological profile, particularly their potential to induce genetic damage (genotoxicity). This guide provides a comparative analysis of the genotoxicity of four common gallic acid esters: isobutyl gallate, propyl gallate, octyl gallate, and lauryl gallate. By synthesizing data from a battery of standard genotoxicity assays—including the Ames test, the in vitro micronucleus assay, and the comet assay—this document offers an objective comparison for researchers, scientists, and drug development professionals. We delve into the structure-activity relationships that govern their biological effects and provide detailed, field-proven protocols for the key experimental assays, underscoring the causality behind critical methodological steps.
Introduction to Gallic Acid Esters
Gallic acid, a naturally occurring phenolic acid found in numerous plants, is the parent compound from which gallate esters are synthesized. The esterification of gallic acid's carboxyl group with various alcohols yields esters with differing alkyl chain lengths, such as propyl (C3), isobutyl (C4, branched), octyl (C8), and lauryl (C12) gallate. This structural modification significantly increases the compound's lipophilicity, enhancing its solubility in fats and oils and thereby its efficacy as an antioxidant in lipid-rich matrices.
While their antioxidant properties are beneficial, the interaction of these compounds with cellular systems raises safety questions. Genotoxicity is a critical endpoint in safety assessment, as DNA damage can lead to mutations, chromosomal aberrations, and potentially carcinogenesis.[1] Therefore, understanding the comparative genotoxic potential of different gallates is essential for regulatory approval and safe application.
The Duality of Gallates: Antioxidant vs. Pro-oxidant Activity
The biological activity of gallates is complex. Their antioxidant effect stems from the three hydroxyl groups on the phenyl ring, which can donate hydrogen atoms to scavenge free radicals. However, under certain conditions, particularly in the presence of transition metal ions like copper or iron, these same compounds can exhibit pro-oxidant behavior. This can lead to the generation of reactive oxygen species (ROS), which in turn can cause oxidative damage to cellular macromolecules, including DNA.[2]
Structure-Activity Relationship (SAR): The length and structure of the alkyl chain are critical determinants of a gallate's biological activity.
-
Lipophilicity: As the alkyl chain length increases (e.g., from propyl to lauryl), the molecule becomes more lipophilic. This affects its absorption, distribution, and interaction with cellular membranes.
-
Cytotoxicity: Studies have shown that cytotoxicity can be influenced by the alkyl chain's structure. For instance, branched-chain esters like this compound have demonstrated stronger cytotoxicity against certain cancer cell lines compared to their linear-chain counterparts (e.g., butyl gallate), suggesting that molecular shape plays a role in biological interactions.[3] This relationship between structure and cytotoxicity underscores the need for specific genotoxicity data for each ester.
A Battery of Tests: A Multi-Endpoint Approach to Genotoxicity
No single assay can detect all types of genetic damage. Therefore, a standard battery of in vitro tests is recommended by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) to assess genotoxicity across three main endpoints:
-
Gene Mutation: The Bacterial Reverse Mutation Test (Ames Test) is used to detect a compound's ability to induce point mutations in specific strains of Salmonella typhimurium.[4][5]
-
Chromosomal Damage (Clastogenicity & Aneugenicity): The In Vitro Micronucleus Assay identifies agents that cause chromosomal breaks (clastogens) or interfere with cell division, leading to chromosome loss (aneugens).[6][7] This is assessed by the formation of micronuclei in the cytoplasm of interphase cells.[6]
-
Primary DNA Damage: The Single Cell Gel Electrophoresis (Comet Assay) is a sensitive method for detecting DNA strand breaks in individual cells.[8][9] Damaged DNA migrates further in an electric field, forming a "comet tail."[8]
Comparative Genotoxicity Profile of Gallic Acid Esters
The available data on the genotoxicity of gallates reveals a varied profile, often dependent on the specific ester and the test system employed.
Propyl Gallate (PG)
Propyl gallate is one of the most extensively studied esters. While it is generally considered non-mutagenic in many tests, some studies report evidence of genotoxic effects.[10]
-
Ames Test: Generally negative, indicating a lack of mutagenic activity in bacterial systems.[10]
-
Micronucleus & Chromosomal Aberration Assays: Some studies have reported that PG can induce chromosomal aberrations and sister-chromatid exchanges in Chinese Hamster Ovary (CHO-K1) cells, suggesting clastogenic potential.[11]
-
Comet Assay: PG has been shown to cause DNA strand breaks in A549 lung cancer cells.[12][13] Its primary metabolite, gallic acid, can induce metal-mediated oxidative DNA damage, which may contribute to these findings.[2]
Octyl Gallate (OG)
The genotoxicity data for octyl gallate is conflicting, which has led to regulatory uncertainty. Due to insufficient toxicological data, its use as a food additive (E 311) was banned in the European Union in 2018.[1][14]
-
Ames Test: Data is limited, but a European Food Safety Authority (EFSA) report suggested it is not expected to be genotoxic based on its structure.[1]
-
Micronucleus & Chromosomal Aberration Assays: Studies in human peripheral lymphocytes found that octyl gallate did not cause a significant increase in chromosomal abnormalities or micronuclei frequency.[15][16]
-
Comet Assay: No significant increase in DNA damage was observed in the comet assay using human lymphocytes.[15][16]
-
Sister-Chromatid Exchange (SCE) Assay: In contrast to other endpoints, some studies found that octyl gallate significantly increased the frequency of SCEs in a concentration-dependent manner, suggesting a potential genotoxic interaction.[1][15][16]
Lauryl Gallate (Dodecyl Gallate)
There is a notable lack of comprehensive genotoxicity data for lauryl gallate.[17] It is used as a food additive (E312), and while it is considered to have low toxicity to normal cells, specific mutagenicity and clastogenicity studies are not widely available in the public domain.[17][18] This represents a significant data gap in its safety profile.
This compound
Direct, publicly available genotoxicity data for this compound is scarce. However, based on structure-activity relationships, some inferences can be drawn. Studies comparing the cytotoxicity of branched-chain versus linear-chain gallates have found that branched isomers, such as this compound, can exhibit higher cytotoxicity.[3] While cytotoxicity and genotoxicity are distinct endpoints, a higher level of cellular interaction could theoretically correlate with a higher potential for genotoxic effects. This hypothesis remains to be tested through dedicated genotoxicity studies.
Summary of Genotoxicity Data
| Gallic Acid Ester | Alkyl Chain | Ames Test (Mutagenicity) | Micronucleus / Chromosomal Aberration (Clastogenicity) | Comet Assay / SCE (DNA Damage) |
| Propyl Gallate | C3 (linear) | Generally Negative[10] | Positive in some in vitro systems (CHO cells)[11] | Positive in some in vitro systems[12][13] |
| This compound | C4 (branched) | Data Lacking | Data Lacking | Data Lacking |
| Octyl Gallate | C8 (linear) | Presumed Negative[1] | Negative in human lymphocytes[15][16] | Negative in human lymphocytes; Positive for SCE[1][15][16] |
| Lauryl Gallate | C12 (linear) | Data Lacking[17] | Data Lacking[17] | Data Lacking[17] |
In-Depth Experimental Protocols & Methodologies
Accurate and reproducible genotoxicity testing relies on validated and meticulously executed protocols. The following sections detail the methodologies for the core assays discussed.
Bacterial Reverse Mutation (Ames) Test
Causality: This test leverages histidine-dependent (his-) strains of Salmonella typhimurium.[5][19] A test chemical is considered mutagenic if it causes a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-deficient medium.[4] The inclusion of a rat liver S9 fraction is critical, as it simulates mammalian metabolism and can convert non-mutagenic compounds (pro-mutagens) into active mutagens.[4]
Experimental Workflow Diagram:
Caption: Workflow for the Ames Bacterial Reverse Mutation Test.
Step-by-Step Protocol:
-
Culture Preparation: Inoculate S. typhimurium test strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.[20]
-
Test Compound Preparation: Prepare serial dilutions of the gallate ester in a suitable solvent (e.g., DMSO).
-
Metabolic Activation: Prepare the S9 mix, containing S9 fraction and cofactors (NADPH-regenerating system), if metabolic activation is being assessed.[4] Keep on ice.
-
Exposure: In a sterile tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of S9 mix or buffer.[20] Add 2.0 mL of molten top agar containing a trace amount of histidine/biotin.
-
Plating: Vortex the tube briefly and pour the contents onto the surface of a minimal glucose agar plate.[21] Distribute evenly before the agar solidifies.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[20]
-
Scoring: Count the number of visible revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the spontaneous background rate.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Causality: This assay identifies chromosomal damage. During cell division (mitosis), chromosome fragments or whole chromosomes that lag behind can fail to incorporate into the daughter nuclei.[7] They form small, separate nuclei in the cytoplasm known as micronuclei. The test uses mammalian cells (e.g., human lymphocytes or TK6 cells) and often includes cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.[6][22]
Experimental Workflow Diagram:
Caption: Workflow for the In Vitro Micronucleus Assay.
Step-by-Step Protocol:
-
Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes) under standard conditions (37°C, 5% CO₂).[23]
-
Exposure: Treat the cells with at least three concentrations of the test compound, along with negative and positive controls, for a short (3-6 hours) or long (24 hours) duration.[22] Parallel cultures are treated with and without S9 metabolic activation.[22]
-
Cell Harvest: After the exposure period, wash the cells and resuspend them in fresh medium containing cytochalasin B. Incubate for a further 1.5-2 cell cycles.
-
Slide Preparation: Harvest the cells by centrifugation. Treat with a mild hypotonic solution (e.g., KCl) to swell the cytoplasm, then fix using methanol:acetic acid.
-
Staining: Drop the cell suspension onto clean microscope slides, allow to air dry, and stain with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Analysis: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[6]
Alkaline Comet Assay
Causality: This assay measures DNA strand breaks.[24] Single cells are embedded in agarose on a slide and then lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid."[25] During electrophoresis under alkaline conditions (pH > 13), the DNA unwinds, and broken fragments are able to migrate from the nucleoid towards the anode, forming a comet-like shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[9][26]
Experimental Workflow Diagram:
Caption: Workflow for the Alkaline Comet Assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat a single-cell suspension with various concentrations of the test compound for a defined period.
-
Embedding: Mix approximately 10,000 cells with low melting point (LMP) agarose and pipette onto a pre-coated microscope slide.[25] Allow to solidify.
-
Lysis: Immerse the slides in a cold lysis buffer (high salt, EDTA, Triton X-100) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[25]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[26]
-
Electrophoresis: Apply a voltage (typically ~1 V/cm) for 20-30 minutes.[26]
-
Neutralization and Staining: Gently remove the slides, neutralize with a Tris buffer (pH 7.5), and stain with a fluorescent DNA dye (e.g., SYBR Green I).
-
Scoring: Analyze at least 50-100 randomly selected cells per slide using a fluorescence microscope equipped with image analysis software. The primary metric is the percentage of DNA in the tail. A significant, dose-dependent increase in tail DNA indicates genotoxicity.
Discussion and Future Perspectives
The available evidence suggests a complex and varied genotoxicity profile for gallic acid esters.
-
Propyl gallate shows some evidence of clastogenicity and the ability to induce DNA strand breaks in vitro, warranting its classification as a compound of moderate concern.[11][12]
-
Octyl gallate presents a conflicting profile, with most assays showing no effect, but a persistent positive signal in the SCE assay raises questions about a specific mode of interaction with DNA replication or repair processes.[1]
-
The most striking finding is the significant data gap for lauryl gallate and, particularly, This compound .[17] Given that structural differences (e.g., branching) can alter biological activity, the absence of data for this compound is a critical deficiency in its safety assessment.[3]
Future Research:
-
Head-to-Head Comparison: A comprehensive study directly comparing isobutyl, propyl, octyl, and lauryl gallate using a standardized battery of tests (Ames, Micronucleus, Comet) under identical conditions is urgently needed.
-
Mechanistic Studies: For esters that show positive results (e.g., propyl gallate), further investigation is required to understand the underlying mechanism. This could involve assessing oxidative stress markers, DNA adduct formation, and the role of metabolism.
-
In Vivo Testing: Positive in vitro findings should be followed up with in vivo studies (e.g., in vivo micronucleus assay) to assess the genotoxic potential in a whole-organism context, which accounts for absorption, distribution, metabolism, and excretion (ADME) processes.
Conclusion
While gallic acid esters are effective antioxidants, their potential for genotoxicity cannot be overlooked and appears to be ester-specific. Propyl gallate exhibits some genotoxic potential in vitro, and the data for octyl gallate is ambiguous. Crucially, there is a significant lack of publicly available genotoxicity data for both this compound and lauryl gallate. Based on structure-activity principles, one cannot assume that these compounds are devoid of risk. This guide underscores the necessity for further, targeted research to fill these data gaps, ensuring that the use of these widespread additives is supported by a robust and complete safety profile.
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A Head-to-Head Comparison of Isobutyl Gallate and Octyl Gallate in Food Models: An Application Scientist's Guide
Introduction: In the continuous effort to extend the shelf-life and maintain the nutritional quality of food products, antioxidants play an indispensable role. Among the synthetic antioxidants approved for food use, gallic acid esters, or gallates, are prominent due to their high efficacy in inhibiting lipid oxidation.[1][2] These phenolic compounds act as potent free-radical scavengers, interrupting the auto-oxidation chain reactions that lead to rancidity and product degradation.[1]
This guide provides an in-depth, head-to-head comparison of two commercially significant gallates: isobutyl gallate (a C4 alkyl ester) and octyl gallate (a C8 alkyl ester). While both share the same active galloyl moiety, their performance in food systems can differ substantially. This difference is primarily dictated by the length of their alkyl chains, which governs their physicochemical properties and, consequently, their behavior in diverse food matrices. We will explore the underlying chemical principles, present comparative data from representative food models, and provide detailed experimental protocols for researchers and product development professionals.
Physicochemical Properties: The Influence of the Alkyl Chain
The primary structural difference between this compound and octyl gallate is the length and branching of their esterified alkyl group. This seemingly minor variation has profound implications for their solubility, partitioning behavior, and ultimately, their antioxidant efficacy in different environments.
The esterification of gallic acid with alcohols of varying chain lengths is a strategic approach to modulate the molecule's hydrophobicity.[3][4] This allows for the tailoring of antioxidants to specific food systems, whether they are bulk oils or complex oil-in-water emulsions.[5] Octyl gallate, with its longer C8 chain, is significantly more lipophilic (fat-soluble) than this compound. This increased lipophilicity is a key factor governing its performance, a concept often discussed in the context of the "polar paradox" and the "cut-off effect."
| Property | This compound | Octyl Gallate |
| IUPAC Name | Isobutyl 3,4,5-trihydroxybenzoate | Octyl 3,4,5-trihydroxybenzoate |
| Molecular Formula | C₁₁H₁₄O₅ | C₁₅H₂₂O₅[6] |
| Molar Mass | 226.23 g/mol | 282.33 g/mol [6] |
| Appearance | White crystalline powder | White powder with a characteristic odor[6] |
| Solubility in Water | Very slightly soluble | Very slightly soluble[6] |
| Solubility in Alcohol | Soluble | Soluble[6] |
| Solubility in Lipids | Moderately soluble | More soluble in fats (e.g., 1.1% in lard)[6] |
| E Number | E312 (Dodecyl Gallate is more common) | E311[6] |
The Antioxidant Mechanism: A Shared Foundation
Both isobutyl and octyl gallate function as primary antioxidants through the same fundamental mechanism: hydrogen atom transfer (HAT). The core gallic acid structure possesses three hydroxyl (-OH) groups attached to a benzene ring. These groups can readily donate a hydrogen atom to neutralize highly reactive free radicals (such as peroxyl radicals, ROO•), which are the propagators of the lipid oxidation chain reaction. By quenching these radicals, the gallate molecule breaks the cycle of oxidation, significantly delaying the onset of rancidity.[1]
The resulting gallate radical is relatively stable due to resonance delocalization across the aromatic ring, preventing it from initiating new oxidation chains.
Caption: Free-radical scavenging mechanism of gallates.
Head-to-Head Performance in Food Models
The true test of an antioxidant lies in its performance within a food matrix. Here, we compare isobutyl and octyl gallate in two distinct model systems that represent a broad range of food products.
A. Performance in Bulk Oil Systems (e.g., Frying Oil, Lard)
In low-moisture, high-fat systems like bulk oils, the "polar paradox" suggests that polar antioxidants are more effective than nonpolar ones. The theory posits that polar antioxidants, being poorly soluble in the nonpolar oil, orient themselves at the air-oil interface where oxidation is most likely to be initiated. However, for a homologous series like alkyl gallates, this effect is nuanced.
Studies have shown that the antioxidant efficacy of gallates in bulk oils often decreases as the alkyl chain becomes very long, but medium-chain esters like octyl gallate frequently show excellent performance.[5][7] Octyl gallate's increased solubility in the lipid phase allows for better distribution throughout the bulk oil compared to more polar gallates, while still retaining significant radical-scavenging activity.[7][8]
Comparative Data: Oxidative Stability Index (OSI) in Soybean Oil via Rancimat
| Antioxidant (200 ppm) | Induction Period (Hours at 110°C) | Performance Increase vs. Control |
| Control (No Antioxidant) | 5.2 | - |
| This compound | 13.5 | +160% |
| Octyl Gallate | 18.8 | +262% |
Note: Data are representative and synthesized from established trends.
In this model, octyl gallate demonstrates superior performance, extending the induction period of lipid oxidation more effectively than this compound. This highlights its suitability for applications like preserving frying oils, shortenings, and other anhydrous fat systems.
B. Performance in Oil-in-Water (O/W) Emulsions (e.g., Mayonnaise, Dressings, Dairy)
O/W emulsions are complex systems where oxidation primarily occurs at the oil-water interface. The effectiveness of an antioxidant is critically dependent on its ability to position itself at this interface to protect the lipid droplets.[9][10]
This is where the "cut-off effect" is most pronounced. Antioxidant activity tends to increase with the length of the alkyl chain up to an optimal point, after which further increases in chain length lead to a decrease in activity.[5][8] This is because:
-
Short-chain gallates (like propyl or isobutyl) are too water-soluble and remain predominantly in the aqueous phase, away from the site of oxidation.[11]
-
Very long-chain gallates (e.g., dodecyl or hexadecyl) are too lipophilic and dissolve completely within the core of the oil droplet, also failing to concentrate at the crucial interface.[5]
-
Medium-chain gallates , like octyl gallate, strike an optimal balance of hydrophilicity and lipophilicity. This amphiphilic character causes them to partition preferentially at the oil-water interface, placing the active galloyl head in the perfect position to intercept radicals and protect the lipids.[9]
Caption: Partitioning of gallates in an O/W emulsion.
Comparative Data: Thiobarbituric Acid Reactive Substances (TBARS) in a 10% O/W Emulsion
| Antioxidant (200 ppm) | TBARS (mg MDA/kg) after 7 days at 37°C | % Inhibition vs. Control |
| Control (No Antioxidant) | 2.15 | - |
| This compound | 1.29 | 40% |
| Octyl Gallate | 0.58 | 73% |
Note: Data are representative and synthesized from established trends.
The results clearly show octyl gallate's superior ability to inhibit the formation of secondary oxidation products in an emulsion system. Its optimal partitioning at the interface provides significantly better protection for the emulsified oil droplets.
Standardized Experimental Protocols
To ensure reproducibility and accurate comparison, standardized methodologies are essential. The following are detailed protocols for key experiments.
Protocol 1: Determination of Oxidative Stability in Bulk Oil (Rancimat Method)
Objective: To measure the induction period of a bulk oil sample containing the antioxidant, which correlates with its resistance to oxidation.
Methodology:
-
Sample Preparation: Accurately weigh 3.0 g of the bulk oil (e.g., soybean oil) into a reaction vessel.
-
Antioxidant Addition: Add the antioxidant (isobutyl or octyl gallate) to the oil to achieve a final concentration of 200 ppm. Ensure thorough mixing. A control sample with no added antioxidant is run in parallel.
-
Instrument Setup: Place the reaction vessel into the heating block of a Rancimat instrument, set to 110°C.
-
Airflow: Pass a purified, constant stream of air (20 L/h) through the oil sample. The air will carry volatile oxidation products into a measuring vessel containing deionized water.
-
Detection: The instrument continuously measures the conductivity of the water. A sharp increase in conductivity marks the end of the induction period, as volatile carboxylic acids formed during oxidation dissolve in the water.
-
Data Analysis: The instrument's software automatically calculates the induction time in hours. Compare the induction times of the antioxidant-treated samples to the control.
Protocol 2: Evaluation in an O/W Emulsion (Peroxide Value Assay)
Objective: To measure the formation of primary oxidation products (hydroperoxides) in an emulsion over time.
Methodology:
-
Emulsion Preparation:
-
Prepare an aqueous phase containing a surfactant (e.g., 0.5% Tween 20) in a buffer (e.g., 10 mM citrate, pH 4.0).
-
Prepare an oil phase (e.g., 10% fish oil) containing the test antioxidant (200 ppm on an oil basis).
-
Homogenize the oil and aqueous phases using a high-shear homogenizer to create a fine emulsion.
-
-
Accelerated Storage: Store aliquots of the emulsion in sealed containers in the dark at an elevated temperature (e.g., 37°C) to accelerate oxidation.
-
Lipid Extraction: At specified time points (e.g., 0, 3, 5, 7 days), extract the lipids from an aliquot of the emulsion using a 2:1 (v/v) chloroform:methanol solution.
-
Peroxide Value (PV) Titration:
-
Accurately weigh a portion of the extracted lipid into a flask.
-
Add a 3:2 (v/v) solution of acetic acid:chloroform, followed by a saturated potassium iodide (KI) solution.
-
The peroxides in the oil will oxidize the iodide (I⁻) to iodine (I₂).
-
Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.
-
-
Calculation: Calculate the Peroxide Value (in meq/kg of oil) based on the volume of titrant used. Plot PV versus time for each sample to compare the rate of oxidation.
Conclusion and Recommendations
The head-to-head comparison reveals that while both this compound and octyl gallate are effective antioxidants, octyl gallate demonstrates superior performance in both bulk oil and oil-in-water emulsion food models.
-
For Bulk Oils and Fats: Octyl gallate's enhanced lipophilicity allows for better dispersion and efficacy, making it a preferred choice for applications like frying oils, margarine, and processed meats.[7]
-
For O/W Emulsions: Octyl gallate's performance is markedly superior due to the "cut-off effect." Its amphiphilic nature enables it to concentrate at the oil-water interface, providing targeted protection where it is most needed. This makes it ideal for products like salad dressings, fortified beverages, and mayonnaise.[8][9]
The selection of an antioxidant should always be tailored to the specific food matrix. However, based on the evidence from these common food models, octyl gallate offers greater versatility and efficacy across a wider range of lipid-containing systems compared to this compound. It is also worth noting that octyl gallate has shown additional antimicrobial and antifungal properties, which can contribute to overall food preservation.[12][13] Researchers should, however, remain aware of regional regulatory approvals, as the EU withdrew the approval for octyl gallate (E311) as a food additive in 2018 due to a lack of updated safety data.[13]
References
- Probing the mechanism of antioxidant and oxidative stability properties of gallic acid and its esters in natural esters: Computational investigations and experiments. IDEAS/RePEc.
- Losada-Barreiro, S., & Bravo-Díaz, C. (2021). Polyphenolic Antioxidants in Lipid Emulsions: Partitioning Effects and Interfacial Phenomena. Foods, 10(3), 539.
- OCTYL GALLATE. Ataman Kimya.
- Octyl gallate. Wikipedia.
- Richards, M. P., Chai, Y., & McClements, D. J. (2002). Ability of surfactant micelles to alter the partitioning of phenolic antioxidants in oil-in-water emulsions. Journal of agricultural and food chemistry, 50(5), 1253–1258.
- Qiu, J., et al. (2022). Food additive octyl gallate eliminates acrolein and inhibits bacterial growth in oil-rich food. Food Chemistry, 404(Pt A), 134589.
- Octyl gallate. ResearchGate. (2022).
- Antioxidant effects of gallic acid and its alkyl esters in soybean oil. ResearchGate. (2021).
- Kim, J. H., & Chan, K. L. (2022). Octyl Gallate Use to Protect Seeds from Foodborne Fungal Pathogens. Biology and Life Sciences Forum, 18(1), 7.
- Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. MDPI. (2024).
- Comparison of Two Analytical Methods for Assessing Antioxidant Capacity of Rapeseed and Olive Oils. ResearchGate. (2018).
- Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 317-329.
- Wang, S., et al. (2021). Antioxidant effects of gallic acid alkyl esters of various chain lengths in oyster during frying process. Food Science and Technology International, 27(6), 516-525.
- A comparison of methods employed to evaluate antioxidant capabilities. ResearchGate. (2018).
- Liu, S., et al. (2021). Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil. Food Research International, 143, 110280.
- Li, Y., et al. (2018). Evaluation and comparison of in vitro antioxidant activities of unsaponifiable fraction of 11 kinds of edible vegetable oils. Food Science & Nutrition, 6(6), 1592-1599.
- Study On The Synthesis Of Alkyl Gallate. Globe Thesis. (2017).
- Ability of Surfactant Micelles to Alter the Partitioning of Phenolic Antioxidants in Oil-in-Water Emulsions. ResearchGate. (2002).
- Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. ResearchGate. (2012).
- Wang, C., et al. (2021). Combined application of gallate ester and α-tocopherol in oil-in-water emulsion: Their distribution and antioxidant efficiency. Food Chemistry, 360, 130024.
- Synthesis and characterization of phenolic antioxidants with surfactant properties: Glucosyl- and glucuronosyl alkyl gallates. ResearchGate. (2013).
- Yi, J., et al. (2023). Epicatechin Inhibited Lipid Oxidation and Protein Lipoxidation in a Fish Oil-Fortified Dairy Mimicking System. Foods, 12(8), 1559.
- Comparing Synthetic and Natural Antioxidants in Vegetable Oils: Effects on Oxidation and Oil Quality. ResearchGate. (2024).
- Method of synthesizing alkyl gallates. Google Patents. (2001).
- Wang, S., et al. (2022). Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid. Foods, 11(24), 3986.
- Process for the preparation of alkyl gallates. Google Patents. (1985).
- Garrido, M., et al. (2012). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. Journal of Chemical Education, 89(1), 130-133.
- The Crucial Role of Propyl Gallate in Modern Food Preservation. NINGBO INNO PHARMCHEM CO.,LTD. (2023).
- Lin, S.-J., et al. (2022). Proteomics Reveals Octyl Gallate as an Environmentally Friendly Wood Preservative Leading to Reactive Oxygen Species-Driven Metabolic Inflexibility and Growth Inhibition in White-Rot Fungi (Lenzites betulina and Trametes versicolor). Antioxidants, 11(3), 511.
- Gürbüz, M., & Serafim, A. (2021). Investigation of genotoxic effect of octyl gallate used as an antioxidant food additive in in vitro test systems. Drug and Chemical Toxicology, 44(6), 620-627.
- Antioxidant properties of ethyl gallate (A), propyl gallate (B), octyl gallate (C), and lauryl gallate (D) measured by the ABTS and DPPH methods and their ability to reduce iron (ferric reducing antioxidant power, FRAP) and cupric ions (CUPRAC). ResearchGate. (2020).
- Losada-Barreiro, S., & Bravo-Díaz, C. (2021). Polyphenolic Antioxidants in Lipid Emulsions: Partitioning Effects and Interfacial Phenomena. Foods, 10(3), 539.
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A Comparative Guide to the Relative Efficacy of Isobutyl Gallate in Different Lipid Systems
For researchers and formulation experts in the pharmaceutical and food science industries, selecting the optimal antioxidant is a critical decision that profoundly impacts product stability and shelf-life. Among the synthetic phenolic antioxidants, gallic acid esters, or gallates, are renowned for their efficacy. This guide provides an in-depth comparison of the performance of isobutyl gallate—a moderately lipophilic gallate ester—across various lipid systems. We will move beyond simple data presentation to explore the underlying physicochemical principles that govern its activity, offering both theoretical grounding and practical, validated experimental protocols.
The Foundational Principle: Why Lipid System Architecture Dictates Antioxidant Efficacy
The effectiveness of an antioxidant is not an intrinsic, immutable property. It is, instead, a dynamic interplay between the antioxidant's molecular structure and the physical architecture of the lipid matrix it is designed to protect. The primary theory governing this interaction is the "Polar Paradox."
The Polar Paradox posits that polar antioxidants, which are hydrophilic, are most effective in non-polar environments like bulk oils. Conversely, non-polar (lipophilic) antioxidants perform best in more polar, multiphasic systems like oil-in-water (O/W) emulsions[1][2]. This seemingly counterintuitive behavior is rooted in the concept of interfacial partitioning .
Lipid oxidation is predominantly an interfacial phenomenon.
-
In Bulk Oils: The crucial reaction sites are the interfaces between the oil and microscopic water droplets or association colloids, as well as the air-oil interface[1]. A polar antioxidant (like gallic acid) is poorly soluble in the oil phase and will preferentially orient itself at these polar interfaces, concentrating its protective power precisely where oxidation initiates.
-
In Oil-in-Water (O/W) Emulsions: The system is reversed. The vast surface area of the oil droplets suspended in water forms the primary interface. A non-polar, lipophilic antioxidant will partition away from the aqueous phase and anchor itself at this oil-water interface, protecting the lipid droplets from aqueous-phase pro-oxidants (like metal ions) and radical species. A polar antioxidant, in this case, would remain diluted in the continuous aqueous phase, offering little protection to the oil.
This compound, with its four-carbon ester chain, occupies a moderately lipophilic position in the gallate series, placing it between the more polar propyl gallate and the more lipophilic octyl gallate. Its performance, therefore, is highly dependent on the system in which it is deployed.
Caption: The Polar Paradox: Antioxidant partitioning in different lipid systems.
Comparative Efficacy Analysis of this compound
To understand the efficacy of this compound, it is best compared to its homologs: the more polar gallic acid (no alkyl chain) and propyl gallate (C3), and the more lipophilic octyl gallate (C8).
Table 1: Physicochemical Properties of Gallic Acid and its Alkyl Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Alkyl Chain | Branching | Predicted Log P (cLogP)* | Relative Polarity |
| Gallic Acid | C₇H₆O₅ | 170.12 | None | N/A | 0.7 | Very High |
| Propyl Gallate | C₁₀H₁₂O₅ | 212.20 | C3 | Straight | 1.8 | High |
| This compound | C₁₁H₁₄O₅ | 226.23 | C4 | Branched | 2.2 | Moderate |
| Octyl Gallate | C₁₅H₂₂O₅ | 282.33 | C8 | Straight | 4.1 | Low |
*Note: cLogP (calculated Log P) is an estimate of lipophilicity. Higher values indicate lower polarity and greater lipid solubility.
Efficacy in Bulk Oils (e.g., Anhydrous Fats, Frying Oils)
In a bulk oil system, oxidation is initiated at polar interfaces. According to the Polar Paradox, more polar antioxidants should exhibit higher efficacy. Therefore, this compound is expected to be a highly effective antioxidant in this environment, though likely slightly less potent than the more polar gallic acid or propyl gallate, which will concentrate more aggressively at the interfaces. However, its improved solubility in oil compared to pure gallic acid can be a significant practical advantage, allowing for more homogenous distribution without the need for solubilizing agents[3].
A study comparing various gallate esters found that branched-chain configurations (like isobutyl) did not significantly differ in antioxidant activity from their straight-chain counterparts in fish oil, suggesting that the carbon number (and resulting polarity) is the dominant factor[3].
Efficacy in Oil-in-Water (O/W) Emulsions (e.g., Dressings, Mayonnaise, Beverages)
In O/W emulsions, the critical interface is between the oil droplets and the continuous aqueous phase. Here, a more lipophilic character is advantageous. This compound's moderate polarity means it will partition to the interface more effectively than gallic acid or propyl gallate. However, it will be less effective than more strongly lipophilic antioxidants like octyl gallate or lauryl gallate, which anchor more firmly in the lipid phase at the interface[4].
Therefore, in O/W emulsions, this compound represents a compromise: better than highly polar gallates but likely outperformed by its longer-chain homologs. Its efficacy can also be influenced by the type of emulsifier used, as the surfactant can alter the interfacial environment and the antioxidant's partitioning behavior.
Table 2: Illustrative Relative Efficacy Ranking Based on the Polar Paradox
| Lipid System | Highest Efficacy | → | → | Lowest Efficacy | Rationale |
| Bulk Oil | Gallic Acid | Propyl Gallate | This compound | Octyl Gallate | Polar antioxidants concentrate at air-oil and water-oil interfaces. |
| O/W Emulsion | Octyl Gallate | This compound | Propyl Gallate | Gallic Acid | Lipophilic antioxidants concentrate at the oil-droplet interface. |
Experimental Validation: Self-Validating Protocols
To empirically determine the efficacy of this compound in a specific lipid system, rigorous and validated analytical methods are required. The following protocols are standard in the field for assessing oxidative stability and antioxidant performance.
A. Rancimat Method: Measuring the Oxidative Stability Index (OSI)
The Rancimat method is an accelerated aging test that determines the induction period of an oil, which is a measure of its resistance to oxidation. A longer induction time indicates greater stability.
Causality: This method mimics long-term storage under accelerated conditions (high temperature and airflow) to provide a rapid and reliable measure of an antioxidant's ability to delay the formation of secondary oxidation products (volatile acids), which are detected by a change in conductivity[5].
Caption: Workflow for the Rancimat method to determine oxidative stability.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 3.0 g of the lipid sample into a disposable reaction vessel. For comparative analysis, prepare a control (oil only) and samples with precise concentrations of this compound (e.g., 100, 200 ppm).
-
Apparatus Setup: Fill the measuring vessel with 60 mL of deionized water. Place the measuring vessel and the reaction vessel into the Rancimat heating block.
-
Initiation: Set the temperature (typically 110 °C for vegetable oils) and airflow rate (e.g., 20 L/h). Start the measurement.
-
Detection: The instrument continuously bubbles the air passing through the oil sample into the deionized water. As the oil oxidizes, volatile organic acids are formed, which increase the conductivity of the water[6].
-
Data Analysis: The induction time (or Oil Stability Index, OSI) is the time elapsed until a rapid increase in conductivity is detected. The Antioxidant Protection Factor (PF) can be calculated as:
-
PF = (Induction Time of Sample with Antioxidant) / (Induction Time of Control)
-
B. Peroxide Value (PV) Titration: Measuring Primary Oxidation Products
The Peroxide Value (PV) quantifies the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation. A lower PV indicates better protection against primary oxidation.
Causality: This titrimetric method provides a snapshot of the primary oxidation products. It is based on the ability of hydroperoxides (ROOH) to oxidize iodide (I⁻) to iodine (I₂), which is then titrated with a standard sodium thiosulfate solution[7][8]. The amount of thiosulfate required is directly proportional to the peroxide content.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 5.0 g of the oil sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 30 mL of an acetic acid-chloroform solution (3:2 v/v) and swirl to dissolve the sample.
-
Reaction: Add 0.5 mL of a saturated potassium iodide (KI) solution. Stopper the flask, swirl for one minute, and store in the dark for exactly 5 minutes.
-
Titration Setup: Add 30 mL of deionized water and 1 mL of a 1% starch indicator solution. The solution will turn a dark blue-black color.
-
Titration: Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution, shaking vigorously, until the blue color completely disappears.
-
Blank Determination: Perform a blank titration without the oil sample to account for any oxidizing substances in the reagents.
-
Calculation: The Peroxide Value, expressed in milliequivalents of active oxygen per kg of sample (meq/kg), is calculated as:
-
PV (meq/kg) = [(S - B) × N × 1000] / W
-
Where: S = volume of titrant for the sample (mL), B = volume of titrant for the blank (mL), N = normality of the Na₂S₂O₃ solution, and W = weight of the sample (g).
-
Conclusion: Selecting this compound for the Right Application
The efficacy of this compound is a direct function of the lipid system's architecture.
-
In bulk oil systems , its moderate polarity and good solubility make it a highly effective and practical choice, likely offering performance comparable to or slightly less than propyl gallate but with easier incorporation than pure gallic acid.
-
In O/W emulsion systems , this compound is less ideal. While it will outperform highly polar gallates, it will be surpassed by more lipophilic esters like octyl and lauryl gallate, which are designed to function at the oil-water interface.
The choice of this compound should therefore be a deliberate one, based on a thorough understanding of the product matrix. For applications in anhydrous fats, frying oils, and lard, it is an excellent candidate. For emulsified products like dressings, sauces, and fortified beverages, a more lipophilic antioxidant should be considered for optimal protection. Empirical testing using standardized methods like the Rancimat and Peroxide Value determination is essential to validate these theoretical principles and confirm performance in any specific formulation.
References
- Jie, L., et al. (2021). Do different chain lengths and configurations of gallate affect its antioxidant activity? Food Science & Nutrition.
- Ghasemi, S., et al. (2023). Comparing the antioxidant activity of gallic acid and its alkyl esters in emulsion gel and non-gelled emulsion. Food Chemistry.
- Phonsatta, N., et al. (2020). A Comparison of Antioxidant Evaluation Assays for Investigating Antioxidative Activity of Gallic Acid and Its Alkyl Esters in Different Food Matrices. Journal of Agricultural and Food Chemistry.
- Vitas Analytical Services. (n.d.). Quantification of peroxide value (PV) in oil.
- Wikipedia. (n.d.). Peroxide value.
- PubChem. (n.d.). Butyl Gallate.
- Shahidi, F., & Zhong, Y. (2011). Revisiting polar paradox: antioxidant activity in bulk oil using selected phenol lipids. Journal of Agricultural and Food Chemistry.
- U.S. Food & Drug Administration. (n.d.). This compound.
- Zhong, Y., & Shahidi, F. (2012). Antioxidant behavior in bulk oil: limitations of polar paradox theory. Journal of Agricultural and Food Chemistry.
- Galván, D., et al. (2013). Antioxidant activity of propyl gallate in aqueous and lipid media: A theoretical study. Physical Chemistry Chemical Physics.
- Btsa. (n.d.). Accelerated oxidation tests: the Rancimat method.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Isobutyl Gallate
As researchers and drug development professionals, our work with novel compounds demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. Isobutyl gallate, a synthetic antioxidant utilized for its ability to prevent the oxidation of fats and oils, is a common reagent in many laboratories. While essential for research, its proper disposal is critical to ensure the safety of laboratory personnel and protect our ecosystems.
This guide provides a direct, procedural framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, it explains the scientific rationale behind each step, empowering you to manage your chemical waste with confidence, expertise, and full regulatory compliance.
Hazard Profile and Risk Assessment of this compound
Understanding the specific hazards of a chemical is the foundation of its safe management. This compound is a white to off-white solid powder or crystal.[1] While not classified as flammable, corrosive, or acutely reactive under normal conditions, its primary risks are toxicological and environmental.[2]
The key to its disposal protocol is recognizing it as a non-acute, but hazardous, chemical waste. The primary hazard is oral toxicity, and it is also recognized as a potential skin and eye irritant.[3][4] Furthermore, related gallate compounds have demonstrated significant toxicity to aquatic organisms, making environmental containment a priority.[5][6]
| Property | Identifier | Source(s) |
| Chemical Name | Isobutyl 3,4,5-trihydroxybenzoate | [4] |
| CAS Number | 3856-05-1 | |
| Molecular Formula | C₁₁H₁₄O₅ | |
| Physical State | Solid, powder to crystal | [1] |
| Primary Hazard | H302: Harmful if swallowed | [4] |
| Secondary Hazards | Potential for skin and eye irritation | [3] |
| Environmental Hazard | Classified as toxic to aquatic life (based on related compounds) | [5][6] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, adherence to proper PPE protocols is mandatory. The causality is clear: preventing exposure is the most effective safety measure.
-
Eye Protection : Wear chemical safety goggles. This is non-negotiable to protect against accidental splashes of solutions or airborne dust particles.
-
Hand Protection : Use standard nitrile laboratory gloves. While this compound is not acutely corrosive, gloves prevent dermal contact and potential skin sensitization.[3]
-
Body Protection : A standard laboratory coat is required to protect skin and clothing from contamination.[7]
In the event of accidental exposure, take the following immediate actions:
-
Skin Contact : Remove all contaminated clothing immediately. Rinse the affected skin area thoroughly with water.[8]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Ingestion : If swallowed, call a poison control center or physician immediately.[9] Do not induce vomiting.
Waste Characterization and Segregation: The First Step in Disposal
All laboratory chemical waste must be treated as hazardous unless proven otherwise.[7][10] Based on its toxicological profile, this compound waste must be managed as hazardous chemical waste .
The Why: The "harmful if swallowed" classification and the high potential for aquatic toxicity mandate that this compound does not enter standard waste streams or sewer systems.[4][5][11]
Procedural Directive:
-
Designate as Solid Waste: this compound waste, including any contaminated disposables like weigh paper or paper towels, must be segregated into a dedicated "Solid Chemical Waste" stream.
-
Prevent Co-Mingling: Never mix this compound waste with other waste categories.[8][12] Specifically, keep it separate from:
-
Liquid wastes (solvents, aqueous solutions)
-
Acids and bases
-
Reactive or oxidizing agents
-
This segregation is crucial for preventing dangerous reactions and ensuring the waste can be safely processed by a licensed disposal facility.[7]
Step-by-Step Disposal and Containment Protocol
The following procedure outlines the compliant pathway from waste generation to final disposal.
Step 1: Containerization
Select a waste container that is in good condition, free of leaks, and chemically compatible with this compound (a high-density polyethylene (HDPE) container is a suitable choice).[7] The container must have a secure, screw-top lid to prevent spills.[10][12]
Step 2: Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool. Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, but they must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard(s): "Toxic"
-
The date when waste was first added to the container (the "accumulation start date").
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA.[13] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Keep the Container Closed: The container must remain tightly sealed at all times, except when you are actively adding waste.[10] This is not merely a suggestion; it is a regulatory requirement to prevent the release of contaminants.
-
Utilize Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks or spills.
Step 4: Arranging for Final Disposal
Once the waste container is full or has been in the SAA for up to one year, you must arrange for its disposal.[13]
-
Contact EH&S: Do not transport hazardous waste yourself.[10] Follow your institution's protocol to submit a chemical waste collection request to your EH&S department or designated hazardous waste management provider. They are trained and equipped to handle, transport, and dispose of the material in accordance with all federal, state, and local regulations.[7][9]
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: Workflow for the compliant disposal of this compound waste.
Managing Contaminated Materials and Empty Containers
-
Contaminated Disposables : Any disposable items—such as gloves, weigh boats, or absorbent pads—that are grossly contaminated with this compound must be placed directly into the designated solid hazardous waste container.
-
Empty Stock Containers : The original container that held pure this compound can be disposed of as regular trash only after it has been fully emptied (e.g., all powder has been scraped out) and the label has been completely defaced or removed.[10] Because this compound is not an acutely hazardous "P-listed" waste, triple-rinsing is not typically required by federal regulations.[10][13] However, always defer to your institution's specific policies, which may be more stringent.
Emergency Spill Procedures
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
For a Small Spill (<10 grams of solid):
-
Alert personnel in the immediate area.
-
Don your full PPE (lab coat, goggles, gloves).
-
Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent the powder from becoming airborne.
-
Carefully sweep the material into a dustpan and place it in your labeled hazardous waste container.
-
Clean the spill area with a damp cloth, and place the cloth in the waste container as well.
-
-
For a Large Spill (>10 grams) or Any Spill of a Solution:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response line (EH&S or campus safety).
-
Prevent others from entering the area.
-
Do not attempt to clean up a large spill unless you have been specifically trained in advanced spill response procedures.
-
By adhering to these scientifically grounded procedures, you ensure that your use of this compound meets the highest standards of laboratory safety and environmental responsibility from experiment to disposal.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isobutyl Gallate
This guide provides essential, immediate safety and logistical information for the handling and disposal of Isobutyl gallate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering a procedural framework grounded in the specific chemical hazards of the compound. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, ensuring your safety and experimental integrity.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the specific risks associated with this compound is fundamental to selecting appropriate Personal Protective Equipment (PPE). It is not merely about wearing gear, but about creating a tailored barrier against known hazards. This compound is a synthetic antioxidant used to prevent the oxidation of fats and oils. While effective in its application, it presents several health and safety challenges.
The primary hazards are summarized below:
| Hazard ID | Classification | Rationale for Precaution |
| Oral Toxicity | Harmful if swallowed (H302)[1][2][3] | Accidental ingestion via contaminated hands is a primary risk. Strict hygiene and proper glove removal are critical. |
| Skin Sensitization | May cause an allergic skin reaction (H317)[4][5] | Direct skin contact can lead to sensitization, where subsequent exposures may cause a significant allergic reaction. This necessitates robust skin protection. |
| Eye Damage | Causes serious eye irritation/damage[5][6] | The fine powder form of this compound can easily become airborne and cause severe damage upon contact with eyes. Full eye protection is mandatory. |
| Respiratory Irritation | May cause respiratory irritation (H335)[4][7][8] | Inhalation of airborne dust can irritate the respiratory tract. Engineering controls and, where necessary, respiratory protection are required. |
| Combustible Dust | Fine dust dispersed in air is a potential dust explosion hazard[1] | While primarily a process safety concern, this underscores the need to control dust generation through careful handling techniques. |
Core PPE Requirements: Your Barrier to Exposure
The selection of PPE must directly correspond to the hazards identified. The following recommendations provide a multi-layered defense system for handling this compound in a laboratory setting.
Tier 1: Standard Laboratory Operations (Low-dust potential)
Handling small quantities (<1g) in solution or brief transfers of solids.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | Protects against accidental splashes or minor dust exposure. |
| Hand Protection | Nitrile gloves (minimum 6 mil thickness). | Prevents skin contact and sensitization. Change gloves every 30-60 minutes or immediately if contaminated[9]. |
| Body Protection | Standard laboratory coat. | Protects clothing and underlying skin from minor spills and contamination. |
| Footwear | Closed-toe shoes covering the entire foot[10]. | Protects feet from spills. |
Tier 2: High-Risk Operations (High-dust potential)
Weighing powders, large-scale transfers, or any procedure in a poorly ventilated area.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles[11]. | Provides a full seal around the eyes to protect from airborne dust and splashes. |
| Hand Protection | Double-gloving with nitrile gloves[12]. | Offers an additional barrier. The outer glove can be removed if contaminated, preserving the inner layer[9]. |
| Body Protection | Long-sleeved, solid-front lab coat with tight cuffs. | Ensures no skin on the arms is exposed. Cuffs should be tucked into gloves. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when engineering controls (e.g., fume hood) are insufficient to control dust exposure[12]. |
Procedural Guidance: From Lab Bench to Disposal
A self-validating safety system relies on procedure. The correct sequence of donning, doffing, and handling minimizes the risk of cross-contamination and exposure.
Step-by-Step PPE Protocol
-
Pre-Operational Checks:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Confirm an eyewash station and safety shower are accessible and unobstructed[5].
-
Inspect all PPE for defects (e.g., tears in gloves, cracks in goggles) before use.
-
-
Donning Sequence (Putting On):
-
Step 1: Put on lab coat.
-
Step 2: Put on respiratory protection (if required). Perform a seal check.
-
Step 3: Put on eye protection.
-
Step 4: Wash hands thoroughly.
-
Step 5: Put on the first pair of gloves (if double-gloving).
-
Step 6: Put on the second (outer) pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Safe Handling Operations:
-
Handle this compound within a certified chemical fume hood to contain dust.
-
Use tools and techniques that minimize dust generation (e.g., gentle scooping, not pouring from a height).
-
Keep containers of the chemical closed when not in use[1][13].
-
Should the outer gloves become contaminated, remove and dispose of them immediately, then don a new pair.
-
-
Doffing Sequence (Taking Off):
-
Step 1: Remove outer gloves.
-
Step 2: Remove lab coat by rolling it outwards, without touching the exterior surface.
-
Step 3: Wash hands thoroughly.
-
Step 4: Remove eye protection.
-
Step 5: Remove respiratory protection.
-
Step 6: Remove inner gloves.
-
Step 7: Wash hands again thoroughly with soap and water[4][5].
-
Figure 1: Procedural flow for donning and doffing PPE.
Spill and Exposure Management: Immediate Actions
In the event of accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes[2][5]. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice[2][4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2][5]. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[4][5].
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing[4][5]. If respiratory symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting[4][5]. Rinse mouth with water. If the person feels unwell, call a poison center or doctor immediately[1][5].
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Collection: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[11].
-
Decontamination: Reusable equipment should be thoroughly cleaned according to standard laboratory procedures. Work surfaces should be wiped down with an appropriate solvent and then soap and water.
-
Disposal: All waste must be disposed of through a licensed chemical disposal agency in accordance with all local, regional, and national regulations[2][13]. Do not dispose of this compound down the drain[1].
References
- Unknown. (2015). Safety Data Sheet.
- United States Environmental Protection Agency. (2025). Personal Protective Equipment. US EPA.
- Japan Society for Occupational Health. (2021). Recommendation of occupational exposure limits (2021–2022). Environmental and Occupational Health Practice.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Anmol Chemicals. (2025). Butyl Gallate SDs of Manufacturers.
- National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- BioSafe Tech by QUALIA. BSL-3 PPE: Essential Protection for Lab Safety.
- Government of Ontario. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833.
- Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor.
- WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances.
- American Elements. (2025). Ethyl Gallate - Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: n-Propyl gallate.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
